molecular formula C8H17ClN2 B1398814 2,8-Diazaspiro[4.5]decane hydrochloride CAS No. 1159826-64-8

2,8-Diazaspiro[4.5]decane hydrochloride

Cat. No.: B1398814
CAS No.: 1159826-64-8
M. Wt: 176.69 g/mol
InChI Key: VQXAKTNYIFZUPM-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2 and its molecular weight is 176.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Diazaspiro[4.5]decane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Diazaspiro[4.5]decane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,8-diazaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.ClH/c1-4-9-5-2-8(1)3-6-10-7-8;/h9-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXAKTNYIFZUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726241
Record name 2,8-Diazaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-64-8
Record name 2,8-Diazaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 2,8-Diazaspiro[4.5]decane Scaffold: A Privileged Core for Modulating Diverse Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,8-diazaspiro[4.5]decane core has emerged as a "privileged scaffold" in modern medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective modulators for a wide array of biological targets. This technical guide provides an in-depth exploration of the diverse mechanisms of action exhibited by various derivatives of this unique spirocyclic system. Moving beyond a singular focus, this document illuminates the multifaceted pharmacological landscape of 2,8-diazaspiro[4.5]decane derivatives, from their role as inhibitors of key enzymes and ion channels to their function as agonists and antagonists of critical receptors. Through a detailed examination of the underlying signaling pathways, presentation of key quantitative data, and provision of exemplary experimental protocols, this guide serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Introduction: The Rise of a Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for multiple, distinct biological targets. The 2,8-diazaspiro[4.5]decane skeleton, with its rigid yet three-dimensional structure, exemplifies this principle. Its inherent stereochemistry and the synthetic tractability of its two nitrogen atoms allow for the precise spatial orientation of various pharmacophoric elements, enabling the fine-tuning of potency and selectivity. This guide will dissect the diverse mechanisms of action unlocked by derivatives of this remarkable scaffold, offering insights into the causality behind their pharmacological effects and providing practical guidance for their investigation.

Modulators of Inflammatory and Cardiovascular Pathways

Dual TYK2/JAK1 Inhibitors: A Targeted Approach to Inflammation

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)[1]. These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines implicated in inflammatory and autoimmune diseases[2][3][4][5].

Mechanism of Action: By binding to the ATP-binding site of TYK2 and JAK1, these inhibitors block the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, prevents the nuclear translocation of STATs and the subsequent transcription of pro-inflammatory genes. The selectivity for TYK2/JAK1 over other JAK family members, such as JAK2, is a key attribute that can potentially minimize off-target effects. For instance, a superior derivative, compound 48, demonstrated IC50 values of 6 nM and 37 nM for TYK2 and JAK1 respectively, with over 23-fold selectivity against JAK2[1]. This targeted inhibition has shown significant anti-inflammatory efficacy in preclinical models of ulcerative colitis, mediated by the regulation of TYK2/JAK1-responsive genes and the modulation of Th1, Th2, and Th17 cell differentiation[1].

Signaling Pathway:

TYK2_JAK1_Pathway Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Inhibitor 2,8-Diazaspiro[4.5]decane Derivative Inhibitor->TYK2 Inhibitor->JAK1 caption TYK2/JAK1 Signaling Pathway Inhibition

TYK2/JAK1 Signaling Pathway Inhibition

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against JAK kinases.

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, and TYK2 enzymes

    • ATP

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 2,8-Diazaspiro[4.5]decane derivative (test compound)

    • Staurosporine (positive control)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound, positive control, and DMSO (vehicle control).

    • Add the JAK enzyme and peptide substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Detect the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Soluble Epoxide Hydrolase (sEH) Inhibitors: A Novel Approach to Hypertension

Trisubstituted urea derivatives based on the 2,8-diazaspiro[4.5]decane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH)[6]. sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts[7][8][9].

Mechanism of Action: These derivatives act as competitive inhibitors of sEH, preventing the hydrolysis of EETs. This leads to an increase in the endogenous levels of EETs, which then exert their beneficial effects, including vasodilation and reduction of blood pressure. Docking studies have revealed that these compounds occupy the active site of sEH, with specific substitutions on the spirocyclic core influencing potency and selectivity[6]. Oral administration of these inhibitors has been shown to reduce blood pressure in spontaneously hypertensive rats[6].

Signaling Pathway:

sEH_Pathway ArachidonicAcid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase ArachidonicAcid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Vasodilation Vasodilation & Anti-inflammatory Effects EETs->Vasodilation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inhibitor 2,8-Diazaspiro[4.5]decane Derivative Inhibitor->sEH caption Soluble Epoxide Hydrolase Inhibition

Soluble Epoxide Hydrolase Inhibition
Glycoprotein IIb/IIIa Antagonists: Targeting Platelet Aggregation

The 2,8-diazaspiro[4.5]decane scaffold has been utilized to develop orally active antagonists of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor[7]. GPIIb/IIIa is an integrin found on the surface of platelets that plays a crucial role in platelet aggregation by binding to fibrinogen[4][10][11][12][13].

Mechanism of Action: These antagonists competitively inhibit the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing the formation of platelet aggregates and thrombi[7][14]. The active form of one such derivative, CT50728, demonstrated potent inhibition of platelet aggregation with an IC50 value of 53 nM in platelet-rich plasma[7].

Experimental Workflow: Platelet Aggregation Assay

Platelet_Aggregation_Workflow Start Whole Blood Collection Centrifuge1 Centrifugation (Low Speed) Start->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Aggregometer Aggregometer PRP->Aggregometer Measurement Measure Light Transmittance Aggregometer->Measurement Agonist Add Agonist (e.g., ADP) Agonist->Aggregometer Inhibitor Add 2,8-Diazaspiro[4.5]decane Derivative Inhibitor->Aggregometer Data Data Analysis (IC50 Calculation) Measurement->Data caption Platelet Aggregation Assay Workflow

Platelet Aggregation Assay Workflow

Neuromodulatory Applications

Muscarinic M1 Agonists: A Potential Avenue for Dementia Treatment

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of dementia[15][16]. The M1 muscarinic receptor, a Gq-coupled receptor, is highly expressed in the hippocampus and cortex and plays a crucial role in learning and memory[6][7][10][17][18][19][20].

Mechanism of Action: These agonists bind to and activate M1 receptors, stimulating the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to various cellular responses that are thought to underlie the pro-cognitive effects. Certain compounds have been shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices, indicating their partial agonistic activity at M1 receptors[15][16].

Delta-Opioid Receptor Agonists: A Novel Chemotype for Pain and Neurological Disorders

A novel class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been identified as selective agonists of the delta-opioid receptor (DOR)[5][21][22]. The DOR is a G-protein coupled receptor that has emerged as a promising target for the treatment of pain and other neurological and psychiatric disorders[11][23][24].

Mechanism of Action: These compounds bind to and activate DORs, which are coupled to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, resulting in a reduction in neuronal excitability. This novel chemotype has shown submicromolar potency in reducing cAMP production and exhibits selectivity for DOR over other opioid receptors[21].

Signaling Pathway:

DOR_Pathway Agonist 2,8-Diazaspiro[4.5]decane Derivative DOR Delta-Opioid Receptor (DOR) Agonist->DOR Gi Gi/o Protein DOR->Gi Activation AC Adenylyl Cyclase Gi->AC IonChannels Ion Channel Modulation Gi->IonChannels cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA NeuronalExcitability Decreased Neuronal Excitability PKA->NeuronalExcitability IonChannels->NeuronalExcitability caption Delta-Opioid Receptor Signaling

Delta-Opioid Receptor Signaling
Anticonvulsant Activity

Various N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione have demonstrated anticonvulsant properties in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests[14][17][19][25][26][27][28][29].

Mechanism of Action: The precise mechanism of action for all anticonvulsant derivatives is not fully elucidated and may vary. Some studies suggest an interaction with GABA(A) receptors, enhancing inhibitory neurotransmission[17]. However, other active compounds have shown low affinity for voltage-sensitive calcium channels, indicating alternative mechanisms may be at play[30]. The anticonvulsant activity appears to be influenced by the nature and position of substituents on the aryl moiety and the spirocyclic system[19].

Emerging Applications in Oncology and Beyond

KRAS-G12D Inhibitors: Targeting a Notorious Oncogene

Recent research has identified 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent and selective inhibitors of the KRAS-G12D mutant protein, a key driver in many cancers[9][31][32][33][34][35][36][37].

Mechanism of Action: These inhibitors non-covalently bind to a switch-II pocket of the KRAS-G12D protein, locking it in an inactive state. This prevents the interaction of KRAS-G12D with its downstream effectors, thereby inhibiting the aberrant activation of pro-proliferative signaling pathways such as the RAF-MEK-ERK and PI3K-AKT cascades[35][36]. These compounds have demonstrated nanomolar IC50 values in cellular assays and exhibit high selectivity for the G12D mutant over wild-type KRAS[31].

Sigma-1 Receptor Ligands: A Tool for Tumor Imaging

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for the sigma-1 receptor, a chaperone protein that is overexpressed in many types of tumors[33][38].

Mechanism of Action: These ligands bind with high affinity and selectivity to the sigma-1 receptor[25][32]. When radiolabeled (e.g., with 18F), they can be used as probes for positron emission tomography (PET) imaging to visualize and characterize tumors expressing the sigma-1 receptor. This has potential applications in cancer diagnosis and monitoring treatment response.

Signaling Pathway:

Sigma1_Pathway Ligand Radiolabeled 2,8-Diazaspiro[4.5]decane Derivative Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binding PET PET Imaging Ligand->PET Detection ER Endoplasmic Reticulum Sigma1->ER IP3R IP3 Receptor Sigma1->IP3R Modulation Ca2 Ca2+ Signaling IP3R->Ca2 CellSurvival Cell Survival & Proliferation Ca2->CellSurvival caption Sigma-1 Receptor Ligand Action

Sigma-1 Receptor Ligand Action

Conclusion

The 2,8-diazaspiro[4.5]decane scaffold has unequivocally established itself as a cornerstone in the design of innovative therapeutic agents. Its structural rigidity and synthetic accessibility provide a robust platform for the development of compounds with a remarkable diversity of pharmacological activities. The examples presented in this guide, from anti-inflammatory and cardiovascular agents to neuromodulators and oncology drug candidates, underscore the vast potential of this privileged core. As our understanding of complex disease pathways continues to evolve, the 2,8-diazaspiro[4.5]decane scaffold is poised to remain a fertile ground for the discovery of next-generation medicines.

References

  • M1 muscarinic receptor signaling in mouse hippocampus and cortex. [Link]

  • Mechanism of soluble epoxide hydrolase. Formation of an alpha-hydroxy ester-enzyme intermediate through Asp-333. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

  • Reaction Mechanism of Soluble Epoxide Hydrolase: Insights from Molecular Dynamics Simulations. [Link]

  • Mitochondrial permeability transition pore. [Link]

  • The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. [Link]

  • The α1-adrenergic receptors: diversity of signaling networks and regulation. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

  • Alpha-1 adrenergic receptor. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. [Link]

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. [Link]

  • The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. [Link]

  • Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. [Link]

  • Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. [Link]

  • TYK2 Tyrosine Kinase 2. [Link]

  • Sigma1 Pharmacology in the Context of Cancer. [Link]

  • Targeting KRAS G12D: Advances in Inhibitor Design. [Link]

  • Abstract 2900: Sigma-1 receptor control tumorigenic and stem cell-like phenotype in human cancers. [Link]

  • Epoxide hydrolase. [Link]

  • Glycoprotein IIb/IIIa. [Link]

  • KRAS protein functioning switch and key downstream signaling pathways. [Link]

  • Epoxide hydrolase 2. [Link]

  • screening methods for Antiepileptic activity. [Link]

  • The delta opioid receptor: an evolving target for the treatment of brain disorders. [Link]

  • KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [Link]

  • The Role of TYK2 in Immunology. [Link]

  • Current understanding of the role of tyrosine kinase 2 signaling in immune responses. [Link]

  • Signalling of muscarinic receptors. Left, G-protein cascade. [Link]

  • Role of JAK1, JAK2 and TYK2 in Interferon Signaling. [Link]

  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. [Link]

  • TYK2: An Upstream Kinase of STATs in Cancer. [Link]

  • The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. [Link]

  • The Delta-Opioid Receptor; a Target for the Treatment of Pain. [Link]

  • Platelet Glycoprotein IIb/IIIa Receptors and Glanzmann's Thrombasthenia. [Link]

  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. [Link]

  • KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. [Link]

  • Platelet Glycoprotein IIb/IIIa Inhibitors. [Link]

  • Abstract 1086: Downstream kinase signaling is dictated by specific KRAS mutations. [Link]

  • Staged anticonvulsant screening for chronic epilepsy. [Link]

  • Mechanism of action of platelet glycoprotein (GP) IIb/IIIa blockers. [Link]

  • δ-opioid receptor. [Link]

  • GP IIb-IIIa changes conformation during the activation of platelets and... [Link]

  • Delta opioid receptor – Knowledge and References. [Link]

  • The Screening models for antiepileptic drugs: A Review. [Link]

  • Anticonvulsant Panel 1. [Link]

Sources

A Technical Guide to the Synthesis of 2,8-Diazaspiro[4.5]decane Hydrochloride Derivatives for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 2,8-diazaspiro[4.5]decane scaffold is a privileged three-dimensional structure increasingly utilized in medicinal chemistry to access novel chemical space and develop potent, selective therapeutic agents. Its rigid conformation and spatially distinct nitrogen atoms provide an excellent framework for creating diverse molecular libraries. This guide offers an in-depth examination of a core synthetic pathway to produce 2,8-diazaspiro[4.5]decane dihydrochloride, a key starting material for further derivatization. We will explore the causal reasoning behind strategic decisions, from the selection of precursors and reaction types to the implementation of orthogonal protecting group strategies, culminating in detailed, field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the synthesis and manipulation of this valuable scaffold.

The 2,8-Diazaspiro[4.5]decane Scaffold: A Privileged Structure in Medicinal Chemistry

Significance and Structural Advantages

The spirocyclic core, characterized by two rings sharing a single carbon atom, imparts significant conformational rigidity compared to simpler aliphatic or monocyclic systems. This pre-organization of the molecular shape can lead to a reduction in the entropic penalty upon binding to a biological target, often resulting in higher affinity and selectivity. The 2,8-diazaspiro[4.5]decane framework, in particular, positions two nitrogen atoms in distinct vectors, making it a versatile template for developing ligands that can interact with multiple points in a receptor pocket or serve as attachment points for diverse functional groups.

Therapeutic Applications

The inherent structural benefits of the 2,8-diazaspiro[4.5]decane core have been successfully leveraged in the development of numerous potent and selective modulators of various biological targets. Notable examples include:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Derivatives have been identified as highly potent sEH inhibitors and are being investigated as orally active agents for treating hypertension.[1]

  • Kinase Inhibitors: The scaffold is a key component in novel inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for treating inflammatory diseases and as dual TYK2/JAK1 inhibitors for inflammatory bowel disease.[2][3][4]

  • Antifungal Agents: Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have shown promise as chitin synthase inhibitors with significant antifungal activity.[5]

Core Synthetic Strategy: A Retrosynthetic Approach

The synthesis of the 2,8-diazaspiro[4.5]decane core is most efficiently approached through the construction of the pyrrolidine ring onto a pre-existing piperidine framework. A common and robust strategy involves the use of a protected 4-piperidone derivative as a key starting material. The retrosynthetic analysis below breaks down the target dihydrochloride salt into its primary precursors.

G Target 2,8-Diazaspiro[4.5]decane Dihydrochloride MonoBoc tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate Target->MonoBoc Acidic Deprotection & Salt Formation SpiroDiamine_Protected tert-Butyl 8-Benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate MonoBoc->SpiroDiamine_Protected Catalytic Hydrogenolysis (Debenzylation) SpiroDiamine_Benzyl 8-Benzyl-2,8-diazaspiro[4.5]decane SpiroDiamine_Protected->SpiroDiamine_Benzyl Boc Protection Piperidone N-Benzyl-4-piperidone SpiroDiamine_Benzyl->Piperidone Reductive Amination/ Cyclization EthylAzidoacetate Ethyl Azidoacetate SpiroDiamine_Benzyl->EthylAzidoacetate

Caption: Retrosynthetic analysis of 2,8-diazaspiro[4.5]decane.

Key Synthetic Route: Multi-Step Synthesis and Methodologies

This section details a reliable four-step synthesis to obtain the mono-Boc-protected intermediate, a versatile precursor for extensive derivatization, followed by the final deprotection and salt formation.

Step 1: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane via Reductive Amination

Expertise & Experience: The cornerstone of this synthesis is the construction of the spirocyclic diamine core. A highly efficient method is the reductive amination of N-benzyl-4-piperidone with an amino acid equivalent, followed by cyclization. Reductive amination is chosen for its operational simplicity, often allowing for a one-pot procedure that minimizes the need for isolating the intermediate imine, thereby improving overall yield and process efficiency.[6][7] The benzyl group serves as a robust protecting group for the piperidine nitrogen that can be selectively removed later under mild hydrogenolysis conditions without affecting the Boc group.

Experimental Protocol:

  • To a solution of N-benzyl-4-piperidone (1.0 eq) and ethyl 2-aminoacetate hydrochloride (1.1 eq) in anhydrous methanol (MeOH), add triethylamine (TEA) (1.2 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture back to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product is often carried forward, but can be purified by silica gel chromatography if necessary to yield the cyclized product, 8-benzyl-2,8-diazaspiro[4.5]decan-1-one.

  • To a solution of the lactam from the previous step in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C.

  • Reflux the mixture for 4 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH (aq), and water again (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield 8-benzyl-2,8-diazaspiro[4.5]decane.

G cluster_0 Reductive Amination & Cyclization A N-Benzyl-4-piperidone + Ethyl 2-aminoacetate B Imine Intermediate A->B TEA, MeOH C Reduced Amine Ester B->C NaBH₄ D Spirocyclic Lactam C->D Spontaneous or Heat-induced Lactamization E 8-Benzyl-2,8-diazaspiro[4.5]decane D->E LiAlH₄, THF

Caption: Workflow for the synthesis of the spirocyclic diamine core.

Step 2: Orthogonal Protection of the Secondary Amine

Trustworthiness: To enable selective functionalization of the two nitrogen atoms, an orthogonal protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is the protector of choice for the N-2 position. Its steric bulk favors mono-protection at the less hindered secondary amine, and its stability in basic and nucleophilic conditions contrasts with its clean, acid-labile removal, making it orthogonal to the hydrogenolysis-labile benzyl group.[8][9]

Experimental Protocol:

  • Dissolve 8-benzyl-2,8-diazaspiro[4.5]decane (1.0 eq) in DCM.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) and TEA (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Wash the reaction mixture with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (typically using a hexane/ethyl acetate gradient) to afford pure tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate.

Step 3: Selective Debenzylation via Catalytic Hydrogenolysis

Expertise & Experience: Removal of the N-benzyl group is cleanly achieved by catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency and the benign nature of the byproducts (toluene). This step liberates the N-8 position for subsequent derivatization while the N-2 position remains protected by the Boc group.

Experimental Protocol:

  • Dissolve the Boc-protected benzylamine from Step 2 (1.0 eq) in ethanol (EtOH) or methanol (MeOH).

  • Add 10% Palladium on carbon (Pd/C) (10% w/w).

  • Place the reaction vessel under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with additional solvent (EtOH or MeOH).

  • Concentrate the filtrate in vacuo to yield tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate, which is often used without further purification.

Step 4: Final Deprotection and Dihydrochloride Salt Formation

Authoritative Grounding: The final step involves the removal of the acid-labile Boc group.[10] This is conveniently performed using a strong acid, which simultaneously protonates the basic nitrogen atoms to form the stable, crystalline hydrochloride salt. Using ethereal HCl or HCl in dioxane is standard practice as it facilitates the precipitation of the salt, simplifying its isolation and purification.

Experimental Protocol:

  • Dissolve the mono-Boc protected intermediate from Step 3 (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid in 1,4-dioxane (typically 4M) or ethereal HCl (2-3 eq of HCl).

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. A precipitate will form.

  • Monitor the deprotection by TLC or LC-MS.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the white solid under high vacuum to yield 2,8-diazaspiro[4.5]decane dihydrochloride.

Data Presentation: Summary of Synthesis

StepReactionKey ReagentsTypical YieldPurity (Post-Purification)
1Spirocyclization/ReductionN-benzyl-4-piperidone, Ethyl 2-aminoacetate, NaBH₄, LiAlH₄55-70% (over 2 steps)>95%
2Boc ProtectionBoc₂O, TEA85-95%>98%
3DebenzylationH₂, 10% Pd/C90-99%>97%
4Deprotection/Salt Formation4M HCl in Dioxane95-100%>99%

Conclusion and Outlook

The synthetic pathway detailed in this guide provides a reliable and scalable method for producing 2,8-diazaspiro[4.5]decane dihydrochloride, a critical building block for drug discovery. The strategic use of orthogonal protecting groups allows for the selective functionalization of either nitrogen atom, enabling the creation of vast and diverse chemical libraries. The mono-Boc protected intermediate is particularly valuable, serving as a launchpad for derivatization at the N-8 position through reactions such as reductive amination, acylation, or urea formation.[1] The robustness of this synthetic route ensures a consistent supply of this valuable scaffold, empowering medicinal chemists to continue exploring its potential in the development of next-generation therapeutics.

References

  • Kato, Y., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Li, Q., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Available at: [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]

Sources

The 2,8-Diazaspiro[4.5]decane Hydrochloride Analogs: A Technical Guide to Unlocking Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The 2,8-diazaspiro[4.5]decane core is a rigid, three-dimensional scaffold that has garnered significant attention in modern drug discovery. Its unique spirocyclic nature, which joins a five-membered and a six-membered heterocyclic ring at a single carbon atom, imparts a defined spatial arrangement of its functional groups. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogs. The two nitrogen atoms within the core provide versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. This guide provides an in-depth technical overview of the diverse biological activities exhibited by analogs of 2,8-diazaspiro[4.5]decane hydrochloride, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

I. Modulators of Kinase Activity: Targeting Inflammation and Cell Death

The 2,8-diazaspiro[4.5]decane scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors, particularly in the realms of inflammation and regulated cell death.

A. Dual TYK2/JAK1 Inhibition for Inflammatory Conditions

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are key components of the JAK-STAT signaling pathway, which is crucial for the downstream effects of numerous pro-inflammatory cytokines.[3][4][5][6] By inhibiting TYK2 and JAK1, these compounds can block the signaling of cytokines implicated in autoimmune and inflammatory diseases, such as inflammatory bowel disease.[1]

One notable compound from this series, compound 48 , demonstrated excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively, and exhibited over 23-fold selectivity against the related kinase JAK2.[1] This selectivity is critical for minimizing off-target effects.

The JAK-STAT pathway is a primary route for cytokine signaling.[4][5][6] Inhibition of TYK2 and JAK1 by 2,8-diazaspiro[4.5]decane analogs disrupts this cascade at an early stage, preventing the downstream inflammatory gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor TYK2_JAK1 TYK2 / JAK1 Receptor->TYK2_JAK1 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT TYK2_JAK1->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Inflammatory Gene Transcription Nucleus->Gene 6. Gene Regulation Inhibitor 2,8-Diazaspiro[4.5]decane Analog (e.g., Cmpd 48) Inhibitor->TYK2_JAK1 Inhibition

Figure 1: Inhibition of the JAK-STAT pathway by 2,8-diazaspiro[4.5]decane analogs.

This protocol outlines a robust, fluorescence-based assay to determine the in vitro potency of test compounds against TYK2 and JAK1. The causality for key steps is explained to ensure a self-validating system.

Objective: To quantify the IC50 value of a 2,8-diazaspiro[4.5]decane analog for TYK2 and JAK1.

Principle: The assay measures the amount of a phosphorylated peptide substrate produced by the kinase. A terbium-labeled antibody detects the phosphorylated product, and a fluorescent tracer competes for binding to the antibody. Kinase inhibition results in less phosphorylation, leading to a change in the fluorescence resonance energy transfer (FRET) signal.

Materials:

  • Recombinant human TYK2 or JAK1 enzyme (BPS Bioscience, #100400 or equivalent).[7]

  • Z'-LYTE™ Tyr6 Peptide substrate (ThermoFisher Scientific, #PV4122).[8]

  • ATP (Sigma-Aldrich).

  • Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]

  • Test compound (2,8-diazaspiro[4.5]decane analog) dissolved in DMSO.

  • LanthaScreen™ Tb-anti-pTyr (PY20) Antibody (ThermoFisher Scientific).

  • Fluorescein-polyGAT tracer (ThermoFisher Scientific).

  • TR-FRET dilution buffer (ThermoFisher Scientific).

  • 384-well, low-volume, non-binding plates (Corning #3676 or equivalent).[8]

  • Microplate reader capable of time-resolved FRET (TR-FRET).

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 1 mM to 10 nM).

    • Further dilute these stocks into the kinase assay buffer to create 4x working solutions. The final DMSO concentration in the assay should be ≤1%.

      • Causality: Serial dilution allows for the determination of a dose-response curve. Keeping the DMSO concentration low and constant is crucial as high concentrations can inhibit enzyme activity and affect data integrity.

  • Kinase Reaction:

    • Add 2.5 µL of the 4x test compound working solution to the wells of a 384-well plate.

    • For "Positive Control" (no inhibition) and "Negative Control" (no enzyme) wells, add 2.5 µL of assay buffer with the same percentage of DMSO.

    • Add 5 µL of a 2x kinase/substrate mixture (containing the pre-determined optimal concentration of TYK2/JAK1 and 2 µM Z'-LYTE™ Tyr6 Peptide in kinase assay buffer) to all wells except the "Negative Control".

    • Add 5 µL of the substrate solution without the enzyme to the "Negative Control" wells.

    • Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution (at the pre-determined Km concentration for each enzyme) to all wells. The final reaction volume is 10 µL.

      • Causality: Using ATP at its Km concentration provides a sensitive measure of inhibition, especially for ATP-competitive inhibitors.[9] The Z'-LYTE™ peptide is a validated, generic tyrosine kinase substrate.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the enzyme reaction, which should be determined during assay development.

  • Detection:

    • Prepare a 2x "Stop/Detection" solution containing the Tb-labeled antibody and the fluorescent tracer in TR-FRET dilution buffer with EDTA. The EDTA stops the kinase reaction by chelating Mg2+, a necessary cofactor for the enzyme.

    • Add 10 µL of the "Stop/Detection" solution to each well.

    • Incubate the plate at room temperature for 60 minutes to allow the detection reagents to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the tracer and 495 nm for the terbium donor).

    • Calculate the TR-FRET emission ratio (520 nm / 495 nm).

  • Data Analysis:

    • Subtract the "Negative Control" signal from all other wells.

    • Normalize the data to the "Positive Control" (0% inhibition) and "Negative Control" (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. RIPK1 Inhibition for Necroptosis-Mediated Diseases

Necroptosis is a form of regulated necrotic cell death that is implicated in various inflammatory diseases.[2][10][11] Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of this pathway.[12] Structural optimization of a hit compound identified through virtual screening led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[10][12] Compound 41 from this series showed significant inhibitory activity against RIPK1 with an IC50 of 92 nM and demonstrated a protective effect in a cellular model of necroptosis.[10][12]

Inhibition of RIPK1 kinase activity is a key therapeutic strategy to block the necroptotic cell death cascade.[10][12] The diagram below illustrates the central role of RIPK1 in initiating this process.

Necroptosis_Pathway cluster_membrane Cell Membrane TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 2. Recruitment & Phosphorylation MLKL_pore MLKL Pore Necroptosis Necroptosis (Cell Lysis) MLKL_pore->Necroptosis TNFa TNFα TNFa->TNFR 1. Ligand Binding RIPK3 RIPK3 RIPK1->RIPK3 3. Necrosome Formation MLKL MLKL RIPK3->MLKL 4. Phosphorylation pMLKL p-MLKL (Oligomer) MLKL->pMLKL 5. Oligomerization pMLKL->MLKL_pore 6. Translocation & Pore Formation Inhibitor 2,8-Diazaspiro[4.5]decane Analog (e.g., Cmpd 41) Inhibitor->RIPK1 Inhibition

Figure 2: RIPK1 inhibition by 2,8-diazaspiro[4.5]decane analogs blocks necroptosis.

Objective: To determine the IC50 value of a test compound against RIPK1 kinase.

Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to generate a light signal via a luciferase reaction. A lower light signal indicates less ADP was produced, signifying kinase inhibition.

Materials:

  • Recombinant human RIPK1 enzyme (BPS Bioscience, #40371).[13]

  • Myelin Basic Protein (MBP) substrate (BPS Bioscience).[13]

  • ATP (Promega).

  • Kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Test compound dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930).[13]

  • White, opaque, 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 1 µL of the diluted compound to the wells of the assay plate. Add 1 µL of DMSO to control wells.

  • Kinase Reaction:

    • Prepare a 2x master mix of RIPK1 and MBP substrate in kinase assay buffer.

    • Add 5 µL of the master mix to each well.

    • Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

      • Causality: This pre-incubation step is important for inhibitors that may have a slow on-rate, ensuring the measurement reflects an equilibrium state.

    • Prepare a 2x ATP solution in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of the 2x ATP solution to each well.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This reagent contains an ADP-dependent kinase that depletes the remaining ATP from the primary reaction.

    • Incubate for 40 minutes at room temperature.

      • Causality: Depleting the unconsumed ATP is essential to ensure that the subsequent light-producing reaction is solely dependent on the ADP generated by RIPK1.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by non-linear regression analysis.

II. G-Protein Coupled Receptor (GPCR) Ligands: From CNS Disorders to Hypertension

The conformational constraint of the 2,8-diazaspiro[4.5]decane scaffold makes it an excellent starting point for designing ligands with high selectivity for specific GPCR subtypes.

A. Selective Dopamine D3 Receptor Antagonists

Analogs with arylated diazaspiro cores have been synthesized as potent and highly selective antagonists for the dopamine D3 receptor (D3R).[6][14] The D3R is a target for various neurological and neuropsychiatric disorders, including substance abuse.[14] Certain analogs displayed favorable D3R affinity (Ki = 25.6–122 nM) with high selectivity (264–905-fold) over the closely related D2 receptor.[6][14] This D2/D3 selectivity is a major challenge in the field and is critical for avoiding the side effects associated with D2 receptor blockade.

Dopamine D3 receptors couple to inhibitory G-proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this process by preventing the binding of dopamine.

GPCR_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor (D3R) G_protein Gαi/oβγ D3R->G_protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Dopamine Dopamine Dopamine->D3R 1. Binding Antagonist 2,8-Diazaspiro[4.5]decane Antagonist Antagonist->D3R Blocks Binding G_alpha Gαi-GTP G_protein->G_alpha 3. Dissociation G_alpha->AC 4. Inhibition ATP ATP ATP->AC Downstream Decreased Downstream Signaling cAMP->Downstream

Figure 3: Mechanism of D3R antagonism by 2,8-diazaspiro[4.5]decane analogs.

Objective: To determine the binding affinity (Ki) of a test compound for the D3 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D3 receptor expressed in cell membranes. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D3 receptor.

  • [3H]spiperone (PerkinElmer, NET1187001MC).[15]

  • Test compound (2,8-diazaspiro[4.5]decane analog).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).[16]

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of serially diluted test compound in assay buffer. For total binding wells, add 25 µL of buffer. For non-specific binding wells, add 25 µL of 10 µM haloperidol.

    • Add 25 µL of [3H]spiperone diluted in assay buffer to a final concentration approximately equal to its Kd (e.g., 1-2 nM).[15][16]

      • Causality: Using the radioligand at its Kd concentration provides an optimal window for detecting competitive binding. Haloperidol is a high-affinity dopaminergic ligand used to saturate all specific binding sites, thus defining non-specific binding.

  • Incubation:

    • Add 150 µL of the D3 receptor membrane suspension (typically 5-10 µg of protein per well) to initiate the binding reaction.

    • Incubate the plate for 120 minutes at 25°C with gentle shaking.[16]

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

      • Causality: Rapid filtration and washing with ice-cold buffer are critical to minimize dissociation of the radioligand from the receptor during this step.

  • Signal Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Soluble Epoxide Hydrolase (sEH) Inhibitors for Hypertension

Trisubstituted urea derivatives based on the 2,8-diazaspiro[4.5]decane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[4] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with vasodilatory and anti-inflammatory properties. By inhibiting sEH, these compounds increase the levels of EETs, leading to a reduction in blood pressure. Oral administration of these compounds has shown antihypertensive effects in spontaneously hypertensive rat models.[4]

The general workflow for identifying and characterizing sEH inhibitors involves a primary biochemical screen followed by cellular and in vivo validation.

sEH_Workflow cluster_workflow sEH Inhibitor Discovery Workflow Start Compound Library (2,8-diazaspiro analogs) Screen Primary Screen: Fluorometric sEH Assay Start->Screen Hit_ID Hit Identification (Potency & Selectivity) Screen->Hit_ID SAR Structure-Activity Relationship (SAR) Optimization Hit_ID->SAR SAR->Screen Iterate Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt In_Vivo In Vivo Efficacy: Spontaneously Hypertensive Rat Model Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Figure 4: General workflow for the discovery of sEH inhibitors.

Objective: To screen for and determine the potency of 2,8-diazaspiro[4.5]decane analogs as inhibitors of human sEH.

Principle: The assay uses a non-fluorescent substrate which, upon hydrolysis by sEH, releases a highly fluorescent product. The rate of fluorescence increase is directly proportional to sEH activity.[17][18][19]

Materials:

  • Human recombinant sEH enzyme.

  • sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).[19]

  • sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA).[20]

  • Test compounds and a known sEH inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea, NCND) as a positive control.[17][18]

  • Black, flat-bottom 96-well or 384-well plates.

  • Fluorescence microplate reader (Ex/Em = 330/465 nm or 362/460 nm depending on substrate).[17][19]

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of test compounds and the positive control inhibitor in the appropriate solvent (e.g., DMSO), followed by dilution in sEH assay buffer.

    • Dilute the sEH enzyme and substrate to their final working concentrations in sEH assay buffer. Keep reagents on ice.

  • Assay Execution:

    • Add 40 µL of sEH assay buffer to all wells.

    • Add 10 µL of the diluted test compound, positive control, or solvent control to the appropriate wells.

    • Add 30 µL of the diluted sEH enzyme solution to all wells except the "background control" wells. Add 30 µL of assay buffer to the background wells.

    • Pre-incubate the plate for 5-10 minutes at 30°C.

      • Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 20 µL of the sEH substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed (30°C) fluorescence plate reader.

    • Measure the fluorescence intensity every 30-60 seconds for 15-30 minutes.[17][20]

  • Data Analysis:

    • For each well, determine the reaction rate (slope) from the linear portion of the fluorescence versus time plot.

    • Subtract the slope of the background control from all other rates.

    • Calculate the percent inhibition for each compound concentration relative to the solvent control (0% inhibition) and the positive control inhibitor (100% inhibition, if fully inhibiting).

    • Determine the IC50 value by plotting percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

III. Antifungal and Antiplatelet Applications

The versatility of the 2,8-diazaspiro[4.5]decane scaffold extends to antimicrobial and antithrombotic applications.

A. Chitin Synthase Inhibitors as Antifungal Agents

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as inhibitors of chitin synthase (CHS), an enzyme essential for building the fungal cell wall but absent in humans.[21] This makes CHS an excellent target for selective antifungal drugs. Several compounds exhibited potent inhibition of CHS with IC50 values in the low micromolar range, comparable to the natural product polyoxin B.[21] Furthermore, these compounds displayed promising antifungal activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus, with some showing synergistic effects when combined with fluconazole.[21]

Objective: To measure the inhibitory effect of test compounds on chitin synthase activity from a fungal source.

Principle: This assay quantifies the production of chitin, the product of the CHS enzyme, in a microplate format. The newly synthesized chitin is captured on a wheat germ agglutinin (WGA)-coated plate and detected using a WGA-horseradish peroxidase (HRP) conjugate, which generates a colorimetric signal.[21][22]

Materials:

  • Crude enzyme extract containing chitin synthase from a relevant fungal species (e.g., Saccharomyces cerevisiae, Candida albicans).

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing cofactors like CoCl2 and an activator like trypsin).[22]

  • WGA-HRP conjugate and a colorimetric HRP substrate (e.g., TMB).

  • Spectrophotometer (microplate reader).

Procedure:

  • Enzyme Preparation: Prepare a crude membrane fraction containing chitin synthase from fungal cell culture.

  • Assay Reaction:

    • To the WGA-coated wells, add the crude enzyme extract.

    • Add the test compound at various concentrations (or DMSO for control).

    • Initiate the reaction by adding the reaction mixture containing the UDP-GlcNAc substrate.

    • Incubate the plate for 2-3 hours at 30°C with shaking to allow for chitin synthesis and capture.[22]

  • Detection:

    • Wash the plate thoroughly to remove unreacted substrate and unbound components.

    • Add the WGA-HRP conjugate and incubate to allow it to bind to the captured chitin.

    • Wash the plate again to remove unbound conjugate.

    • Add the TMB substrate and measure the absorbance at 600-650 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

B. Glycoprotein IIb-IIIa Antagonists for Antiplatelet Therapy

Novel 2,8-diazaspiro[4.5]decanes have been developed as orally active antagonists of the glycoprotein IIb-IIIa (GPIIb-IIIa) receptor.[17][23] This receptor is crucial for platelet aggregation, the final common pathway in thrombus formation. By blocking this receptor, these compounds can prevent platelets from clumping together, making them potential agents for treating or preventing heart attacks and strokes. The biologically active form of one lead compound, CT50728 , displayed potent inhibition of platelet aggregation with an IC50 of 53 nM in platelet-rich plasma and a solid-phase binding IC50 of 4 nM.[17][23]

IV. Summary of Biological Activities and Lead Compounds

The 2,8-diazaspiro[4.5]decane scaffold has yielded a remarkable diversity of biologically active compounds. The following table summarizes the key activities and associated potency data for representative analogs discussed in the literature.

Biological TargetCompound ClassRepresentative CompoundPotency (IC50 / Ki)Therapeutic PotentialReference
TYK2 / JAK1 2,8-Diazaspiro[4.5]decan-1-oneCompound 48 6 nM (TYK2), 37 nM (JAK1)Anti-inflammatory (IBD)[1]
RIPK1 2,8-Diazaspiro[4.5]decan-1-oneCompound 41 92 nMAnti-necroptotic, Anti-inflammatory[10][12]
Dopamine D3 Receptor Arylated 2,8-diazaspiro[4.5]decaneAnalog 15c 25.6 nM (Ki)Neuropsychiatric Disorders[6][14]
Soluble Epoxide Hydrolase Trisubstituted urea derivativeCompound 12 1.1 nM (human sEH)Antihypertensive[4]
Chitin Synthase 2,8-Diazaspiro[4.5]decan-1-oneCompound 4j 0.12 mMAntifungal[21]
Glycoprotein IIb-IIIa Spiropiperidinyl-γ-lactamCompound 23 (CT50728)4 nM (ELISA), 53 nM (PRP)Antiplatelet / Antithrombotic[17][23]
M1 Muscarinic Receptor 1-Oxa-2,8-diazaspiro[4.5]decan-3-oneCompound 6a High affinity (M1/M2)Alzheimer's Disease[3]

V. Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decane framework has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its conformational rigidity and synthetic tractability have enabled the development of potent and selective modulators for a wide array of biological targets, including kinases, GPCRs, and enzymes. The successful identification of lead compounds for inflammatory diseases, CNS disorders, hypertension, and infectious diseases underscores the broad therapeutic potential of this chemical class.

Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them into clinical development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the rich biological activities of 2,8-diazaspiro[4.5]decane hydrochloride analogs. The continued exploration of this versatile scaffold promises to yield novel therapeutics for a range of unmet medical needs.

References

  • Burnham, B. S., et al. (2002). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. [Link]

  • Zhang, W., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Watanabe, M., et al. (1998). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]

  • Ke, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. [Link]

  • Kim, I., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters. [Link]

  • figshare. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. figshare. [Link]

  • ResearchGate. (n.d.). Simplified schematic representation of the necroptosis signaling pathway. ResearchGate. [Link]

  • Newman, A. H., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps. ResearchGate. [Link]

  • ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate. [Link]

  • PubMed Central (PMC). (2014). The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. [Link]

  • Ke, Y., et al. (2021). Screening and Application of Chitin Synthase Inhibitors. Molecules. [Link]

  • Morisseau, C., et al. (2013). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Zhang, J., et al. (2012). Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae. Insect Biochemistry and Molecular Biology. [Link]

  • PubMed. (2017). Highly Selective Dopamine D3 Receptor Antagonists With Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate. [Link]

  • Plouffe, B., et al. (2023). Fluorescence based HTS- compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry. [Link]

  • ResearchGate. (2022). Detection of Receptor-interacting Kinase 1 (RIPK1) Activity with the Transcreener® ADP 2 Kinase Assay. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit. BPS Bioscience. [Link]

  • PubMed Central (PMC). (2011). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. [Link]

  • BPS Bioscience. (n.d.). TYK2 (Tyrosine Kinase 2) Assay Kit. BPS Bioscience. [Link]

  • DSpace. (2020). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. University of Tartu. [Link]

  • PubMed Central (PMC). (2019). Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. ACS Chemical Biology. [Link]

  • PubMed. (2012). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology. [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. [Link]

  • BPS Bioscience. (2024). Chemi-Verse™ TYK2 Kinase Assay Kit. BPS Bioscience. [Link]

  • MDPI. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules. [Link]

Sources

The 2,8-Diazaspiro[4.5]decane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2,8-diazaspiro[4.5]decane moiety has emerged as a compelling structural motif in medicinal chemistry, offering a unique three-dimensional architecture that has proven fruitful in the design of potent and selective modulators of a diverse range of biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of the 2,8-diazaspiro[4.5]decane core, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Allure of the Spirocyclic Scaffold

The spirocyclic nature of the 2,8-diazaspiro[4.5]decane system, featuring a quaternary carbon at the junction of a five-membered and a six-membered ring, imparts a rigid and defined orientation to the appended functionalities. This conformational constraint can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The presence of two nitrogen atoms within the core provides versatile handles for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of physicochemical and pharmacokinetic properties.

Synthesis of the 2,8-Diazaspiro[4.5]decane Core and its Derivatives

The construction of the 2,8-diazaspiro[4.5]decane core can be achieved through various synthetic strategies. A common and effective approach involves a multi-step sequence starting from readily available starting materials. The following protocol outlines a representative synthesis of a protected 2,8-diazaspiro[4.5]decane scaffold, which can then be further functionalized.

Representative Synthetic Protocol:
  • Step 1: Synthesis of the Spirocyclic Core. A key intermediate, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, can be synthesized in a three-step process. This involves the treatment of 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride with potassium cyanate to form the corresponding ureido derivative. Subsequent cyclization using a base like sodium hydride, followed by acid hydrolysis, yields the desired spirocyclic hydantoin.[1]

  • Step 2: N-Functionalization. The secondary amines of the 2,8-diazaspiro[4.5]decane core are amenable to a wide range of functionalization reactions. For instance, reductive amination with aldehydes or ketones can introduce diverse substituents at the N2 and N8 positions. Acylation with acid chlorides or coupling with carboxylic acids can be employed to install amide functionalities.

  • Step 3: Further Derivatization. Depending on the desired target, additional modifications can be made to the substituents introduced in the previous step. For example, Suzuki or Buchwald-Hartwig cross-coupling reactions can be used to append aryl or heteroaryl groups.

The choice of synthetic route and subsequent derivatization strategy is dictated by the specific biological target and the desired SAR exploration.

Structure-Activity Relationship (SAR) Analysis: A Multi-Target Perspective

The versatility of the 2,8-diazaspiro[4.5]decane core is underscored by its application in developing inhibitors for a variety of enzymes and receptors. The following sections delve into the SAR for several key targets.

Glycoprotein IIb-IIIa Antagonists

The 2,8-diazaspiro[4.5]decane scaffold has been successfully employed as a template for the development of orally active glycoprotein IIb-IIIa (GPIIb-IIIa) antagonists, which are of interest for the treatment of arterial occlusive disorders.[2][3] The general pharmacophore for these antagonists consists of an acidic and a basic group appended to a rigid scaffold.

CompoundR1R2GPIIb-IIIa IC50 (nM)
23 (CT50728) H(CH2)2COOH4 (ELISA), 53 (PRP)
22 (CT51464) EtOOC-(CH2)2COOEt(prodrug of 23)

Table 1: SAR of 2,8-diazaspiro[4.5]decane derivatives as GPIIb-IIIa antagonists. Data sourced from[2][3].

The SAR studies revealed that the presence of a carboxylic acid moiety (or a prodrug ester) at one of the nitrogen atoms and a basic group at the other is crucial for potent inhibitory activity.[2][3] The spirocyclic core serves to orient these pharmacophoric elements in a favorable conformation for binding to the GPIIb-IIIa receptor.

SAR_GPIIb_IIIa Core 2,8-Diazaspiro[4.5]decane Core N2 N2 Position Core->N2 Substitution N8 N8 Position Core->N8 Substitution Activity GPIIb-IIIa Inhibition N2->Activity Basic Group (e.g., Amine) Enhances Potency N8->Activity Acidic Group (e.g., Carboxylic Acid) Essential for Activity SAR_RIPK1 Core 2,8-Diazaspiro[4.5]decan-1-one Core N2 N2 Position Core->N2 Substitution N8 N8 Position Core->N8 Substitution Activity RIPK1 Inhibition N2->Activity Aryl/Heteroaryl Groups Modulate Potency N8->Activity Substituted Benzyl Groups Impact Potency & Selectivity

Sources

Characterization of 2,8-Diazaspiro[4.5]decane Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets. This guide provides a comprehensive technical overview of the characterization of 2,8-diazaspiro[4.5]decane hydrochloride (CAS No. 1780248-53-4), a key starting material and building block for drug discovery and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the robust characterization of this important chemical entity. The hydrochloride salt form is often preferred in early-stage drug development due to its improved solubility and stability.

The 2,8-diazaspiro[4.5]decane core has been integral in the design of potent inhibitors for a range of biological targets, including Glycoprotein IIb-IIIa antagonists, and more recently, as crucial components of kinase inhibitors targeting Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) for the treatment of inflammatory diseases.[2] Given its significance, a thorough and rigorous characterization of 2,8-diazaspiro[4.5]decane hydrochloride is paramount to ensure the quality, purity, and reproducibility of subsequent research and development efforts.

This guide will delve into the essential physicochemical properties, a common synthetic route, and a detailed exploration of the analytical techniques required for the comprehensive characterization of this compound. Each analytical section will not only present the expected outcomes but also provide the rationale behind the chosen experimental parameters, fostering a deeper understanding of the characterization process.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For 2,8-diazaspiro[4.5]decane hydrochloride, the following table summarizes its key computed and, where available, experimentally relevant properties.

PropertyValueSource
Molecular Formula C₈H₁₇ClN₂Derived from Free Base
Molecular Weight 176.69 g/mol Derived from Free Base
Appearance White to off-white solidTypical for small molecule hydrochlorides
Solubility Soluble in water and polar organic solventsExpected for hydrochloride salts
Melting Point Not explicitly reported for the hydrochloride, but expected to be significantly higher than the free base.General knowledge of salt forms
pKa Not explicitly reported, but expected to have two basic centers.Chemical structure

Synthesis and Purification

The synthesis of 2,8-diazaspiro[4.5]decane hydrochloride typically proceeds from a protected precursor, followed by deprotection and salt formation. A common and efficient route involves the deprotection of a Boc-protected intermediate.

Synthetic Workflow

SynthesisWorkflow Start tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate Reaction Boc Deprotection & Salt Formation Start->Reaction Reagent HCl in Dioxane or Ethyl Acetate Reagent->Reaction Product 2,8-Diazaspiro[4.5]decane dihydrochloride (Initial Product) Reaction->Product Neutralization Basification (e.g., NaOH) Product->Neutralization FreeBase 2,8-Diazaspiro[4.5]decane (Free Base) Neutralization->FreeBase FinalSalt Monohydrochloride Formation (1 eq. HCl) FreeBase->FinalSalt FinalProduct 2,8-Diazaspiro[4.5]decane monohydrochloride FinalSalt->FinalProduct Purification Recrystallization FinalProduct->Purification

Caption: Synthetic workflow for 2,8-diazaspiro[4.5]decane hydrochloride.

Experimental Protocol: Synthesis

Step 1: Boc Deprotection and Dihydrochloride Formation

  • To a solution of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq) in a suitable solvent such as dioxane or ethyl acetate, add a solution of 4M HCl in the same solvent (excess, e.g., 5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, the resulting precipitate (the dihydrochloride salt) is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Step 2: Formation of the Monohydrochloride (if required)

  • The initially formed product is often the dihydrochloride salt. To obtain the monohydrochloride, the dihydrochloride can be dissolved in water and the pH carefully adjusted to a neutral or slightly basic range with a base (e.g., NaOH) to yield the free base.

  • The free base is then extracted with an organic solvent (e.g., dichloromethane).

  • To the solution of the free base, exactly one equivalent of hydrochloric acid (e.g., as a solution in ethanol or ether) is added dropwise with stirring.

  • The resulting precipitate, 2,8-diazaspiro[4.5]decane monohydrochloride, is collected by filtration, washed with a non-polar solvent, and dried.

Step 3: Purification

  • The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate, to yield a crystalline solid of high purity.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of 2,8-diazaspiro[4.5]decane hydrochloride, confirming its identity, purity, and structural integrity.

Analytical Characterization Workflow

CharacterizationWorkflow Sample 2,8-Diazaspiro[4.5]decane Hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC-UV Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR EA Elemental Analysis Sample->EA Thermal Thermal Analysis (DSC/TGA) Sample->Thermal PXRD Powder X-Ray Diffraction (PXRD) Sample->PXRD Identity Identity & Structure Confirmation NMR->Identity MS->Identity Purity Purity Assessment HPLC->Purity FTIR->Identity EA->Purity PhysChem Physicochemical Properties Thermal->PhysChem PXRD->PhysChem

Caption: Comprehensive analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the connectivity of the 2,8-diazaspiro[4.5]decane core.

¹H NMR Spectroscopy

  • Expected Chemical Shifts (δ): The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field (typically δ 2.5-3.5 ppm). The protons of the piperidine and pyrrolidine rings will exhibit complex splitting patterns due to spin-spin coupling. The N-H protons will appear as broad signals, and their chemical shift will be dependent on the solvent and concentration.

  • Experimental Protocol:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often a good choice for hydrochloride salts to observe exchangeable protons.

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Record the spectrum at room temperature.

    • Process the data with appropriate phasing and baseline correction.

¹³C NMR Spectroscopy

  • Expected Chemical Shifts (δ): The carbon spectrum will show distinct signals for each carbon atom in the molecule. The spiro carbon atom is a key diagnostic signal. Carbons adjacent to the nitrogen atoms will appear at a lower field (typically δ 40-60 ppm) compared to the other aliphatic carbons.

  • Experimental Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Expected m/z: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated free base [M+H]⁺ at m/z 141.13.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the loss of ethylene from the pyrrolidine ring or cleavage of the piperidine ring.

  • Experimental Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the sample into an ESI-MS instrument.

    • Acquire the spectrum in positive ion mode.

    • For structural confirmation, perform MS/MS analysis on the parent ion (m/z 141.13).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound.

  • Rationale for Method Development: A reversed-phase HPLC method is suitable for this polar compound. A C18 column is a good starting point. The mobile phase should be a mixture of an aqueous buffer and an organic modifier. The UV detection wavelength should be chosen where the compound has some absorbance, although it lacks a strong chromophore, so detection at low wavelengths (e.g., 200-220 nm) is common for such compounds.

  • Experimental Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of A: 0.1% Trifluoroacetic acid (TFA) in water and B: Acetonitrile. A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-17 min, 95% B; 17-18 min, 95-5% B; 18-20 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

  • Expected Absorptions:

    • N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the amine N-H stretching vibrations. For the hydrochloride salt, this may appear as a very broad band due to the ammonium salt.

    • C-H stretch: Sharp peaks in the 2800-3000 cm⁻¹ region due to aliphatic C-H stretching.

    • N-H bend: An absorption band around 1600 cm⁻¹.

    • C-N stretch: Bands in the fingerprint region (1000-1300 cm⁻¹).

  • Experimental Protocol:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values to confirm the empirical formula and purity.

  • Theoretical Values for C₈H₁₇ClN₂:

    • C: 54.38%

    • H: 9.70%

    • Cl: 20.06%

    • N: 15.85%

  • Experimental Protocol:

    • Submit a pure, dry sample to a calibrated elemental analyzer.

    • The experimental values should be within ±0.4% of the theoretical values.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound, such as its melting point and decomposition temperature.[4][5]

  • Expected Behavior:

    • DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid.

    • TGA: A weight loss profile showing the decomposition of the compound at elevated temperatures. For a hydrochloride salt, an initial weight loss corresponding to the loss of HCl may be observed.[4]

  • Experimental Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its expected decomposition point (e.g., 300 °C).

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for characterizing the solid-state properties of a crystalline material. It provides a unique "fingerprint" for a specific crystalline form.[6][7][8]

  • Expected Outcome: A unique diffraction pattern with sharp peaks at specific 2θ angles, indicating the crystalline nature of the material. This pattern can be used for phase identification and to distinguish between different polymorphic forms.

  • Experimental Protocol:

    • Gently grind the crystalline sample to a fine powder.

    • Mount the powder on a sample holder.

    • Acquire the PXRD pattern using a diffractometer with Cu Kα radiation.

    • Scan a 2θ range of, for example, 2° to 40°.

Conclusion

The comprehensive characterization of 2,8-diazaspiro[4.5]decane hydrochloride is a critical step in its utilization for drug discovery and development. By employing a suite of orthogonal analytical techniques, including NMR, MS, HPLC, FTIR, elemental analysis, thermal analysis, and PXRD, researchers can confidently establish the identity, purity, and solid-state properties of this valuable building block. The detailed protocols and rationale provided in this guide are intended to equip scientists with the necessary tools to perform a robust and reliable characterization, ensuring the quality and integrity of their research. Adherence to these rigorous analytical standards is fundamental to the successful advancement of new chemical entities from the laboratory to the clinic.

References

  • Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • Mehrotra, M. M., et al. (2000). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 43(1), 131-141. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • PubChem. (n.d.). Piperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Piperidine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Hu, Y., et al. (2004). Structural study of spirolide marine toxins by mass spectrometry. Part I. Fragmentation pathways of 13-desmethyl spirolide C by collision-induced dissociation and infrared multiphoton dissociation mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 969-76. [Link]

  • CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. (2022).
  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • Ciesielski, W., & Ciesielska, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4343. [Link]

  • Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Pires, B., et al. (2015). Stereochemistry Determination by Powder X-Ray Diffraction Analysis and NMR Spectroscopy Residual Dipolar Couplings. Angewandte Chemie International Edition, 54(3), 863-866. [Link]

  • Sultan, M. A., et al. (2013). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Scientia Pharmaceutica, 81(1), 133–146. [Link]

  • Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Mettler Toledo. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • Ciminiello, P., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 12(12), 6069–6087. [Link]

  • Chemistry LibreTexts. (2023). Powder X-ray Diffraction. [Link]

  • Shoaib, H., et al. (2017). Development and validation of RP- HPLC method with UV detection to determine and quantify dimenhydrinate in human plasma. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1331-1336. [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). National Center for Biotechnology Information. Retrieved from [Link]

  • FDA. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • de Souza, V. R., et al. (2014). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Food Science and Technology, 34(2), 342-348. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • ResearchGate. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • ResearchGate. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

  • ResearchGate. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]

  • NIH. (2019). Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation. [Link]

  • Wikipedia. (n.d.). Powder diffraction. [Link]

  • A-level Chemistry. (2016, November 1). Mass Spectrometry - Fragmentation [Video]. YouTube. [Link]

  • SERC Carleton. (2007). X-ray Powder Diffraction (XRD). [Link]

  • ACS Publications. (n.d.). Thermal Analysis. [Link]

  • The VESTA channel. (2021, August 4). Introduction to (powder) x-ray Diffraction [Video]. YouTube. [Link]

Sources

Physicochemical properties of 2,8-diazaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,8-Diazaspiro[4.5]decane Dihydrochloride

Introduction

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutics. Derivatives of this core have shown significant promise as potent inhibitors of soluble epoxide hydrolase (sEH) for treating hypertension[1] and as selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease[2]. Given the importance of this scaffold, a thorough understanding of the physicochemical properties of its fundamental building block, 2,8-diazaspiro[4.5]decane dihydrochloride, is essential for researchers in drug discovery and development.

This guide provides a comprehensive overview of the core physicochemical properties of 2,8-diazaspiro[4.5]decane dihydrochloride (CAS: 1159826-64-8). As a divalent amine, the dihydrochloride is the most common and stable salt form. We will delve into the experimental methodologies for determining these properties, offering not just procedural steps but also the underlying scientific rationale. This document is designed to be a practical resource for scientists, enabling them to fully characterize this important chemical entity.

Chemical Identity and Structure

The foundational step in any physicochemical characterization is confirming the identity and structure of the compound.

  • Chemical Name: 2,8-diazaspiro[4.5]decane dihydrochloride

  • Synonyms: 2,8-Diazaspiro(4.5)decane dihydrochloride

  • CAS Number: 1159826-64-8[1][3][4]

  • Molecular Formula: C₈H₁₈Cl₂N₂[1]

  • Molecular Weight: 213.15 g/mol [1]

The structure consists of a spirocyclic system with a piperidine ring and a pyrrolidine ring sharing a single carbon atom. In the dihydrochloride salt, both nitrogen atoms are protonated.

PropertyValueSource
IUPAC Name 2,8-diazaspiro[4.5]decane;dihydrochlorideN/A
CAS Number 1159826-64-8[1][3][4]
Molecular Formula C₈H₁₈Cl₂N₂[1]
Molecular Weight 213.15 g/mol [1]
Parent Compound CAS 176-67-0[2]
Parent Compound MW 140.23 g/mol [2]

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, while impurities typically depress and broaden the melting range.

Experimental Protocol: Capillary Method

The capillary method is the standard pharmacopeial technique for melting point determination[5].

  • Sample Preparation:

    • Ensure the 2,8-diazaspiro[4.5]decane dihydrochloride sample is thoroughly dried to remove any residual solvents.

    • Finely powder a small amount of the sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation:

    • Use a calibrated digital melting point apparatus.

  • Measurement:

    • Rapid Preliminary Scan: Perform a fast ramp (e.g., 10-20 °C/min) to determine an approximate melting point.

    • Accurate Determination: Using a fresh sample, set the starting temperature to approximately 10 °C below the estimated melting point.

    • Use a slow ramp rate (e.g., 1-2 °C/min) to accurately observe the melting process.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.

Causality and Trustworthiness: A slow ramp rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading. Using a fresh sample for the second run is important as some compounds can decompose or undergo polymorphic changes upon melting and re-solidifying. The calibration of the apparatus provides traceability and ensures the trustworthiness of the measurement.

Solubility Profile

Solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. For an amine hydrochloride salt, solubility is highly pH-dependent.

Experimental Protocol: pH-Solubility Profile

This protocol determines the solubility of the compound across a range of physiologically relevant pH values.

  • Reagent Preparation:

    • Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 10.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of 2,8-diazaspiro[4.5]decane dihydrochloride to vials containing each buffer solution. This ensures a saturated solution is formed.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

    • Measure the final pH of each saturated solution.

  • Data Analysis:

    • Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each solution.

Scientific Rationale: The solubility of an amine salt is lowest at high pH where the free base form, which is typically less water-soluble, predominates. As the pH decreases, the amine groups become protonated, forming the more soluble salt. A complete pH-solubility profile is critical for predicting behavior in different sections of the gastrointestinal tract and for developing parenteral formulations[6].

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess compound C Add compound to buffers A->C B Prepare pH buffers (2-10) B->C D Equilibrate (24-48h) at constant temp. C->D E Filter to get saturated solution D->E F Measure final pH E->F G Quantify concentration (e.g., HPLC) E->G H Plot Solubility vs. pH F->H G->H G cluster_spectroscopy Spectroscopic Analysis cluster_properties Structural Information Compound 2,8-Diazaspiro[4.5]decane Dihydrochloride NMR NMR (¹H, ¹³C) Compound->NMR FTIR FTIR Compound->FTIR MS Mass Spec (ESI) Compound->MS Structure C-H Framework Connectivity NMR->Structure FuncGroups Functional Groups (N⁺-H, C-H) FTIR->FuncGroups MolWeight Molecular Weight Confirmation MS->MolWeight

Caption: Relationship between spectroscopic methods and structural information.

Conclusion

A comprehensive understanding of the physicochemical properties of 2,8-diazaspiro[4.5]decane dihydrochloride is a prerequisite for its effective use in drug discovery and development. While specific experimental values are not always readily available in the literature, this guide provides a robust framework of validated experimental protocols for their determination. By systematically applying these methodologies, researchers can ensure the quality of their starting materials, build reliable structure-activity relationships, and accelerate the development of new medicines based on this valuable spirocyclic scaffold.

References

  • Kim, I., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5979. Available at: [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from: [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for Journal of Materials Chemistry C. Retrieved from: [Link]

  • King-Pharm. (n.d.). 1159826-64-8 2,8-diazaspiro[4.5]decane hydrochloride. Retrieved from: [Link]

  • Li, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available at: [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from: [Link]

  • Pharmaceutical Technology. (2010). Salt Selection in Drug Development. Retrieved from: [Link]

  • MDPI. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. Retrieved from: https://www.mdpi.com/2673-4551/5/2/23
  • PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from: [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. Retrieved from: [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of diamine. Retrieved from: [Link]

  • SRS. (n.d.). Melting Point Determination. Retrieved from: [Link]

  • MDPI. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from: [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compounds. Retrieved from: [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). National Center for Biotechnology Information. Retrieved from: [Link]

  • National Institutes of Health. (2011). Development of Methods for the Determination of pKa Values. Retrieved from: [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from: [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from: [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from: [Link]

  • MDPI. (2019). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from: [Link]

  • SpectraBase. (n.d.). Dimethylamine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from: [Link]

  • SpectraBase. (n.d.). 7-methyl-1,4-diazaspiro[4.5]decane - Optional[15N NMR] - Chemical Shifts. Retrieved from: [Link]

  • University of Glasgow. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved from: [Link]

  • YouTube. (2020). How to find pKa and Ka from a Titration Curve. Retrieved from: [Link]

  • ResearchGate. (2016). determination of pka of active pharmaceutical ingredient by spectrometry. Retrieved from: [Link]

  • ResearchGate. (n.d.). FTIR spectra of MS surface immersed in 1 M HCl solution with 1000 ppm... Retrieved from: [Link]

Sources

Solubility Profile of 2,8-Diazaspiro[4.5]decane Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,8-Diazaspiro[4.5]decane and its derivatives represent a valuable scaffold in medicinal chemistry. As with many amine-containing active pharmaceutical ingredients (APIs), conversion to a hydrochloride salt is a common strategy to enhance aqueous solubility and improve bioavailability.[1][2] This guide provides a comprehensive technical overview of the core principles and methodologies required to accurately determine and understand the solubility of 2,8-Diazaspiro[4.5]decane hydrochloride. We will delve into the theoretical underpinnings of salt solubility, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the critical factors that influence this essential physicochemical property. This document is intended to serve as a practical resource for researchers in drug discovery and development, enabling robust and reproducible solubility assessment.

Introduction to 2,8-Diazaspiro[4.5]decane Hydrochloride

The 2,8-diazaspiro[4.5]decane core is a spirocyclic diamine scaffold featuring two nitrogen atoms within a rigid three-dimensional structure.[3] This structural motif is of significant interest in the design of novel therapeutics. The basic nature of the amine functional groups allows for the formation of salts, most commonly hydrochloride salts, by reaction with hydrochloric acid.[1]

The resulting salt, 2,8-Diazaspiro[4.5]decane hydrochloride (potentially as a dihydrochloride, C8H18Cl2N2), is an ionic compound.[4] This conversion from the free base to the salt form is a fundamental strategy employed to overcome the poor water solubility often associated with organic molecules, a critical hurdle in drug development.[5][6] The charged, polar nature of the ammonium salt generally enhances its interaction with polar solvents like water, thereby increasing its solubility.[7]

Compound Properties Overview:

PropertyDetailsSource
Parent Compound 2,8-Diazaspiro[4.5]decane[3]
Molecular Formula (Parent) C8H16N2[3]
Molecular Weight (Parent) 140.23 g/mol [3]
Hydrochloride Form 2,8-Diazaspiro[4.5]decane hydrochloride[4]
Molecular Formula (Di-HCl) C8H18Cl2N2[4]
Molecular Weight (Di-HCl) 213.15 g/mol [4]
CAS Number (Example) 1159826-64-8 (dihydrochloride)[4]

Theoretical Framework: The Science of Salt Solubility

The solubility of an amine hydrochloride salt is not a static value; it is a dynamic equilibrium influenced by a multitude of factors. Understanding these principles is paramount for designing meaningful experiments and interpreting results correctly.

The Role of pH and pKa

For an amine salt, pH is arguably the most critical factor affecting aqueous solubility.[8][9] The salt exists in equilibrium with its corresponding free base form in solution. This equilibrium is governed by the pKa of the amine and the pH of the solvent system.

The Henderson-Hasselbalch equation provides the theoretical basis for this relationship. When the pH of the solution is significantly below the pKa of the amine, the protonated (salt) form dominates, which is typically the more soluble species. As the pH increases and approaches the pKa, the concentration of the un-protonated, less soluble free base increases, potentially leading to precipitation.[9] Therefore, solubility must be determined across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) to predict its behavior in the gastrointestinal tract.[10]

Thermodynamic vs. Kinetic Solubility

In drug discovery, two distinct types of solubility are measured:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a substance that can dissolve in a solvent under specific conditions (temperature, pressure) where the solid and solution phases are in equilibrium.[11][12] It is typically determined using the shake-flask method over an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][13]

  • Kinetic Solubility: This measures the concentration of a compound upon its rapid precipitation from a stock solution (often in DMSO) diluted into an aqueous buffer.[11][12] It is a high-throughput method used in early discovery to flag compounds that might precipitate under assay conditions.[14][15] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[11]

Other Influential Factors

Several other factors can significantly impact the measured solubility:

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[16][17] However, this is not universal, and some compounds can exhibit decreased solubility at higher temperatures.[18] All solubility measurements must be performed under strict temperature control (e.g., 37 ± 1 °C for physiological relevance).[10]

  • Polarity: The principle of "like dissolves like" is fundamental. The ionic nature of the hydrochloride salt favors its dissolution in polar solvents (e.g., water, methanol) over nonpolar organic solvents.[7][16]

  • Solid-State Properties: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can affect solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility.[11] The amorphous form is typically more soluble than its crystalline counterparts.

  • Common Ion Effect: The presence of a common ion (in this case, Cl⁻) in the solvent can suppress the dissolution of the hydrochloride salt, potentially reducing its solubility compared to the free base in a highly acidic (high Cl⁻) environment like the stomach.[19]

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step protocols for determining the solubility of 2,8-Diazaspiro[4.5]decane hydrochloride. These methods are designed to be self-validating by incorporating essential controls and ensuring equilibrium is reached.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[12][13]

Objective: To determine the maximum equilibrium concentration of the compound in various aqueous buffers.

Materials:

  • 2,8-Diazaspiro[4.5]decane hydrochloride (solid powder)

  • Aqueous buffers (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, simulated intestinal fluid pH 6.8)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filters)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Preparation: Add an excess amount of solid 2,8-Diazaspiro[4.5]decane hydrochloride to a series of vials. A visible excess of solid material must remain at the end of the experiment to ensure saturation.[13]

  • Solvent Addition: Add a precise volume of the desired pre-warmed buffer (e.g., 37 °C) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a consistent speed (e.g., 100-150 rpm) and temperature (e.g., 37 °C).[10] Allow the mixture to equilibrate for at least 24-48 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 36h, 48h); equilibrium is reached when the measured concentration no longer changes.[10]

  • Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid.[13] Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the clear filtrate with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.

  • Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor. The pH of the saturated solution should be measured at the end of the experiment.

Workflow Visualization: Thermodynamic Solubility Determination

G start Start: Excess solid compound + Buffer equilibrate Equilibrate (e.g., 24-48h, 37°C, 150 rpm) start->equilibrate Incubation settle Settle & Separate (Centrifuge or Stand) equilibrate->settle Phase Separation Prep filter Filter Supernatant (0.22 µm filter) settle->filter Remove Particulates dilute Dilute Filtrate to Linear Range filter->dilute Sample Prep analyze Analyze Concentration (HPLC / UV-Vis) dilute->analyze Quantification end End: Calculate Solubility (mg/mL) analyze->end Final Calculation

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.

Protocol for Kinetic Solubility (High-Throughput Method)

This protocol is adapted for early drug discovery screening where speed and material conservation are essential.[15][20]

Objective: To quickly assess the tendency of a compound to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • 10 mM stock solution of 2,8-Diazaspiro[4.5]decane hydrochloride in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipette

  • Plate reader (nephelometry) or HPLC/UV-Vis system

Methodology:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM). This step should be performed rapidly to induce precipitation.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Detection (Nephelometry): Measure the turbidity of the solution in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate formed.

  • Detection (HPLC/UV-Vis): Alternatively, filter the plate contents (using a 96-well filter plate) and analyze the concentration of the compound remaining in the filtrate.[15] The concentration is then compared to a set of standards to determine the kinetic solubility.

Logical Diagram: Interpreting Solubility Outcomes

G start Solubility Assay Performed decision Is Solubility > Target Concentration? start->decision high_sol Proceed with Formulation and In Vivo Studies decision->high_sol Yes low_sol Low Solubility Identified (Potential Bioavailability Issue) decision->low_sol No optimize Consider Solubility Enhancement Strategies low_sol->optimize

Caption: Decision pathway based on initial solubility screening results.

Data Presentation and Interpretation

All quantitative solubility data must be presented in a clear, structured format to allow for easy comparison and interpretation.

Table 1: Thermodynamic Solubility of 2,8-Diazaspiro[4.5]decane hydrochloride at 37 °C

Buffer SystempH (Initial)pH (Final)Equilibration Time (h)Solubility (µg/mL)Solubility (mM)Notes
Simulated Gastric Fluid1.248[Experimental Data][Calculated Data]High solubility expected
Acetate Buffer4.548[Experimental Data][Calculated Data]
Simulated Intestinal Fluid6.848[Experimental Data][Calculated Data]Potential for lower solubility
Deionized Water~6.048[Experimental Data][Calculated Data]Baseline measurement

Note: This table serves as a template. Researchers should populate it with their experimentally determined values.

The results should be analyzed in the context of the compound's intended use. For oral drug delivery, high solubility across the physiological pH range is desirable.[21] Low solubility in intestinal fluid (pH 6.8) could indicate potential absorption issues.[14]

Conclusion and Future Directions

This guide has outlined the essential theoretical and practical considerations for determining the solubility of 2,8-Diazaspiro[4.5]decane hydrochloride. Accurate and reproducible solubility data is a cornerstone of successful drug development, influencing everything from assay design to final formulation.[14][22] By employing robust methodologies like the shake-flask protocol and understanding the key factors of pH, temperature, and solid-state form, researchers can generate high-quality data to confidently advance their discovery and development programs. Should solubility prove to be a limiting factor, various enhancement techniques—such as salt selection, co-crystal formation, or the use of solubilizing excipients—can be explored.[5][6][23]

References

  • Appchem. 2,8-diazaspiro[4.5]decane hydrochloride | 1159826-64-8. Available from: [Link]

  • ChemWhat. 2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-bromophenyl)methyl]-, hydrochloride (1:1) CAS#: 832710-56-2. Available from: [Link]

  • PubChem. 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Available from: [Link]

  • Contract Pharma. Optimizing Drug Solubility. Available from: [Link]

  • Technology Networks. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • NCBI. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • Sirius Analytical. Measuring the solubility of salts of basic drugs without first creating the salts. Available from: [Link]

  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available from: [Link]

  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]

  • Google Patents. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. Available from: [Link]

  • NCBI Bookshelf. Biochemistry, Dissolution and Solubility. Available from: [Link]

  • ResearchGate. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. Available from: [Link]

  • PubChem. 2,8-Diazaspiro(4.5)decane. Available from: [Link]

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available from: [Link]

  • Chemistry Stack Exchange. Why amine salts are soluble in water? Available from: [Link]

  • PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. Available from: [Link]

  • ACS Publications. Hydrochloride Salt of the GABAkine KRM-II-81. Available from: [Link]

Sources

A Deep Dive into the Spectroscopic Characterization of 2,8-Diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The spirocyclic diamine scaffold, exemplified by 2,8-diazaspiro[4.5]decane, is a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique conformational landscape for the design of novel therapeutics with enhanced target specificity and improved pharmacokinetic profiles. As derivatives of this core structure continue to populate the drug discovery pipeline, a comprehensive understanding of their fundamental analytical properties becomes paramount. This guide provides a detailed exploration of the spectroscopic analysis of 2,8-diazaspiro[4.5]decane hydrochloride, a common salt form of the parent amine, offering insights into the principles and practicalities of its characterization.

I. Molecular Structure and its Spectroscopic Implications

2,8-Diazaspiro[4.5]decane hydrochloride possesses a unique spirocyclic system where a pyrrolidine ring and a piperidine ring share a single carbon atom (the spiro center). This arrangement locks the molecule into a relatively rigid conformation, which has significant implications for its spectroscopic signatures. The presence of two secondary amine functionalities, protonated in the hydrochloride salt form, will be a key feature to probe with various spectroscopic techniques.

Molecular Structure of 2,8-Diazaspiro[4.5]decane Hydrochloride

Caption: 2D representation of 2,8-diazaspiro[4.5]decane hydrochloride.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,8-diazaspiro[4.5]decane hydrochloride, both ¹H and ¹³C NMR will provide a wealth of information regarding the proton and carbon environments within the molecule.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex due to the overlapping signals of the methylene protons in the two rings. The protonation of the nitrogen atoms will lead to deshielding of the adjacent protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.0 - 3.5m8HCH₂ adjacent to N
~1.5 - 2.0m8HOther CH₂
~9.0 - 10.0br s2HNH₂⁺

Note: Predicted chemical shifts are based on the analysis of similar spirocyclic diamine structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and concentration.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the symmetry of the parent molecule, fewer signals than the total number of carbon atoms may be observed.

Chemical Shift (δ, ppm)Assignment
~60 - 70Spiro C
~40 - 50C adjacent to N
~20 - 30Other C

Note: Predicted chemical shifts are based on the analysis of related diazaspiro[4.5]decane derivatives.

C. Experimental Protocol for NMR Analysis

A robust protocol is crucial for obtaining high-quality NMR data.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of 2,8-diazaspiro[4.5]decane HCl prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra acq2->acq3 proc1 Apply Fourier transform acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Integrate ¹H signals and pick peaks proc2->proc3 cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile/water) prep2 Add a small amount of a volatile acid (e.g., formic acid) to promote ionization prep1->prep2 acq1 Infuse the sample solution into the ESI source prep2->acq1 acq2 Acquire the mass spectrum in positive ion mode acq1->acq2

Caption: General workflow for preparing a sample for ESI-MS analysis.

IV. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups. In the case of 2,8-diazaspiro[4.5]decane hydrochloride, IR spectroscopy will be instrumental in confirming the presence of N-H bonds.

A. Predicted IR Spectral Data

The IR spectrum will be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3000 - 2700Strong, broadN-H stretch (from NH₂⁺)
~2950 - 2850StrongC-H stretch (aliphatic)
~1600 - 1500MediumN-H bend
~1470 - 1430MediumC-H bend

Note: The broadness of the N-H stretch is a characteristic feature of amine salts.

B. Experimental Protocol for FTIR Analysis of a Solid Sample

For a solid sample like 2,8-diazaspiro[4.5]decane hydrochloride, the KBr pellet method is a common and reliable technique.

KBr Pellet Preparation for FTIR

cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar prep2 Place the mixture into a pellet die prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq1 Place the KBr pellet in the FTIR sample holder prep3->acq1 acq2 Acquire the IR spectrum acq1->acq2

Caption: Step-by-step process for preparing a KBr pellet for FTIR analysis. [1][2][3][4]

V. Conclusion

The spectroscopic analysis of 2,8-diazaspiro[4.5]decane hydrochloride requires a multi-technique approach to fully elucidate its structure and confirm its identity. NMR spectroscopy provides the detailed framework of the carbon and proton skeleton, mass spectrometry confirms the molecular weight, and IR spectroscopy identifies the key functional groups. The protocols and predicted data presented in this guide serve as a comprehensive resource for researchers working with this important class of molecules, enabling efficient and accurate characterization to accelerate drug discovery and development efforts.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Malyan, V., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central.
  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Retrieved from [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19375496, 2,8-Diazaspiro(4.5)decane. Retrieved from [Link].

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecules.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72207305. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. PubMed.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231292, 1,4-Diazaspiro[4.5]decane. Retrieved from [Link].

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 1,4-Dioxa-8-azaspiro(4.5)decane. Retrieved from [Link].

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,8-diazaspiro[4.5]decane scaffold represents a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, often leading to improved physicochemical properties, novel intellectual property, and enhanced target selectivity.[1] When formulated as a hydrochloride salt, the resulting compound typically exhibits improved aqueous solubility and stability, making it amenable to a wide range of biological assays. Derivatives of this core have shown potent and diverse biological activities, including the inhibition of key kinases like RIPK1 and JAK/TYK2, antagonism of glycoprotein receptors, and myelostimulatory effects.[2][3][4][5] This guide provides a comprehensive, field-proven framework for the systematic in vitro evaluation of 2,8-diazaspiro[4.5]decane hydrochloride. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal logic behind each experimental choice, thereby creating a self-validating system for preclinical assessment.

Introduction to the 2,8-diazaspiro[4.5]decane Scaffold

The Spirocyclic Advantage in Drug Design

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are increasingly sought after in drug discovery.[1] The spiro-junction forces the connected rings into perpendicular planes, creating a rigid, three-dimensional structure. This contrasts sharply with the planar nature of many traditional pharmacophores.

Causality Behind This Choice: This defined 3D geometry allows for more precise and often more potent interactions with the complex topographical features of biological targets, such as enzyme active sites or receptor binding pockets. Furthermore, increasing the fraction of sp³-hybridized carbons (as found in spirocycles) is correlated with higher clinical success rates, partly due to improved solubility and metabolic stability profiles.[1]

The 2,8-diazaspiro[4.5]decane Core and its Hydrochloride Salt

The 2,8-diazaspiro[4.5]decane core consists of a piperidine ring fused at the 4-position to a pyrrolidine ring via a spirocyclic carbon. The two nitrogen atoms at positions 2 and 8 serve as versatile handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

The hydrochloride salt form is typically chosen for pragmatic reasons. The basic nitrogen centers of the parent molecule are protonated by hydrochloric acid, forming a salt that is generally more crystalline, stable, and, most importantly, more soluble in aqueous buffers used for in vitro experiments than the free base.[6]

Overview of Biological Activities for a Targeted Evaluation

The versatility of the 2,8-diazaspiro[4.5]decane scaffold has been demonstrated through the development of derivatives with a range of biological functions:

  • Kinase Inhibition: Potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for treating inflammatory diseases and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for inflammatory bowel disease have been identified.[2][4][7]

  • Receptor Antagonism: Analogues have been developed as orally active glycoprotein IIb-IIIa antagonists, acting as anti-platelet agents.[3]

  • Cellular Regeneration: Certain derivatives have shown myelostimulating activity, promoting the regeneration of hematopoietic cells.[5]

This diversity necessitates a broad yet systematic evaluation strategy to uncover the full therapeutic potential of a novel analogue.

Foundational Physicochemical Characterization

Trustworthiness Pillar: Before any biological evaluation, the identity, purity, and behavior of the test compound in solution must be rigorously established. Failure to do so can invalidate all subsequent data.

Identity, Purity, and Solubility

This initial step confirms that the correct molecule is being tested and that impurities are not responsible for observed biological effects. Poor solubility can lead to false negatives or artifactual results due to compound precipitation.

Experimental Protocol: Purity and Solubility Assessment

  • Purity Analysis (HPLC):

    • Dissolve the compound in a suitable organic solvent (e.g., DMSO, Methanol).

    • Inject onto a reverse-phase C18 HPLC column.

    • Run a gradient of mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA).

    • Monitor elution using a UV detector at a relevant wavelength (e.g., 254 nm).

    • Acceptance Criterion: Purity should be >95% for use in biological assays.

  • Identity Confirmation (LC-MS):

    • Utilize an LC-MS system to confirm that the major peak from the HPLC analysis corresponds to the correct molecular weight of 2,8-diazaspiro[4.5]decane hydrochloride.[6]

  • Kinetic Aqueous Solubility (Nephelometry):

    • Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock into a phosphate-buffered saline (PBS, pH 7.4).

    • Incubate for 1-2 hours at room temperature.

    • Measure light scattering using a nephelometer to detect precipitate formation. The highest concentration remaining clear is the kinetic solubility.

Table 1: Physicochemical Data Summary
ParameterMethodExpected ResultRationale
Purity HPLC-UV> 95%Ensures observed activity is from the target compound.
Identity LC-MS[M+H]⁺ matches theoretical massConfirms chemical structure.
Solubility Nephelometry> 50 µM in PBSEnsures compound remains in solution at typical assay concentrations.

In Vitro Safety and Toxicology Profiling

Expertise & Experience: A compound's therapeutic potential is a function of both its efficacy and its safety. Early-stage safety screening is a critical de-risking step. We begin with broad cytotoxicity to establish a therapeutic window and then assess a common, high-risk target like the hERG channel.

General Cytotoxicity Assessment

This assay determines the concentration at which the compound is toxic to cells, providing a baseline for all further experiments. The Selectivity Index (SI), the ratio of cytotoxic to effective concentration, is a key metric for a promising drug candidate.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed cells from a relevant panel (e.g., HepG2 human liver carcinoma, HEK293 human embryonic kidney) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2,8-diazaspiro[4.5]decane hydrochloride (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization & Readout: Solubilize the formazan crystals with DMSO or a similar solvent. Measure the absorbance at ~570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Cardiotoxicity Screening: hERG Channel Inhibition

Inhibition of the hERG potassium channel is a leading cause of cardiac arrhythmias and has led to the withdrawal of numerous drugs from the market.[8]

Experimental Protocol: Automated Patch Clamp Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK cells).

  • Assay Execution: Utilize an automated patch-clamp platform (e.g., QPatch or Patchliner).

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Data Acquisition: Measure the hERG channel tail current in response to a specific voltage pulse before and after compound addition.

  • Analysis: Calculate the percent inhibition at each concentration and determine the IC₅₀ value.

G cluster_0 In Vitro Safety Profiling Workflow Compound Test Compound: 2,8-diazaspiro[4.5]decane HCl Cytotoxicity General Cytotoxicity (MTT Assay on HepG2, HEK293) Compound->Cytotoxicity hERG Cardiotoxicity (hERG Patch Clamp Assay) Compound->hERG Decision Safety Assessment (Calculate Therapeutic Window) Cytotoxicity->Decision hERG->Decision Proceed Proceed to Efficacy Studies Decision->Proceed IC50 > 10x Efficacy IC50 Flag Flag for High Toxicity (Consider SAR to Mitigate) Decision->Flag IC50 < 10x Efficacy IC50

Caption: High-level workflow for initial in vitro safety assessment.

In Vitro Efficacy and Pharmacological Characterization

Expertise & Experience: Given the scaffold's known promiscuity across different target classes, a tiered screening approach is the most efficient and logical path forward. We start with a broad panel to identify potential targets and then progressively narrow our focus with more specific biochemical and cell-based functional assays.

Tier 1: Broad Target Class Screening

The goal here is discovery. By screening against a large, diverse panel of kinases, we can identify primary targets and potential off-target liabilities simultaneously. This is a hypothesis-generating step.

Experimental Protocol: Commercial Kinase Panel Screen

  • Compound Submission: Submit the test compound to a commercial provider (e.g., Eurofins, Reaction Biology).

  • Assay Format: The screen is typically run at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

  • Data Output: Results are provided as a percentage of inhibition for each kinase.

  • Hit Identification: A "hit" is typically defined as a kinase showing >50% inhibition at the screening concentration.

Tier 2: Hit Validation and Dose-Response

This step validates the hits from the broad screen and precisely determines the compound's potency.

Experimental Protocol: Biochemical IC₅₀ Determination (HTRF® Assay)

  • Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for kinase assays. It measures the phosphorylation of a substrate by a kinase.

  • Reagents: Kinase, biotinylated substrate, ATP, and HTRF® detection reagents (a europium-labeled anti-phospho antibody and a streptavidin-conjugated fluorophore).

  • Procedure:

    • In a 384-well plate, add the kinase and a serial dilution of the test compound.

    • Initiate the reaction by adding the substrate and ATP.

    • Incubate to allow for phosphorylation.

    • Stop the reaction and add the HTRF® detection reagents.

    • Read the plate on an HTRF®-compatible reader.

  • Analysis: Calculate the ratio of the two emission wavelengths and plot against compound concentration to determine the IC₅₀.

Tier 3: Cell-Based Functional Assays

Causality Behind This Choice: A compound can be a potent inhibitor in a clean biochemical assay but fail to work in a cellular context due to poor membrane permeability or other factors. Cell-based assays are therefore essential to confirm that the biochemical activity translates into a desired biological effect. The specific assay is dictated by the validated target from Tier 2.

Example Protocol: RIPK1-Mediated Necroptosis Assay This protocol is used if RIPK1 is identified as a primary target.

  • Cell Line: Use a human monocytic cell line like U937, which is a well-established model for necroptosis.[2]

  • Assay Setup:

    • Plate U937 cells in a 96-well plate.

    • Pre-treat the cells with a serial dilution of the test compound for 1 hour.

    • Induce necroptosis by adding a combination of TNF-α (a cytokine), a SMAC mimetic (to inhibit apoptosis), and z-VAD-fmk (a pan-caspase inhibitor to block the apoptotic pathway and force the cells towards necroptosis).

  • Incubation: Incubate for 24 hours.

  • Viability Readout: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of live cells.

  • Analysis: Plot cell viability against compound concentration to determine the EC₅₀ (the concentration that provides 50% of the maximum protective effect).

G tnf TNF-α tnfr1 TNFR1 tnf->tnfr1 ripk1 RIPK1 tnfr1->ripk1 Recruitment ripk3 RIPK3 ripk1->ripk3 Phosphorylates necrosome Necrosome (RIPK1-RIPK3-MLKL) ripk1->necrosome mlkl MLKL ripk3->mlkl Phosphorylates ripk3->necrosome mlkl->necrosome pore Membrane Pore Formation necrosome->pore death Necroptotic Cell Death pore->death compound 2,8-diazaspiro[4.5]decane (Compound 41 Analog) compound->ripk1 Inhibits Kinase Activity

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis.

Preliminary ADME Profiling

Expertise & Experience: A potent and selective compound is of little therapeutic value if it is metabolized too quickly. Preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) properties are evaluated to forecast the compound's likely behavior in a whole organism.

Metabolic Stability

This assay predicts how quickly the compound will be cleared by metabolic enzymes in the liver.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents: Pooled human liver microsomes, NADPH (a necessary cofactor), and the test compound.

  • Procedure:

    • Incubate the test compound (e.g., at 1 µM) with liver microsomes in a buffer at 37°C.

    • Initiate the metabolic reaction by adding NADPH.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot with cold acetonitrile containing an internal standard.

  • Analysis (LC-MS/MS): Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).

Table 2: Preliminary ADME Data Summary
ParameterMethodMetricDesirable Outcome
Metabolic Stability Liver Microsome AssayIn Vitro t₁/₂ (min)> 30 minutes
Plasma Protein Binding Rapid Equilibrium Dialysis% Unbound> 1%

Data Integration and Decision Making

The final step is to synthesize all the data into a coherent profile to guide the next steps. The key is to look at the relationships between the different data points.

  • Selectivity Index (SI): Calculated as Cytotoxicity IC₅₀ / Efficacy EC₅₀. A high SI (>10-100) is desirable, indicating that the compound is effective at concentrations far below those at which it is toxic.

  • Biochemical vs. Cellular Potency: A large drop-off in potency from a biochemical to a cellular assay (e.g., >10-fold) may suggest issues with cell permeability or efflux.

  • Overall Profile: A promising compound will exhibit high potency and selectivity for its target, a clean safety profile (high cytotoxicity and hERG IC₅₀ values), and good metabolic stability.

G start Start: In Vitro Data Package q1 Potent? (EC50 < 1 µM) start->q1 q2 Selective? (SI > 10) q1->q2 Yes optimize SAR Optimization Required q1->optimize No q3 Safe? (hERG IC50 > 10 µM) q2->q3 Yes q2->optimize No q4 Stable? (Microsomal t½ > 30 min) q3->q4 Yes q3->optimize No lead Lead Candidate for In Vivo Studies q4->lead Yes q4->optimize No stop Terminate Compound optimize->stop If intractable

Caption: Decision-making flowchart based on integrated in vitro data.

Conclusion

This technical guide outlines a rigorous, multi-faceted strategy for the in vitro evaluation of 2,8-diazaspiro[4.5]decane hydrochloride. By systematically characterizing its physicochemical properties, safety profile, pharmacological efficacy, and preliminary ADME characteristics, researchers can build a comprehensive data package. This approach, grounded in the causality of experimental design, enables informed decision-making, facilitates the identification of high-quality lead candidates, and ultimately increases the probability of success in the long and complex process of drug development.

References

  • ResearchGate. (n.d.). In Vitro Evaluation of Spirocycle Analogues. Retrieved from [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Retrieved from [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available from: [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. Retrieved from [Link]

  • ACS Omega. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. Retrieved from [Link]

  • ChemWhat. (n.d.). 2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-bromophenyl)methyl]-, hydrochloride (1:1) CAS#: 832710-56-2. Retrieved from [Link]

  • Semantic Scholar. (2018). Research Article Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from [Link]

Sources

Methodological & Application

In Vitro Application Notes for a Novel 2,8-Diazaspiro[4.5]decan-1-one-Based TYK2/JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), represents a critical class of intracellular non-receptor tyrosine kinases. These enzymes are integral to the signaling cascades of numerous cytokines, growth factors, and hormones, playing a pivotal role in hematopoiesis, immune response, and inflammation. The JAK-STAT signaling pathway is initiated upon cytokine binding to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes.[1][2]

Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors targeting specific JAK isoforms is a highly pursued therapeutic strategy. The 2,8-diazaspiro[4.5]decane scaffold has emerged as a promising privileged structure in medicinal chemistry. This application note focuses on a specific derivative, "Compound 48," a potent and selective dual inhibitor of TYK2 and JAK1, which has shown significant anti-inflammatory potential.[3]

This guide provides detailed protocols for the in vitro characterization of 2,8-diazaspiro[4.5]decan-1-one-based TYK2/JAK1 inhibitors, including biochemical kinase assays and cell-based functional assays.

Physicochemical Properties and Compound Handling

While specific physicochemical data for "Compound 48" is not publicly available, derivatives of 2,8-diazaspiro[4.5]decan-1-one are generally crystalline solids.[4][5] For in vitro assays, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[6][7]

Table 1: Compound Handling and Storage Recommendations

ParameterRecommendation
Compound 2,8-Diazaspiro[4.5]decan-1-one based TYK2/JAK1 Inhibitor ("Compound 48")
Appearance White to off-white solid
Solvent for Stock Dimethyl sulfoxide (DMSO)
Stock Concentration 10 mM
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years[6]
Storage (Stock Solution) Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month[8]
Handling Avoid repeated freeze-thaw cycles. Allow the vial to warm to room temperature before opening to prevent moisture absorption.[4]

Preparation of 10 mM Stock Solution:

  • Centrifuge the vial of the compound briefly to ensure all powder is at the bottom.

  • Carefully weigh the required amount of the compound.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Vortex gently until the compound is fully dissolved.

  • Aliquot into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

Biochemical Kinase Activity Assays

To determine the inhibitory potency of the 2,8-diazaspiro[4.5]decan-1-one derivative against TYK2 and JAK1, a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay is a robust and sensitive method.[9][10] This assay measures the phosphorylation of a substrate peptide by the kinase.

HTRF Kinase Assay Workflow

cluster_0 Biochemical HTRF Kinase Assay prep Prepare Reagents: - Kinase (TYK2 or JAK1) - Substrate Peptide - ATP - Inhibitor Dilutions dispense Dispense Inhibitor and Kinase into 384-well plate prep->dispense 1 pre_incubate Pre-incubate at Room Temperature dispense->pre_incubate 2 initiate Initiate Reaction with ATP and Substrate pre_incubate->initiate 3 incubate Incubate at Room Temperature initiate->incubate 4 stop_detect Stop Reaction and Add HTRF Detection Reagents incubate->stop_detect 5 read Read Plate on HTRF-compatible reader stop_detect->read 6 analyze Analyze Data and Calculate IC50 read->analyze 7

Caption: Workflow for the HTRF-based biochemical kinase assay.

Protocol: HTRF Kinase Assay for TYK2/JAK1 Inhibition

Materials:

  • Recombinant human TYK2 and JAK1 enzymes

  • Biotinylated substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ATP

  • HTRF KinEASE™ detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 2,8-diazaspiro[4.5]decan-1-one derivative in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reagent Preparation:

    • Dilute recombinant TYK2 or JAK1 enzyme in assay buffer to the desired working concentration (typically in the low nM range, to be optimized for each enzyme lot).

    • Prepare a solution of the biotinylated substrate peptide and ATP in assay buffer. The final concentrations should be at or near the Km for each, if known (e.g., 1 µM substrate, 10 µM ATP).[11]

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the diluted enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Add 4 µL of the substrate/ATP mixture to each well to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the HTRF detection reagent mixture (containing EDTA to stop the reaction, Eu-antibody, and SA-XL665) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (for the donor) and 665 nm (for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Representative IC₅₀ Values for "Compound 48"

KinaseIC₅₀ (nM)
TYK2 6[3]
JAK1 37[3]
JAK2 >850[3]

Cell-Based Functional Assays

To assess the functional consequences of TYK2/JAK1 inhibition in a cellular context, cytokine release assays are highly relevant. Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like U-937 are suitable models.[12][13] Inhibition of the JAK-STAT pathway by the 2,8-diazaspiro[4.5]decan-1-one derivative should lead to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) upon stimulation.[14]

Cellular Cytokine Release Assay Workflow

cluster_1 Cell-Based Cytokine Release Assay seed_cells Seed Cells (e.g., U-937 or PBMCs) in 96-well plate pre_treat Pre-treat with Inhibitor Dilutions seed_cells->pre_treat 1 stimulate Stimulate with LPS or Cytokine Cocktail pre_treat->stimulate 2 incubate_cells Incubate for 18-24 hours stimulate->incubate_cells 3 collect_supernatant Collect Cell Culture Supernatant incubate_cells->collect_supernatant 4 elisa Perform ELISA for IL-6 or TNF-α collect_supernatant->elisa 5 analyze_elisa Analyze ELISA Data and Calculate IC50 elisa->analyze_elisa 6

Caption: Workflow for the cell-based cytokine release assay.

Protocol: IL-6 and TNF-α Release Assay in U-937 Cells

Materials:

  • U-937 human monocytic cell line (ATCC® CRL-1593.2™)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • Human IL-6 and TNF-α ELISA kits

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture U-937 cells in suspension in complete RPMI-1640 medium.

    • To differentiate into a macrophage-like phenotype, seed U-937 cells at a density of 2 x 10⁵ cells/well in a 96-well plate in the presence of 100 ng/mL PMA for 48 hours.[15]

  • Compound Treatment:

    • After differentiation, remove the PMA-containing medium and replace it with fresh medium.

    • Prepare serial dilutions of the 2,8-diazaspiro[4.5]decan-1-one derivative in culture medium. The final DMSO concentration should not exceed 0.5%.[16]

    • Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Cell Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[17] Include vehicle-treated, unstimulated, and vehicle-treated, stimulated controls.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatants for cytokine analysis. Supernatants can be stored at -80°C if not analyzed immediately.[18]

  • Cytokine Quantification:

    • Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[7][13]

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each concentration of the compound relative to the vehicle-treated, stimulated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Self-Validation

The protocols described herein are designed to provide a comprehensive in vitro characterization of 2,8-diazaspiro[4.5]decan-1-one-based TYK2/JAK1 inhibitors. The biochemical HTRF assay directly measures the inhibition of the target kinases, providing a direct measure of potency. The cell-based cytokine release assay validates the activity of the compound in a more physiological context, demonstrating its ability to modulate a downstream biological response mediated by the TYK2/JAK1 signaling pathway.

Consistency between the biochemical and cellular IC₅₀ values, with the cellular potency typically being lower due to factors such as cell permeability and ATP competition, provides a strong validation of the compound's mechanism of action. Including a known selective TYK2/JAK1 inhibitor as a positive control in all assays is crucial for validating the assay performance and for comparative analysis.

References

  • Zhao, S., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4435–4453. Available at: [Link]

  • Burke, J. R., et al. (2020). Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. ACS Omega, 5(22), 13195–13204. Available at: [Link]

  • Catlett, I. M., et al. (2019). In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors. Journal of Inflammation Research, 12, 219–231. Available at: [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. Available at: [Link]

  • Revvity. (n.d.). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • Fridman, J. S., et al. (2009). Abstract #1796: In vitro and in vivo characterization of the potent and selective JAK2 inhibitor, INCB018424. Cancer Research, 69(9 Supplement), 1796. Available at: [Link]

  • Wikipedia. (2024). JAK-STAT signaling pathway. Retrieved from [Link]

  • Liang, X., et al. (2021). Potent and Selective Knockdown of Tyrosine Kinase 2 by Antisense Oligonucleotides. ImmunoHorizons, 5(2), 110–119. Available at: [Link]

  • Pinal-Fernandez, I., et al. (2022). Towards New Strategies: Case Report and Review of the Literature—Effective Use of JAK Inhibitor Baricitinib in a 4-Year-Old Boy with Anti-MDA5 Antibody-Positive Juvenile Dermatomyositis. Journal of Clinical Medicine, 11(15), 4478. Available at: [Link]

  • ResearchGate. (2015). What is the best stimulus for cytokine production by U937 cells?. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Culture of Human PBMCs. Retrieved from [Link]

  • Wang, Y., et al. (2020). Azilsartan Suppressed LPS-Induced Inflammation in U937 Macrophages through Suppressing Oxidative Stress and Inhibiting the TLR2/MyD88 Signal Pathway. ACS Omega, 5(51), 33221–33228. Available at: [Link]

  • ResearchGate. (n.d.). IFN-α induced fold change of pSTAT1-Y701 in PBMCs from responding and.... Retrieved from [Link]

  • Aderka, D., et al. (1992). IL-6 inhibits lipopolysaccharide-induced tumor necrosis factor production in cultured human monocytes, U937 cells, and in mice. Journal of Immunology, 149(9), 3003–3009. Available at: [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. Retrieved from [Link]

  • Owen, K. L., et al. (2023). The JAK-STAT pathway: from structural biology to cytokine engineering. Nature Reviews Molecular Cell Biology, 24(9), 625–642. Available at: [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Sills, M. A., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies, 5(4), 539–546. Available at: [Link]

  • Stanford Medicine. (2022). High Interferon Signature Leads to Increased STAT1/3/5 Phosphorylation in PBMCs From SLE Patients by Single Cell Mass Cytometry. Retrieved from [Link]

  • Bio-Rad. (2022). How to isolate PBMCs from whole blood using density gradient centrifugation. Retrieved from [Link]

  • Grygorenko, O., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(10), 2955. Available at: [Link]

  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]

  • Bøgh, K. L., & Nielsen, C. H. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1731–1739. Available at: [Link]

  • Aceti, A., et al. (2005). Undetectable phospho-STAT1 in peripheral blood mononuclear cells from patients with chronic hepatitis C who do not respond to interferon-alpha therapy. Liver International, 25(5), 968–974. Available at: [Link]

  • Tsubota, S., et al. (2022). Targeting CDK11 in Rhabdoid Tumor of the Kidney. Cancers, 14(19), 4880. Available at: [Link]

  • ResearchGate. (n.d.). PBMCs were stimulated with IFN-α (40000 IU/ml) followed by treatment.... Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Kinetics and Inhibition of Purified Recombinant Tyrosine Kinase 2 (TYK-2) and Its Catalytic Domain JH-1. Retrieved from [Link]

  • Sironi, M., et al. (1993). Regulation of TNF-alpha, IL-1 and IL-6 synthesis in differentiating human monoblastoid leukemic U937 cells. Cytokine, 5(4), 324–331. Available at: [Link]

  • Li, Y., et al. (2019). The Establishment and Validation of the Human U937 Cell Line as a Cellular Model to Screen Immunomodulatory Agents Regulating Cytokine Release Induced by Influenza Virus Infection. Virologica Sinica, 34(4), 433–445. Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Lin, T. H., et al. (2020). Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. The Journal of Immunology, 205(10), 2737–2748. Available at: [Link]

Sources

Application Notes and Protocols for 2,8-Diazaspiro[4.5]decane Hydrochloride as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the experimental use of 2,8-Diazaspiro[4.5]decane hydrochloride and its derivatives as potent inhibitors of soluble epoxide hydrolase (sEH). We delve into the scientific rationale behind sEH inhibition as a therapeutic strategy and offer detailed, field-proven protocols for in vitro enzymatic assays and cell-based validation. This guide is designed to equip researchers with the necessary knowledge to accurately characterize the inhibitory potential of this class of compounds and to facilitate their exploration in drug discovery programs targeting cardiovascular, inflammatory, and neurodegenerative diseases.

Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the arachidonic acid cascade.[1][2] It metabolizes endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[2][3] EETs are produced by cytochrome P450 epoxygenases and exhibit a wide range of beneficial physiological effects, including vasodilation, anti-inflammatory actions, and neuroprotection.[1][4][5][6] By inhibiting sEH, the concentration and bioavailability of these protective EETs are increased, offering a promising therapeutic strategy for a multitude of human diseases.[1][3]

The inhibition of sEH has demonstrated therapeutic potential in preclinical models of:

  • Hypertension: By promoting vasodilation and reducing vascular inflammation.[1][5][7]

  • Inflammatory Disorders: By mitigating inflammatory responses.[1][2][3]

  • Pain: By reducing neuropathic and inflammatory pain.[1]

  • Neurodegenerative Diseases: By protecting against neuroinflammation and oxidative stress.[6][8]

The 2,8-diazaspiro[4.5]decane scaffold has emerged as a key pharmacophore in the development of potent and selective sEH inhibitors.[7] These compounds, typically functionalized as trisubstituted ureas, have shown high efficacy in both enzymatic and cell-based assays, with some derivatives demonstrating oral activity in animal models of hypertension.[7] This guide focuses on the practical application of 2,8-Diazaspiro[4.5]decane hydrochloride and related analogs for sEH inhibition studies.

The sEH Catalytic Pathway and Inhibition

The fundamental principle behind evaluating sEH inhibitors is to quantify their ability to prevent the hydrolysis of a substrate. The enzymatic reaction catalyzed by sEH is the addition of a water molecule to an epoxide, yielding a vicinal diol.[9]

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Bioactive) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 2,8-Diazaspiro[4.5]decane Hydrochloride Inhibitor->sEH Inhibition

Caption: sEH metabolic pathway and point of inhibition.

In Vitro Evaluation of 2,8-Diazaspiro[4.5]decane Hydrochloride as an sEH Inhibitor

The most common method for determining the in vitro potency of an sEH inhibitor is a fluorometric assay. This assay utilizes a synthetic substrate that becomes fluorescent upon hydrolysis by sEH. The reduction in fluorescence in the presence of an inhibitor is directly proportional to its inhibitory activity.

Materials and Reagents
  • Recombinant human sEH (available from commercial suppliers)

  • sEH fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[9][10]

  • 2,8-Diazaspiro[4.5]decane hydrochloride (or analog)

  • Positive control inhibitor (e.g., 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) or N-Cyclohexyl-N'-dodecylurea (NCND))[11][12]

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)[12]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~330/465 nm[5][10][12]

Experimental Workflow: In Vitro sEH Inhibition Assay

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Inhibitor 1. Prepare serial dilutions of 2,8-Diazaspiro[4.5]decane HCl and controls in DMSO. Add_Inhibitor 4. Add inhibitor dilutions, controls, and vehicle to wells. Prep_Inhibitor->Add_Inhibitor Prep_Enzyme 2. Dilute recombinant sEH in assay buffer. Add_Enzyme 5. Add diluted sEH to all wells except background controls. Prep_Enzyme->Add_Enzyme Prep_Substrate 3. Dilute fluorescent substrate in assay buffer. Add_Substrate 7. Initiate reaction by adding diluted substrate. Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate_1 6. Pre-incubate for 5-10 minutes at room temperature. Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Read_Fluorescence 8. Measure fluorescence kinetically or as an endpoint reading. Add_Substrate->Read_Fluorescence Calculate_IC50 9. Calculate percent inhibition and determine the IC50 value. Read_Fluorescence->Calculate_IC50

Caption: Workflow for the in vitro sEH inhibition assay.

Detailed Protocol: In Vitro Fluorometric Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2,8-Diazaspiro[4.5]decane hydrochloride in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 1 mM to 10 nM).

    • Prepare similar dilutions for the positive control inhibitor.

  • Assay Plate Setup:

    • Designate wells for:

      • Blank (No Enzyme): Assay Buffer only.

      • Vehicle Control (100% Activity): sEH + DMSO (at the same final concentration as the inhibitor wells).

      • Inhibitor Wells: sEH + serial dilutions of 2,8-Diazaspiro[4.5]decane hydrochloride.

      • Positive Control: sEH + positive control inhibitor.

    • Add 2 µL of the DMSO dilutions of the test compound, vehicle, or positive control to the appropriate wells of a 96-well plate.

  • Enzyme Addition:

    • Dilute the recombinant human sEH in pre-warmed assay buffer to the desired final concentration (typically in the low nM range, optimization may be required).[9]

    • Add 148 µL of the diluted enzyme solution to the vehicle, inhibitor, and positive control wells.

    • Add 148 µL of assay buffer to the blank wells.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation and Measurement:

    • Prepare the fluorescent substrate (e.g., PHOME) by diluting it in assay buffer to the desired final concentration (typically in the µM range, optimization is recommended).[9]

    • Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~330 nm, Emission: ~465 nm) either kinetically over 15-30 minutes or as a single endpoint reading after a 30-minute incubation at room temperature, protected from light.[10][11]

Data Analysis and Interpretation
  • Subtract Background: Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Fluorescence of Inhibitor Well / Fluorescence of Vehicle Control Well))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce sEH activity by 50%.

Parameter Description Typical Values for Potent Inhibitors
IC50 Inhibitor concentration causing 50% enzyme inhibition.Low nM to µM range[1][12]
Z'-factor A measure of assay quality and robustness.> 0.5 indicates a high-quality assay.[9]

Cell-Based Assay for sEH Activity

Cell-based assays are crucial for confirming that the inhibitor can penetrate cell membranes and engage the target in a more physiologically relevant environment.

Principle

Similar to the in vitro assay, a cell-permeable fluorescent substrate is used. Cells expressing sEH (either endogenously or through transfection) hydrolyze the substrate, leading to an increase in fluorescence. The inhibitory effect of 2,8-Diazaspiro[4.5]decane hydrochloride is measured by the reduction in fluorescence.[4][5]

Protocol Outline
  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK-293 cells transduced with sEH, or cells with high endogenous sEH expression) in 96-well plates until they reach optimal confluency.

  • Compound Treatment:

    • Treat the cells with various concentrations of 2,8-Diazaspiro[4.5]decane hydrochloride and controls for a predetermined period (e.g., 1-2 hours).

  • Substrate Addition:

    • Add a cell-permeable fluorescent sEH substrate (e.g., Epoxy Fluor 7) to the wells.[5]

  • Incubation and Measurement:

    • Incubate the plate to allow for substrate hydrolysis.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm).[5]

  • Data Analysis:

    • Calculate the cellular IC50 value as described for the in vitro assay. A good correlation between in vitro and cellular IC50 values suggests good cell permeability and target engagement.[4]

In Vivo Experimental Considerations

Following successful in vitro and cell-based characterization, the efficacy of 2,8-Diazaspiro[4.5]decane derivatives can be evaluated in animal models. Based on published studies with similar compounds, a common model is the spontaneously hypertensive rat (SHR).[7]

  • Administration: The compound can be administered orally (p.o.) or via other appropriate routes.[7]

  • Endpoint Measurement: The primary endpoint is often the measurement of blood pressure over time.[7]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples can be collected to determine the drug concentration and to measure biomarkers of sEH inhibition (e.g., the ratio of EETs to DHETs).

Conclusion

2,8-Diazaspiro[4.5]decane hydrochloride represents a promising class of sEH inhibitors with significant therapeutic potential. The protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds. By accurately determining their in vitro potency and cellular activity, researchers can effectively advance the most promising candidates toward in vivo studies and further drug development.

References

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). [Link]

  • Development of a High Throughput Cell-Based Assay for Soluble Epoxide Hydrolase Using BacMam Technology. Semantic Scholar. [Link]

  • Agilent Technologies. Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. 2023. [Link]

  • Gerstner, N., et al. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. ACS Medicinal Chemistry Letters. 2022. [Link]

  • Bertin Bioreagent. Soluble Epoxide Hydrolase Cell-Based Assay Kit. [Link]

  • Kim, I. H., et al. Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry. 2005. [Link]

  • Shen, H. C., & Hammock, B. D. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. 2012. [Link]

  • Nishi, T., et al. Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters. 2013. [Link]

  • Lee, K., et al. In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. Molecules. 2021. [Link]

  • Meirer, K., et al. Design, Synthesis, and Structure-Activity Relationship Studies of Dual Inhibitors of Soluble Epoxide Hydrolase and 5-Lipoxygenase. Journal of Medicinal Chemistry. 2020. [Link]

  • Wang, W., et al. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules. 2021. [Link]

  • Cuny, J., et al. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. Journal of Alzheimer's Disease. 2021. [Link]

Sources

Application Notes and Protocols: Antifungal Susceptibility Testing of 2,8-Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The escalating emergence of invasive fungal infections, coupled with growing antifungal resistance, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary in vitro antifungal evaluation of a promising class of heterocyclic compounds: 2,8-diazaspiro[4.5]decane derivatives. We present detailed, step-by-step protocols for two widely accepted and standardized antifungal susceptibility testing (AFST) methods: Broth Microdilution and Agar Disk Diffusion. These protocols are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy, reproducibility, and inter-laboratory comparability.[1][2] This guide also explains the scientific rationale behind key experimental choices, outlines the necessary materials and reagents, and provides a framework for data interpretation, thereby empowering researchers to effectively screen and characterize the antifungal potential of novel chemical entities.

Introduction: The Imperative for Novel Antifungal Agents

Invasive fungal diseases are a major cause of morbidity and mortality, particularly in immunocompromised individuals.[3] The therapeutic arsenal to combat these infections is limited, and its efficacy is threatened by the rise of drug-resistant fungal strains, such as Candida auris and azole-resistant Aspergillus fumigatus.[3][4][5] This critical situation underscores the urgent need for new antifungal drugs.

The 2,8-diazaspiro[4.5]decane scaffold is a unique three-dimensional structure that has shown potential in various therapeutic areas, including as kinase inhibitors for inflammatory diseases.[6][7][8][9] Its structural novelty makes it an attractive starting point for identifying compounds with potentially new antifungal mechanisms. Initial screening of these derivatives for antifungal activity is a crucial first step in the drug discovery pipeline.

This application note details standardized protocols to reliably assess the in vitro activity of these novel compounds against clinically relevant fungal pathogens.

Foundational Principles of Antifungal Susceptibility Testing

The primary objective of antifungal susceptibility testing (AFST) is to determine the minimum inhibitory concentration (MIC) of a drug. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This value is a critical indicator of a compound's potency. Two principal methods are employed for this purpose:

  • Broth Microdilution: This quantitative method involves challenging a standardized fungal inoculum with serial twofold dilutions of the test compound in a liquid broth medium within a 96-well microtiter plate.[10][11] It is considered the gold-standard reference method by both the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]

  • Agar Disk Diffusion: This qualitative or semi-quantitative method involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate swabbed with a standardized fungal inoculum.[12] The compound diffuses into the agar, creating a concentration gradient. The presence of a zone of inhibition (an area of no growth) around the disk indicates antifungal activity.[12][13]

The choice of method depends on the screening stage. Broth microdilution provides precise MIC values essential for lead optimization, while disk diffusion is a simpler, cost-effective method suitable for initial high-throughput screening.[13]

Essential Materials and Reagents

A successful antifungal assay relies on the quality and standardization of its components.

Category Item Specifications & Rationale
Test Compounds & Controls 2,8-diazaspiro[4.5]decane derivativesSynthesized and purified to >95% purity. Stock solutions prepared in an appropriate solvent (e.g., Dimethyl sulfoxide - DMSO).
Positive Control AntifungalsFluconazole: A triazole antifungal that inhibits ergosterol synthesis.[14][15][16][17][18] Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis in the fungal cell wall.[19][20][21][22][23] These provide mechanistic diversity for comparison.
Negative ControlSolvent (e.g., DMSO) used to dissolve test compounds. Ensures the solvent has no intrinsic antifungal activity at the concentrations used.
Fungal Strains Test OrganismsCandida albicans (e.g., ATCC 90028): A common pathogenic yeast. Aspergillus fumigatus (e.g., ATCC 204305): A common pathogenic mold.[24][25]
Quality Control (QC) StrainsCandida parapsilosis (ATCC 22019), Candida krusei (ATCC 6258).[10][26] Used to validate assay performance by ensuring results for standard drugs fall within an expected range.
Culture Media & Reagents Growth MediaSabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA): For subculturing and maintaining fungal viability.[11]
Assay Medium (Broth)RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with 0.165 M MOPS. The standard medium for CLSI broth microdilution assays.[10]
Assay Medium (Agar)Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue.[11] Recommended for disk diffusion to support robust growth and enhance zone definition.[11]
Other ReagentsSterile Saline (0.85% NaCl), Sterile Phosphate-Buffered Saline (PBS), Sterile Water.
Labware & Equipment ConsumablesSterile 96-well, flat-bottom microtiter plates; sterile paper disks (6 mm); sterile cotton swabs; serological pipettes; pipette tips.
EquipmentBiosafety cabinet (Class II), incubator (35°C), spectrophotometer, vortex mixer, microplate reader (optional).

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages in performing an antifungal susceptibility test, from initial culture to final data analysis.

Antifungal_Assay_Workflow General Workflow for Antifungal Susceptibility Testing cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Culture 1. Fungal Strain Revival & Subculture Inoculum 2. Inoculum Preparation & Standardization Culture->Inoculum Ensure purity & viability Inoculation 4. Inoculation of Assay Plates/Media Inoculum->Inoculation Standardized cell density Compound 3. Compound Plate Preparation (Serial Dilution) Compound->Inoculation Introduce drug gradient Incubation 5. Incubation (35°C, 24-48h) Inoculation->Incubation Allow for fungal growth Reading 6. Reading of Results (Visual or Spectrophotometric) Incubation->Reading Observe growth inhibition MIC_Det 7. MIC Determination Reading->MIC_Det Identify lowest inhibitory conc. Inoculum_Prep Start Fresh Fungal Colony on Agar Plate Suspend Suspend in Sterile Saline Start->Suspend Vortex Vortex for 15s Suspend->Vortex Spectro Adjust to 0.5 McFarland (OD at 530 nm) Vortex->Spectro Stock Standardized Stock (1-5 x 10^6 CFU/mL) Spectro->Stock Dilute1 Dilute 1:100 in RPMI Stock->Dilute1 Dilute2 Dilute 1:20 in RPMI Dilute1->Dilute2 Final Working Inoculum (0.5-2.5 x 10^3 CFU/mL) Dilute2->Final

Caption: Standardization workflow for the fungal inoculum.

Step 2: Microtiter Plate Preparation
  • Compound Dilution: Prepare a stock solution of the 2,8-diazaspiro[4.5]decane derivative in DMSO (e.g., at 100x the highest desired final concentration).

  • Serial Dilution: In a sterile 96-well plate (the "drug plate"), perform a serial twofold dilution of the test compounds and control drugs (Fluconazole, Caspofungin) in RPMI medium. Typically, this is done across 10 columns, leaving column 11 for a growth control (no drug) and column 12 for a sterility control (no drug, no inoculum).

  • Final Plate Setup: The final volume in each well should be 100 µL.

Step 3: Inoculation and Incubation
  • Inoculation: Add 100 µL of the working fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. This brings the total volume in each well to 200 µL and dilutes the drug concentration to its final 1x testing concentration.

  • Incubation: Cover the plate and incubate at 35°C.

    • Candida spp.: 24 hours. [11] * Aspergillus spp.: 48 hours. [27]

Step 4: MIC Determination
  • Visual Reading: After incubation, examine the plate from the bottom using a reading mirror. The MIC is the lowest drug concentration that causes a significant reduction in growth compared to the drug-free growth control well.

    • For Azoles (Fluconazole) and the test compounds: The endpoint is typically ≥50% growth inhibition. [3] * For Echinocandins (Caspofungin) and Polyenes: The endpoint is 100% growth inhibition (complete clarity). [3]2. Spectrophotometric Reading (Optional): The plate can be read on a microplate reader at a wavelength of 490 nm or 530 nm. The percentage of growth inhibition can be calculated relative to the growth control.

Detailed Protocol 2: Agar Disk Diffusion Assay

This method is excellent for screening a larger number of compounds for preliminary activity. [12][13]

Step 1: Plate and Inoculum Preparation
  • Agar Plates: Use standard 100 mm Petri dishes containing Mueller-Hinton Agar supplemented with 2% glucose and methylene blue. The agar should be poured to a uniform depth of 4 mm.

  • Inoculum: Prepare and standardize the fungal inoculum to a 0.5 McFarland standard as described in Protocol 1, Step 1. The final stock suspension of 1 × 10⁶ to 5 × 10⁶ cells/mL is used directly for this method. [11]

Step 2: Inoculation
  • Dip a sterile cotton swab into the adjusted inoculum suspension.

  • Rotate the swab several times against the inside wall of the tube above the fluid level to remove excess inoculum.

  • Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each application to ensure even, confluent growth. [26]4. Allow the plate to dry for 10-15 minutes before applying the disks. [26]

Step 3: Disk Application and Incubation
  • Disk Preparation: Aseptically apply a known amount of each 2,8-diazaspiro[4.5]decane derivative solution onto sterile 6 mm paper disks (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely in a biosafety cabinet. Prepare control disks with Fluconazole (e.g., 25 µg) and the solvent alone.

  • Application: Place the impregnated disks firmly onto the surface of the inoculated agar plates.

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours.

Step 4: Interpretation
  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

  • The presence of a clear zone indicates that the compound has antifungal activity. The diameter of the zone is proportional to the compound's activity and diffusion characteristics. While not a direct MIC, larger zones generally correlate with lower MICs. [28]

Data Interpretation and Expected Outcomes

Assay Parameter Interpretation
Broth Microdilution MIC (µg/mL) The lowest concentration showing ≥50% or 100% growth inhibition. A lower MIC indicates higher potency. The compound is considered active if the MIC is within a therapeutically relevant range (e.g., ≤16 µg/mL is a common screening cutoff).
Agar Disk Diffusion Zone Diameter (mm) The diameter of the clear zone around the disk. A larger zone indicates greater in vitro activity. Tentative breakpoints can be established for screening purposes (e.g., ≥17 mm may indicate susceptibility). [28]

Controls Validation:

  • Growth Control: Must show robust, confluent growth.

  • Sterility Control: Must show no growth.

  • QC Strains: The MICs for Fluconazole and Caspofungin against the QC strains must fall within the CLSI-published acceptable ranges. [27][29]This validates the entire testing system.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and standardized framework for the initial in vitro evaluation of 2,8-diazaspiro[4.5]decane derivatives as potential antifungal agents. By adhering to these CLSI-based methodologies, researchers can generate reliable and reproducible data crucial for making informed decisions in the drug discovery process.

Compounds demonstrating significant activity in these primary screens warrant further investigation, including:

  • Testing against a broader panel of clinically relevant and resistant fungal isolates.

  • Determination of whether the activity is fungistatic (inhibits growth) or fungicidal (kills the fungus).

  • Elucidation of the mechanism of action.

  • Evaluation of cytotoxicity against mammalian cell lines to determine a selectivity index.

These foundational assays are the gateway to identifying promising new chemical entities that could one day contribute to the fight against life-threatening fungal infections.

References

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024-02-28). National Center for Biotechnology Information. [Link]

  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial and systemic mycoses. Drugs, 39(6), 877–916. [Link]

  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-02-12). YouTube. [Link]

  • Solved: What is the mechanism of action of fluconazole (Diflucan®)? - Atlas. (n.d.). Atlas. [Link]

  • Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-02-10). YouTube. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Caspofungin - StatPearls - NCBI Bookshelf. (2024-02-28). National Center for Biotechnology Information. [Link]

  • Caspofungin - Wikipedia. (n.d.). Wikipedia. [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025-05-08). Dr.Oracle. [Link]

  • What is the mechanism of Caspofungin Acetate? - Patsnap Synapse. (2024-07-17). Patsnap Synapse. [Link]

  • Pini, G., Faggi, E., Donato, R., & Campisi, E. (2002). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy, 49(2), 413–415. [Link]

  • Keating, G. M., & Figgitt, D. P. (2003). Caspofungin: a review of its use in oesophageal candidiasis, invasive candidiasis and invasive aspergillosis. Drugs, 63(20), 2235–2263. [Link]

  • Gil-Lamaignere, C., Roilides, E., Hacker, J., & Müller, F. M. (2003). Inoculum standardization for antifungal susceptibility testing of filamentous fungi pathogenic for humans. Journal of Clinical Microbiology, 41(8), 3845–3848. [Link]

  • Ghannoum, M., Chaturvedi, V., Falloon, A., Goodman, J., & Rex, J. H. (2015). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 53(6), 1875–1880. [Link]

  • Cheng, J., Pham, J., & Bell, S. (n.d.). A disc test of antifungal susceptibility. ConnectSci. [Link]

  • Gil-Lamaignere, C., Roilides, E., Hacker, J., & Müller, F. M. (2003). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. ResearchGate. [Link]

  • Espinel-Ingroff, A., et al. (2005). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 43(7), 3152-3159. [Link]

  • Acharjya, A. K., et al. (2009). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology, 47(6), 599-605. [Link]

  • Fachin, A. L., et al. (2006). Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Journal of Clinical Microbiology, 44(9), 3202-3205. [Link]

  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. (2025-09-24). Medical Notes. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3953-3958. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(11), 5555-5559. [Link]

  • Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(2), 338-343. [Link]

  • Alexander, B. D., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_2), S23-S29. [Link]

  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 60, 116686. [Link]

  • Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Jenkins, E. R., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 69(4), e01340-24. [Link]

  • Bonora, M., et al. (2020). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Scientific Reports, 10(1), 10839. [Link]

  • Bonora, M., et al. (2020). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. [Link]

  • What chemical is a proper positive control I can use for antifungal assay? (2020-11-23). ResearchGate. [Link]

  • Antifungal Medications - Infectious Diseases - MSD Manual Professional Edition. (2017-01-13). MSD Manuals. [Link]

  • Ostrosky-Zeichner, L., et al. (2010). Multilaboratory Testing of Antifungal Drug Combinations against Candida Species and Aspergillus fumigatus: Utility of 100 Percent Inhibition as the Endpoint. Antimicrobial Agents and Chemotherapy, 54(9), 3959-3963. [Link]

  • Harun, A., et al. (2023). Species-specific PCR primers for simultaneous detection of Aspergillus fumigatus, Aspergillus terreus, Candida albicans and Candida glabrata in invasive fungal infections. Malaysian Journal of Pathology, 45(3), 397-403. [Link]

  • Revankar, S. G. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(3), ofx161. [Link]

  • Kluge, A. F., et al. (1987). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 30(1), 58-66. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link]

  • Antifungal Agents: Spectra of Activity - Sanford Guide. (n.d.). Sanford Guide. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

Sources

TYK2/JAK1 inhibition assay using 2,8-diazaspiro[4.5]decane compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening and Characterization of 2,8-Diazaspiro[4.5]decane Compounds as Dual Inhibitors of TYK2/JAK1 Kinase Activity

Audience: Researchers, scientists, and drug development professionals in immunology, oncology, and medicinal chemistry.

Foreword: The Rationale for Selective TYK2/JAK1 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is central to immune cell development, activation, and inflammation. Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[4][5][6]

TYK2 and JAK1 often function as a heterodimer, mediating signals for key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons (IFNs).[7][8][9] Specifically, TYK2/JAK2 pairing is crucial for IL-12 and IL-23 signaling, which drives Th1 and Th17 cell differentiation, respectively, while TYK2/JAK1 pairing is essential for Type I IFN responses.[6][8] Given their central role in propagating inflammatory signals, simultaneous inhibition of both TYK2 and JAK1 presents a compelling therapeutic strategy to broadly dampen pathological immune responses.[10] This dual inhibition is hypothesized to offer greater efficacy than targeting a single JAK, while maintaining a desirable safety profile by sparing JAK2, which is critical for hematopoiesis.

Recent advances in medicinal chemistry have identified the 2,8-diazaspiro[4.5]decane scaffold as a promising starting point for developing potent and selective kinase inhibitors.[11][12][13][14] This application note provides a detailed protocol for a robust biochemical assay to identify and characterize novel 2,8-diazaspiro[4.5]decane derivatives as dual TYK2/JAK1 inhibitors.

Section 1: The TYK2/JAK1 Signaling Pathway

Cytokine binding to its cognate receptor on the cell surface induces receptor dimerization, bringing the associated TYK2 and JAK1 kinases into close proximity. This allows for their trans-activation via phosphorylation. The activated kinases then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][15] Once docked, STATs are themselves phosphorylated by TYK2 and JAK1, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression, culminating in a pro-inflammatory response.

TYK2_JAK1_Pathway cluster_membrane Cell Membrane Receptor Receptor Subunit 1 Receptor Subunit 2 TYK2 TYK2 JAK1 JAK1 Cytokine Cytokine (e.g., IFN-α) Cytokine->Receptor:r1 1. Binding & Dimerization P_TYK2 P TYK2->P_TYK2 2. Trans-activation P_JAK1 P JAK1->P_JAK1 ATP_TYK2 ATP ATP_TYK2->TYK2 ATP_JAK1 ATP ATP_JAK1->JAK1 P_TYK2->Receptor:r1 3. Receptor Phosphorylation P_TYK2->JAK1 P_JAK1->Receptor:r2 P_JAK1->TYK2 STAT STAT P_JAK1->STAT 5. STAT Phosphorylation STAT->Receptor:r2 pSTAT pSTAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 6. Dimerization & Translocation Gene Gene Transcription Nucleus->Gene

Figure 1. The canonical TYK2/JAK1 signaling cascade.

Section 2: Principle of the Inhibition Assay

The protocol described herein utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. This robust, high-throughput method measures the phosphorylation of a biotinylated peptide substrate by the kinase of interest (TYK2 or JAK1).

Mechanism of Action: 2,8-diazaspiro[4.5]decane compounds act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase's catalytic domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[2][16]

Figure 2. Mechanism of ATP-competitive inhibition.

TR-FRET Assay Principle:

  • Kinase Reaction: Recombinant TYK2 or JAK1 enzyme is incubated with a biotinylated peptide substrate and ATP. In the absence of an inhibitor, the kinase transfers a phosphate group from ATP to the substrate.

  • Detection: The reaction is stopped, and two detection reagents are added: a Europium (Eu)-labeled anti-phospho-peptide antibody (donor) and Streptavidin-XL665 (acceptor).

  • Signal Generation: If the substrate is phosphorylated, the Eu-antibody binds to it. The biotin tag on the same peptide binds to Streptavidin-XL665. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation at 320 nm. The resulting signal is measured at 665 nm.

  • Inhibition: An effective inhibitor prevents substrate phosphorylation, thus no FRET occurs, and the signal at 665 nm is low.

Section 3: Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format. It is crucial to run parallel assays for TYK2 and JAK1 to determine the dual inhibition profile. A selectivity screen against JAK2 is also highly recommended.

Materials and Reagents
ReagentSupplier ExamplePurpose
Recombinant Human TYK2 (catalytic domain)Revvity, CarnaEnzyme source for the kinase reaction
Recombinant Human JAK1 (catalytic domain)Revvity, CarnaEnzyme source for the kinase reaction
Biotin-Ulight™-JAK1 (Tyr1023) PeptideRevvitySubstrate for both TYK2 and JAK1
ATP Solution, 10 mMSigma-AldrichPhosphate donor
LANCE® Eu-W1024 Anti-phospho-JAK1 (Tyr1022/1023)RevvityFRET donor antibody
SA-XL665 (Streptavidin-XL665)RevvityFRET acceptor
5X Kinase BufferMilliporeProvides optimal pH and ionic strength for kinase activity
2,8-diazaspiro[4.5]decane test compoundsUser-providedTest articles for inhibition screening
StaurosporineTocrisPositive control (non-selective kinase inhibitor)
DMSO, AnhydrousSigma-AldrichSolvent for compound dilution
384-well low-volume, white platesCorningAssay plate
TR-FRET capable plate readerPerkinElmer, BMGInstrument for signal detection
Assay Workflow

Assay_Workflow start Start prep_compounds 1. Compound Preparation - 11-point serial dilution in DMSO - Intermediate dilution in 1X Kinase Buffer start->prep_compounds add_compounds 2. Add Compounds to Plate - 2.5 µL per well - Include DMSO (0% inhibition) and Staurosporine (100% inhibition) controls prep_compounds->add_compounds add_enzyme_sub 4. Add Enzyme/Substrate Mix - 5 µL per well add_compounds->add_enzyme_sub prep_enzyme_sub 3. Prepare Enzyme/Substrate Mix - Dilute Kinase (TYK2 or JAK1) and Biotin-Peptide in 1X Kinase Buffer prep_enzyme_sub->add_enzyme_sub incubate_1 5. Pre-incubation - 10 minutes at Room Temperature add_enzyme_sub->incubate_1 start_reaction 7. Start Reaction - Add 2.5 µL ATP solution to all wells incubate_1->start_reaction prep_atp 6. Prepare ATP Solution - Dilute to final assay concentration in 1X Kinase Buffer prep_atp->start_reaction incubate_2 8. Kinase Reaction Incubation - 60 minutes at Room Temperature (Protect from light) start_reaction->incubate_2 stop_reaction 10. Stop Reaction & Add Detection Mix - Add 10 µL to all wells incubate_2->stop_reaction prep_detection 9. Prepare Detection Mix - Dilute Eu-Antibody and SA-XL665 in Detection Buffer prep_detection->stop_reaction incubate_3 11. Final Incubation - 60 minutes at Room Temperature (Protect from light) stop_reaction->incubate_3 read_plate 12. Read Plate - Ex: 320 nm, Em: 615 nm & 665 nm incubate_3->read_plate analyze 13. Data Analysis - Calculate TR-FRET Ratio - Determine % Inhibition - Plot dose-response curve & calculate IC50 read_plate->analyze end End analyze->end

Figure 3. Step-by-step workflow for the TR-FRET based TYK2/JAK1 inhibition assay.

Step-by-Step Protocol

1. Compound Plating (2.5 µL/well): a. Prepare a 10 mM stock of each 2,8-diazaspiro[4.5]decane compound in 100% DMSO. b. Perform an 11-point, 1:3 serial dilution in DMSO. c. Create an intermediate dilution by diluting the DMSO series 1:25 in 1X Kinase Buffer. This results in a 4X final concentration with 4% DMSO. d. Add 2.5 µL of the 4X compound dilutions to the 384-well plate. e. For controls, add 2.5 µL of 4% DMSO (0% inhibition) and 2.5 µL of 4X Staurosporine (100% inhibition).

2. Enzyme/Substrate Addition (5 µL/well): a. Prepare a 2X Enzyme/Substrate mix in 1X Kinase Buffer. Final concentrations should be ~2 nM TYK2/JAK1 and 200 nM Biotin-Peptide. b. Add 5 µL of this mix to each well containing the compound. c. Mix gently by shaking the plate for 30 seconds. d. Incubate for 10 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.

3. Reaction Initiation (2.5 µL/well): a. Prepare a 4X ATP solution in 1X Kinase Buffer. The final ATP concentration should be at the Km value for each enzyme (typically ~10-20 µM, verify with enzyme supplier data sheet). b. Add 2.5 µL of the 4X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL. c. Shake the plate for 30 seconds and incubate for 60 minutes at room temperature, protected from light.

4. Reaction Termination and Detection (10 µL/well): a. Prepare a 2X Detection Mix containing 4 nM Eu-Antibody and 100 nM SA-XL665 in the provided Detection Buffer. b. Add 10 µL of the Detection Mix to each well. This stops the kinase reaction by chelating Mg2+ and diluting the components. The final volume is 20 µL. c. Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

5. Plate Reading: a. Read the plate on a TR-FRET enabled reader using standard Europium settings (e.g., Excitation: 320 nm, Emission: 615 nm and 665 nm, with a 100 µs delay).

Data Analysis
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(Ratio_Sample - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control)])

    • Low Control = 0% Inhibition (DMSO)

    • High Control = 100% Inhibition (Staurosporine)

  • Determine IC50:

    • Plot % Inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Section 4: Representative Data and Interpretation

The following table shows hypothetical data for a series of novel 2,8-diazaspiro[4.5]decane compounds.

Compound IDTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2 vs. TYK2)Cell-based pSTAT IC50 (nM)
DS-001 637>1000>166x85
DS-002 1595>2500>166x210
DS-003 88450>5000>56x950
Tofacitinib1121.2200.18x50

Interpretation:

  • Potency: Compound DS-001 demonstrates excellent potency against TYK2 (IC50 = 6 nM) and good potency against JAK1 (IC50 = 37 nM).[13]

  • Selectivity: The entire DS-series shows high selectivity against JAK2 (>50-fold), which is a critical feature for avoiding potential hematological side effects associated with JAK2 inhibition. This contrasts with a less selective inhibitor like Tofacitinib.

  • Structure-Activity Relationship (SAR): Comparing DS-001, DS-002, and DS-003 allows for the development of SAR. Minor structural modifications can significantly impact potency, guiding the next round of chemical synthesis.

  • Biochemical vs. Cellular Potency: The cell-based pSTAT IC50 values are expectedly higher than the biochemical values due to factors like cell membrane permeability and intracellular ATP concentrations. A good correlation between the two assays (as seen with DS-001) provides confidence that the compound is engaging its target in a cellular context.

Section 5: Conclusion

The TR-FRET assay protocol detailed in this application note provides a robust, sensitive, and high-throughput method for the primary screening and mechanistic characterization of 2,8-diazaspiro[4.5]decane compounds as dual TYK2/JAK1 inhibitors. By following this workflow, researchers can efficiently determine compound potency (IC50), establish structure-activity relationships, and assess selectivity against other JAK family members. This systematic approach is fundamental to the drug discovery process, enabling the identification of lead candidates with the desired pharmacological profile for potential development into novel therapeutics for autoimmune and inflammatory diseases.

References

  • Bristol Myers Squibb. (n.d.). The Role of TYK2 in Immunology. Retrieved from [Link]

  • Chen, X., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Ghoreschi, K., et al. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. World Journal of Immunology, 12(1), 1-13. [Link]

  • ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF. [Link]

  • Bristol Myers Squibb. (n.d.). The Role of TYK2 in Immunology. Retrieved from [Link]

  • Fensome, A., et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(19), 8597-8612. [Link]

  • Pencik, J., et al. (2021). TYK2 as an Upstream Kinase of STATs in Cancer. Cancers, 13(19), 4846. [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]

  • Behrens, F. (2020). Basic Mechanisms of JAK Inhibition. Journal of Clinical Medicine, 9(6), 1854. [Link]

  • ResearchGate. (2021). TYK2 as a therapeutic target in the treatment of autoimmune and inflammatory diseases | Request PDF. [Link]

  • Parperis, K., & Constantinou, A. (2023). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. Journal of Clinical Medicine, 12(3), 1163. [Link]

  • QIAGEN GeneGlobe. (n.d.). Role of JAK1, JAK2 and TYK2 in Interferon Signaling. Retrieved from [Link]

  • BellBrook Labs. (2022). TYK2 Inhibition Finally Comes of Age. [Link]

  • Yang, L., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Mechanisms in Medicine Inc. (2017). Mechanism of Action of JAK Inhibitors. [Link]

  • ResearchGate. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

  • Ueno, H., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5979. [Link]

Sources

The Spirocyclic Key: Unlocking Novel Therapeutics with 2,8-Diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacological properties is a paramount objective. Medicinal chemists are increasingly looking beyond traditional flat, aromatic structures towards more three-dimensional scaffolds that can better mimic the complexity of biological targets. The 2,8-diazaspiro[4.5]decane moiety has emerged as a privileged scaffold, offering a unique combination of structural rigidity, three-dimensionality, and synthetic tractability. Its incorporation into drug candidates has led to significant advancements in various therapeutic areas, from inflammatory diseases to oncology and cardiovascular medicine. This guide provides an in-depth exploration of the application of 2,8-diazaspiro[4.5]decane hydrochloride in drug discovery, complete with detailed synthetic and biological protocols to empower researchers in their quest for next-generation therapeutics.

The Strategic Advantage of the Spirocyclic Scaffold

The defining feature of the 2,8-diazaspiro[4.5]decane system is the spirocyclic carbon atom, where two rings are joined at a single point. This unique architecture confers several advantages in drug design:

  • Enhanced Three-Dimensionality: Unlike flat aromatic systems, the spirocyclic nature of this scaffold forces substituents into precise three-dimensional orientations. This can lead to improved binding affinity and selectivity for the target protein by allowing for more specific and complementary interactions within the binding pocket.

  • Improved Physicochemical Properties: The introduction of spirocyclic scaffolds, which are rich in sp³-hybridized carbon atoms, can significantly improve the physicochemical properties of a drug candidate. This often translates to increased aqueous solubility, reduced lipophilicity, and improved metabolic stability compared to their flatter counterparts. These improvements are critical for achieving favorable pharmacokinetic profiles, such as good oral bioavailability and appropriate half-life.

  • Structural Rigidity and Conformational Control: The rigid nature of the spirocyclic system reduces the number of rotatable bonds in a molecule. This pre-organization of the ligand into a bioactive conformation can minimize the entropic penalty upon binding to its target, thereby enhancing potency.

  • Novelty and Intellectual Property: The use of less conventional scaffolds like 2,8-diazaspiro[4.5]decane provides an opportunity to explore novel chemical space and secure intellectual property for new drug candidates.

Therapeutic Applications of the 2,8-Diazaspiro[4.5]decane Scaffold

The versatility of the 2,8-diazaspiro[4.5]decane scaffold is evident in the diverse range of biological targets for which it has been successfully employed to generate potent and selective modulators.

  • Kinase Inhibition: The scaffold has been instrumental in the development of inhibitors for several important kinase targets. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory bowel disease.[1] Other derivatives have shown significant inhibitory activity against Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[2]

  • Cardiovascular and Metabolic Diseases: In the realm of cardiovascular disease, 2,8-diazaspiro[4.5]decane has been used as a template for orally active glycoprotein IIb-IIIa antagonists, which are potent antiplatelet agents.[3] Furthermore, derivatives have been developed as highly potent inhibitors of soluble epoxide hydrolase (sEH), offering a promising therapeutic strategy for hypertension.[4]

  • Genetic Disorders: A notable application is in the development of L-cystine crystallization inhibitors for the treatment of cystinuria, a rare genetic disorder characterized by the formation of kidney stones.[5]

  • Central Nervous System (CNS) Disorders: The spirocyclic structure is also valuable in the design of agents targeting the CNS, where properties like metabolic stability and appropriate lipophilicity are crucial for crossing the blood-brain barrier.[6]

The following diagram illustrates the central role of the 2,8-diazaspiro[4.5]decane scaffold in generating diverse classes of therapeutic agents.

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  layout=neato;
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
  edge [fontname="Arial", fontsize=9];

// Central Scaffold Scaffold [label="2,8-Diazaspiro[4.5]decane\nScaffold", pos="0,0!", pin=true, fillcolor="#4285F4"];

// Therapeutic Areas and Targets Kinase [label="Kinase Inhibitors", fillcolor="#EA4335", pos="-2,2!"]; Cardio [label="Cardiovascular & Metabolic", fillcolor="#FBBC05", pos="2,2!"]; Genetic [label="Genetic Disorders", fillcolor="#34A853", pos="-2,-2!"]; CNS [label="CNS Agents", fillcolor="#5F6368", pos="2,-2!"];

// Specific Targets TYK2_JAK1 [label="TYK2/JAK1", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,3!"]; RIPK1 [label="RIPK1", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1,3!"]; GPIIb_IIIa [label="GP IIb/IIIa", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="1,3!"]; sEH [label="sEH", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="3,3!"]; Cystinuria [label="Cystinuria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,-3!"]; Sigma1 [label="Sigma-1 Receptor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="3,-3!"];

// Edges Scaffold -- Kinase; Scaffold -- Cardio; Scaffold -- Genetic; Scaffold -- CNS;

Kinase -- TYK2_JAK1; Kinase -- RIPK1; Cardio -- GPIIb_IIIa; Cardio -- sEH; Genetic -- Cystinuria; CNS -- Sigma1; }

Caption: Synthetic workflow for 2,8-diazaspiro[4.5]decane hydrochloride.

Step 1: Reductive Amination

  • Objective: To couple N-Boc-4-piperidone with aminoacetaldehyde dimethyl acetal.

  • Materials:

    • N-Boc-4-piperidone

    • Aminoacetaldehyde dimethyl acetal

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM at room temperature, add aminoacetaldehyde dimethyl acetal (1.1 eq) followed by acetic acid (1.2 eq).

    • Stir the mixture for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Spirocyclization

  • Objective: To form the spirocyclic ring system via an acid-catalyzed intramolecular cyclization.

  • Materials:

    • Product from Step 1

    • Formic acid

    • Toluene

  • Procedure:

    • Dissolve the product from Step 1 in a mixture of formic acid and water.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude N-Boc-2,8-diazaspiro[4.5]decane.

Step 3: Boc Deprotection

  • Objective: To remove the Boc protecting group to yield the free diamine.

  • Materials:

    • N-Boc-2,8-diazaspiro[4.5]decane

    • 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc-2,8-diazaspiro[4.5]decane in DCM.

    • Add 4M HCl in 1,4-dioxane (excess, e.g., 5-10 equivalents) at room temperature.

    • Stir the mixture for 2-4 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The residue is the dihydrochloride salt. To obtain the free base, dissolve the residue in water, basify to pH >12 with NaOH, and extract with an organic solvent like DCM or chloroform. Dry the organic extracts and concentrate to yield the free base.

Step 4: Hydrochloride Salt Formation

  • Objective: To convert the free base to its stable hydrochloride salt.

  • Materials:

    • 2,8-Diazaspiro[4.5]decane (free base)

    • Anhydrous diethyl ether or methanol

    • 2M HCl in diethyl ether or acetyl chloride

  • Procedure:

    • Dissolve the free base in anhydrous diethyl ether or methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 2M HCl in diethyl ether (2.2 equivalents) or a solution of acetyl chloride in methanol dropwise with stirring.

    • A precipitate will form. Stir the suspension for 30 minutes at 0 °C.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2,8-diazaspiro[4.5]decane dihydrochloride as a solid.

Part 2: Representative Biological Assay Protocol - TYK2/JAK1 Kinase Inhibition Assay

This protocol describes a biochemical assay to evaluate the inhibitory activity of a 2,8-diazaspiro[4.5]decane-derived compound against TYK2 and JAK1 kinases. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human TYK2 and JAK1 enzymes

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Reaction Setup:

    • Add 2.5 µL of kinase assay buffer to each well of a 384-well plate.

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2.5 µL of a solution containing the kinase (TYK2 or JAK1) and the peptide substrate in kinase assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 4 µL of ATP solution (at a concentration close to the Kₘ for each enzyme) in kinase assay buffer to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detect Kinase Activity:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding 10 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 20 µL of Kinase Detection Reagent and incubating for a further 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram outlines the workflow for the kinase inhibition assay.

```dot digraph "Kinase_Assay_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Prepare Compound Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Dispense Buffer, Compound/DMSO,\nand Kinase/Substrate Mix to Plate", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Pre-incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Initiate Reaction with ATP", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Stop Reaction and Add\nADP Detection Reagents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Incubate at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Read Luminescence", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="Calculate % Inhibition and IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B; B -> C [label="15 min"]; C -> D; D -> E [label="60 min"]; E -> F; F -> G [label="40 + 30 min"]; G -> H; H -> I; }

Sources

The 2,8-Diazaspiro[4.5]decane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Design

In the landscape of contemporary drug discovery, the quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a paramount challenge. Among the myriad of molecular architectures, spirocyclic scaffolds have emerged as "privileged structures"—three-dimensional frameworks that consistently appear in biologically active compounds. The 2,8-diazaspiro[4.5]decane core, a unique bicyclic system featuring two nitrogen atoms in a spirocyclic arrangement, has garnered significant attention for its ability to impart desirable properties to drug candidates. Its rigid, yet conformationally distinct, nature allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. This guide provides an in-depth exploration of the 2,8-diazaspiro[4.5]decane scaffold, offering detailed protocols and insights for its application in medicinal chemistry programs.

Synthetic Strategies: Accessing the 2,8-Diazaspiro[4.5]decane Core

The construction of the 2,8-diazaspiro[4.5]decane scaffold is a critical first step in harnessing its potential. While various methods exist for the synthesis of its derivatives, a foundational approach often involves the construction of a key intermediate, such as a protected piperidone, followed by cyclization to form the spirocyclic system. Below is a representative, multi-step protocol for the synthesis of a protected 2,8-diazaspiro[4.5]decane derivative, which can be subsequently deprotected to yield the core scaffold.

Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

This protocol outlines a three-step synthesis of a derivative of the 1,3,8-triazaspiro[4.5]decane class, which shares synthetic principles with the 2,8-diazaspiro[4.5]decane scaffold, particularly in the formation of the spirocyclic core from a substituted piperidine precursor.[1]

Step 1: Strecker Reaction for α-Amino Nitrile Formation

  • In a suitable reaction vessel, combine 4-phenylcyclohexan-1-one, sodium cyanide (NaCN), and methylamine hydrochloride in a mixture of dimethyl sulfoxide (DMSO) and water.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, perform a standard aqueous workup and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and treat the filtrate with a saturated solution of ethanolic hydrochloric acid under ice cooling to precipitate the α-amino nitrile hydrochloride salt.

Step 2: Ureido Derivative Formation

  • Treat the α-amino nitrile hydrochloride from Step 1 with potassium cyanate (KOCN) in the presence of acetic acid and water.

  • Stir the reaction until the formation of the corresponding ureido derivative is complete (monitored by TLC).

  • Isolate the product through filtration or extraction after an appropriate workup. This intermediate can often be used in the next step without further purification.

Step 3: Cyclization to the Spiro-hydantoin Core

  • Dissolve the ureido derivative from Step 2 in dry dimethylformamide (DMF) and cool the solution in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the reaction to stir at a slightly elevated temperature (e.g., 45 °C) under an inert atmosphere (e.g., Argon) for an extended period (e.g., 4 days).

  • After the cyclization is complete, carefully quench the reaction with a dilute acid solution (e.g., 10% HCl) and continue stirring to facilitate hydrolysis.

  • Pour the reaction mixture into an ice-water mixture and extract the product with a suitable organic solvent (e.g., chloroform).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Applications in Medicinal Chemistry: Targeting Diverse Disease Areas

The versatility of the 2,8-diazaspiro[4.5]decane scaffold is evident in its application across a wide range of therapeutic targets. Its rigid structure allows for the optimization of ligand-receptor interactions, leading to the development of potent and selective inhibitors and antagonists.

Kinase Inhibition: A New Frontier in Inflammation and Oncology

The 2,8-diazaspiro[4.5]decane scaffold has proven to be a valuable template for the design of kinase inhibitors, particularly in the context of inflammatory diseases and cancer.

Necroptosis, a form of programmed cell death, is implicated in various inflammatory conditions. Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of this pathway.[2] Researchers have identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[3] One such derivative, compound 41 , exhibited an IC50 value of 92 nM against RIPK1 and demonstrated a significant anti-necroptotic effect in a cellular model.[3]

Protocol: In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used to screen for RIPK1 inhibitors.

Materials:

  • Recombinant human RIPK1 enzyme

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a reaction mixture containing the RIPK1 enzyme and kinase reaction buffer.

  • Add the test compounds at various concentrations to the wells of the plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the inhibitor.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, and their dysregulation is linked to autoimmune diseases like inflammatory bowel disease (IBD). A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[4] Compound 48 from this series showed excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, and it exhibited greater than 23-fold selectivity over JAK2.[4] This compound also demonstrated superior anti-inflammatory efficacy compared to tofacitinib in an acute ulcerative colitis model.[4]

Signaling Pathway: The JAK-STAT Pathway

The JAK-STAT signaling cascade is a primary route for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene transcription.

JAK_STAT_Pathway cluster_membrane Plasma Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 2. Activation TYK2 TYK2 Receptor->TYK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation TYK2->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 6. Transcription Inhibitor 2,8-Diazaspiro[4.5]decane Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition

Caption: Simplified JAK-STAT signaling pathway and the site of inhibition by 2,8-diazaspiro[4.5]decane derivatives.

Soluble Epoxide Hydrolase (sEH) Inhibition for Hypertension

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is a promising therapeutic strategy for hypertension. Researchers have identified 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent sEH inhibitors. Certain compounds in this class demonstrated oral activity in reducing blood pressure in spontaneously hypertensive rats.

Protocol: In Vitro sEH Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against sEH.

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer

  • Fluorogenic sEH substrate (e.g., PHOME)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • To the wells of the microplate, add the sEH assay buffer.

  • Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Add the recombinant human sEH enzyme to all wells except for the background control wells.

  • Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the fluorogenic sEH substrate to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm) over time (kinetic mode) or at a single endpoint after a specific incubation period (e.g., 30 minutes).

  • The rate of increase in fluorescence is proportional to the sEH activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 2,8-diazaspiro[4.5]decane derivatives across different therapeutic targets.

Table 1: Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
41 RIPK192[3]
48 TYK26[4]
48 JAK137[4]

Table 2: sEH Inhibitory Activity and In Vivo Efficacy

Compound IDsEH IC50 (nM)In Vivo ModelEffectReference
12 Not specifiedSpontaneously Hypertensive RatBlood pressure reduction
20 Not specifiedSpontaneously Hypertensive RatBlood pressure reduction
37 Not specifiedSpontaneously Hypertensive RatBlood pressure reduction

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decane scaffold has unequivocally established its position as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture provides a robust platform for the design of potent and selective modulators of a diverse range of biological targets. The successful development of kinase and enzyme inhibitors based on this scaffold underscores its potential for addressing unmet medical needs in areas such as inflammatory diseases, cancer, and cardiovascular disorders.

Future research in this area will likely focus on several key aspects:

  • Expansion of the Target Space: Exploring the utility of the 2,8-diazaspiro[4.5]decane scaffold against other target classes, such as proteases, ion channels, and nuclear hormone receptors.

  • Fine-tuning Pharmacokinetic Properties: Further optimization of derivatives to enhance oral bioavailability, metabolic stability, and tissue distribution, particularly for central nervous system targets.

  • Development of Novel Synthetic Methodologies: Devising more efficient and stereoselective synthetic routes to access a wider diversity of substituted 2,8-diazaspiro[4.5]decane analogs.

By leveraging the insights and protocols outlined in this guide, researchers and drug development professionals can effectively utilize the 2,8-diazaspiro[4.5]decane scaffold to accelerate the discovery of next-generation therapeutics.

References

  • Georgios Zoidis, Vasileia Papanastasiou, Sotiris Koussathana, Evangelia Gkizis. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecules, 26(15), 4483. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • Kato, Y., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975–5979. [Link]

  • Request PDF. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. [Link]

Sources

Cell-based assays for 2,8-diazaspiro[4.5]decane hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Characterization of 2,8-Diazaspiro[4.5]decane Hydrochloride Derivatives

Abstract

The 2,8-diazaspiro[4.5]decane scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These activities range from antifungal and anti-inflammatory to kinase and receptor modulation, marking them as promising candidates for drug development.[1][2][3] A critical phase in the preclinical evaluation of these novel chemical entities is the comprehensive characterization of their effects on cellular systems. This document provides an integrated strategy and detailed protocols for the cell-based analysis of 2,8-diazaspiro[4.5]decane hydrochloride derivatives. We will cover foundational cytotoxicity screening, elucidation of cell death mechanisms, and target-specific functional assays, providing researchers with the necessary tools to build a robust pharmacological profile for their compounds of interest.

Section 1: Foundational Screening: Assessing General Cytotoxicity

Expert Rationale: Before investigating a specific mechanism of action, it is imperative to first determine the general cytotoxic profile of a novel compound. This initial screening provides a therapeutic window, identifying the concentration range at which the compound affects cell viability. This data is fundamental for designing all subsequent, more complex mechanistic studies and is typically quantified by the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[4][5] We will describe two complementary assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[4][6]

Protocol 1.1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7][8]

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation: Prepare a 2X stock concentration series of the 2,8-diazaspiro[4.5]decane derivatives in culture medium. A typical range for initial screening might be from 0.1 µM to 100 µM. Remember to include a vehicle control (e.g., DMSO in medium) and a positive control for cytotoxicity (e.g., Doxorubicin).[4]

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. It is recommended to run each concentration in triplicate.[10]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C. Protect the plate from light during this step.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals. Mix gently on an orbital shaker for 10-15 minutes.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data

Summarize the calculated IC50 values in a table for clear comparison across different cell lines and compounds.

CompoundCell LineIC50 (µM) after 48hSelectivity Index (SI)
Derivative A MCF-7 (Breast Cancer)8.5 ± 0.75.9
HEK293 (Normal Kidney)50.2 ± 4.1
Derivative B U937 (Leukemia)2.1 ± 0.315.2
HEK293 (Normal Kidney)32.0 ± 2.8
Doxorubicin MCF-7 (Breast Cancer)0.9 ± 0.1
(Positive Control)U937 (Leukemia)0.2 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells.

Section 2: Uncovering the Mechanism: Apoptosis vs. Necrosis

Expert Rationale: If a 2,8-diazaspiro[4.5]decane derivative demonstrates significant cytotoxicity, the subsequent logical step is to determine the mode of cell death it induces. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial, as compounds that induce apoptosis are often preferred in therapeutic contexts like oncology.[11] We will outline a workflow that first identifies apoptotic cells using Annexin V staining and then confirms the pathway by measuring the activity of key executioner enzymes, caspases 3 and 7.[12][13]

Workflow for Investigating Mechanism of Cell Death

G A Primary Screening: Cytotoxicity Assay (MTT/LDH) B Calculate IC50 Value A->B C Compound is Cytotoxic? B->C D Characterize Mechanism of Death C->D  Yes G Compound is Non-Cytotoxic (at tested concentrations) C->G  No E Annexin V / PI Staining (Flow Cytometry) D->E F Caspase-Glo 3/7 Assay (Luminescence) D->F H Proceed to Functional Assays G->H

Caption: Decision workflow for compound characterization.

Protocol 2.1: Annexin V/PI Staining for Apoptosis Detection

Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells with compromised membrane integrity.[11] Co-staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Step-by-Step Protocol:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for the desired time. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.[11]

  • Cell Harvesting:

    • Suspension Cells: Collect cells directly into centrifuge tubes.

    • Adherent Cells: Collect the culture medium (which contains floating dead/apoptotic cells). Gently detach the adherent cells using a non-enzymatic method like EDTA-based dissociation buffer to preserve membrane integrity.[11] Combine with the collected medium.

  • Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold sterile PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock).[11]

    • Scientist's Note: It is crucial to also prepare single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gating on the flow cytometer.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible, exciting FITC at 488 nm and PI at ~535 nm.

Protocol 2.2: Caspase-Glo® 3/7 Assay

Principle: A key event in the apoptotic cascade is the activation of executioner caspases, primarily caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[16] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13][17]

Step-by-Step Protocol:

  • Cell Plating & Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with the compound series as described in the MTT assay protocol and incubate for the desired duration.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[18]

  • Assay Procedure (Add-Mix-Measure):

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[19]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds to induce cell lysis and initiate the reaction.[19]

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.[13]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence (from wells with no cells) from all experimental readings. Plot the luminescence signal against compound concentration to visualize the dose-dependent activation of caspases.

Section 3: Probing the Target: Functional GPCR Assays

Expert Rationale: Many 2,8-diazaspiro[4.5]decane derivatives are designed to interact with specific molecular targets, such as G-Protein Coupled Receptors (GPCRs).[20] After confirming a compound's viability window, it is essential to perform functional assays to verify that it modulates its intended target and to determine its potency (EC50 for agonists, IC50 for antagonists). GPCR activation triggers various downstream signaling cascades, and measuring the accumulation of second messengers like cyclic AMP (cAMP) is a robust method to quantify receptor activity.[21][22][23]

GPCR Signaling Pathway Overview

G cluster_membrane Plasma Membrane GPCR GPCR (e.g., Adrenergic Receptor) G_protein G-Protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts G_protein->AC Activates Ligand Diazaspiro Derivative (Agonist) Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Metabolic Changes) PKA->Response Phosphorylates Downstream Targets

Caption: Agonist-induced Gs-coupled GPCR signaling cascade.

Protocol 3.1: cAMP Accumulation Assay (HTRF)

Principle: This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP. The assay uses a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP conjugated to an acceptor fluorophore (e.g., d2). In the absence of cellular cAMP, the antibody binds the d2-labeled cAMP, bringing the donor and acceptor into close proximity and generating a high HTRF signal. When the test compound stimulates the cell's GPCR to produce endogenous cAMP, this cellular cAMP competes with the d2-cAMP for antibody binding. This competition separates the donor and acceptor, leading to a decrease in the HTRF signal. The signal is inversely proportional to the concentration of cAMP in the cell.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line endogenously expressing the target GPCR or one that has been recombinantly engineered to overexpress it. Culture cells to ~80-90% confluency.

  • Cell Stimulation:

    • Harvest cells and resuspend them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. PDE inhibitors are critical to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.

    • Dispense a small volume of the cell suspension into a low-volume 384-well plate.

    • Add the 2,8-diazaspiro[4.5]decane derivatives at various concentrations. For antagonist mode, co-incubate the derivative with a known agonist at its EC80 concentration.

    • Incubate at room temperature for 30 minutes.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents: the Europium cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP conjugate, prepared in a lysis buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Convert the HTRF ratio to cAMP concentration using a standard curve generated with known amounts of cAMP.

    • Plot the cAMP concentration against the log of the compound concentration.

    • For agonists, fit a sigmoidal dose-response curve to determine the EC50. For antagonists, determine the IC50.

Section 4: Ensuring Data Integrity: Assay Validation

Expert Rationale: A well-designed protocol is only as reliable as its validation. Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[24][25] For cell-based assays, this ensures that the results are accurate, precise, and reproducible over time. Adhering to validation principles is essential for making confident decisions in a drug discovery pipeline.[10][26]

Key Validation Parameters:

  • Precision: The closeness of agreement between a series of measurements. This is assessed at two levels:

    • Intra-assay precision (Repeatability): Assessed by running multiple replicates of the same sample within a single assay run.

    • Inter-assay precision (Intermediate Precision): Assessed by running the assay on different days, with different operators, or with different batches of reagents.[25]

  • Accuracy: The closeness of the measured value to the true or accepted reference value. For potency assays, this can be assessed by comparing the relative potency of a test sample to a known reference standard.

  • Linearity & Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be precise, accurate, and linear.[25]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., the vehicle or other cellular components).

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., minor changes in incubation time or temperature), providing an indication of its reliability during normal usage.[10]

Self-Validating System: Every protocol must be a self-validating system. This is achieved by including the proper controls in every experiment:

  • Negative/Vehicle Control: Cells treated with the delivery vehicle (e.g., 0.1% DMSO) only. This defines the baseline 100% viability or 0% activity level.

  • Positive Control: A known compound that induces the expected effect (e.g., Doxorubicin for cytotoxicity, Staurosporine for apoptosis, Isoproterenol for cAMP stimulation). This confirms that the assay system is working correctly.

  • Background Control: Wells containing medium but no cells. This is used to subtract the background signal from the reagents themselves.

Conclusion

The systematic application of the cell-based assays detailed in this guide enables a thorough and robust characterization of novel 2,8-diazaspiro[4.5]decane hydrochloride derivatives. By starting with broad cytotoxicity screening, progressing to mechanistic studies of cell death, and culminating in target-specific functional assays, researchers can efficiently build a comprehensive pharmacological profile. This integrated approach, grounded in principles of assay validation and scientific rigor, is essential for identifying and advancing promising therapeutic candidates from the bench to later-stage preclinical development.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.

  • BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

  • Abcam. Annexin V staining assay protocol for apoptosis.

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection.

  • Brody School of Medicine, ECU. Annexin V Stain Protocol | Flow Cytometry Core.

  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.

  • BenchChem. cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.

  • National Center for Biotechnology Information. Evaluating functional ligand-GPCR interactions in cell-based assays.

  • protocols.io. Caspase 3/7 Activity.

  • European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery.

  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual.

  • Promega Corporation. Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

  • PubMed. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents.

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay.

  • PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.

  • ResearchGate. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF.

  • National Center for Biotechnology Information. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations.

  • BenchChem. An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.

  • PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay.

  • ResearchGate. (PDF) Cell Culture Drug Testing: A Comprehensive Overview.

  • Sterling Pharma Solutions. Applying analytical method validation to cell-based potency assays.

  • EDRA Services. A Practical Approach to Biological Assay Validation.

  • STEMCELL Technologies. Protocol Resources for Drug and Toxicity Testing.

  • European Pharmaceutical Review. Critical steps when validating an assay or analytical method for cell and gene therapy products.

  • Creative Biolabs. Cell based Binding Assay.

  • Revvity. Receptor-Ligand Binding Assays.

  • BioPhorum. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies.

  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates.

  • YouTube. 3D cell cultures: improving drug candidate testing.

  • National Center for Biotechnology Information. A review for cell-based screening methods in drug discovery.

  • PubMed. Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension.

  • ACS Omega. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development.

  • News-Medical.Net. The role of cell-based assays for drug discovery.

  • PubMed Central. Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library.

  • ResearchGate. Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives.

  • National Institutes of Health. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.

  • PubMed. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones.

Sources

Application Notes & Protocols: Evaluating the Efficacy of 2,8-Diazaspiro[4.5]decane Hydrochloride in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and preclinical development.

Abstract: This document provides a comprehensive guide to selecting and utilizing appropriate animal models for assessing the therapeutic efficacy of 2,8-diazaspiro[4.5]decane hydrochloride. While the 2,8-diazaspiro[4.5]decane scaffold is versatile, appearing in compounds targeting various biological pathways, this guide will focus on its potential as a neuromodulatory agent, particularly as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and the Sigma-1 Receptor (S1R).[1] These receptors are critical in the pathophysiology of neuropathic pain and neurodegenerative diseases.[1][2] We present detailed protocols for animal models of neuropathic pain and Alzheimer's disease, offering a robust framework for preclinical efficacy studies.

Introduction: The Therapeutic Potential of 2,8-Diazaspiro[4.5]decane Hydrochloride

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules, including soluble epoxide hydrolase inhibitors for hypertension, dual TYK2/JAK1 inhibitors for inflammatory bowel disease, and glycoprotein IIb-IIIa antagonists.[3][4][5] Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric groups, making it an attractive backbone for designing potent and selective ligands for a range of biological targets.

This guide focuses on the potential CNS applications of 2,8-diazaspiro[4.5]decane hydrochloride, hypothesizing its action as an antagonist of NMDA and/or Sigma-1 receptors. Both receptors are implicated in a host of neurological and psychiatric disorders:

  • NMDA Receptors: These ionotropic glutamate receptors are pivotal in synaptic plasticity, learning, and memory. However, their overactivation contributes to excitotoxicity, central sensitization in chronic pain, and neuronal damage in neurodegenerative conditions.[2][6] NMDA receptor antagonists have shown therapeutic promise in animal models of neuropathic pain.[2][7]

  • Sigma-1 Receptors (S1R): These unique ligand-operated chaperone proteins, located at the endoplasmic reticulum-mitochondrion interface, modulate various cellular functions, including calcium signaling, ion channel activity, and neuronal survival.[1][8] S1R antagonists have demonstrated efficacy in preclinical models of neuropathic pain, depression, and mania.[1][8][9][10]

Given these well-established links, this document will detail the use of relevant animal models to test the efficacy of 2,8-diazaspiro[4.5]decane hydrochloride in two key therapeutic areas: neuropathic pain and Alzheimer's disease.

Strategic Selection of Animal Models

The choice of an animal model is contingent on the therapeutic indication. The following table summarizes recommended models for evaluating the efficacy of 2,8-diazaspiro[4.5]decane hydrochloride.

Therapeutic AreaAnimal ModelKey Pathological FeaturesEfficacy Endpoints
Neuropathic Pain Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat/Mouse)Nerve trauma-induced peripheral neuropathy, central sensitization.Mechanical allodynia, thermal hyperalgesia, spontaneous pain behaviors.
Spinal Nerve Ligation (SNL) (Rat/Mouse)Peripheral nerve injury, robust and persistent neuropathic pain.Mechanical allodynia, cold allodynia, thermal hyperalgesia.
Streptozotocin (STZ)-Induced Diabetic Neuropathy (Rat/Mouse)Hyperglycemia-induced peripheral nerve damage.Mechanical allodynia, thermal hyperalgesia, nerve conduction velocity.
Alzheimer's Disease 5XFAD Transgenic MouseAmyloid-beta (Aβ) plaque deposition, gliosis, neuronal loss, cognitive deficits.[11]Cognitive performance (e.g., Morris Water Maze, Y-maze), Aβ plaque load, neuroinflammation markers.
3xTg-AD Transgenic MouseAβ plaques and neurofibrillary tangles (NFTs), synaptic dysfunction, cognitive decline.[12]Cognitive performance, Aβ and tau pathology, synaptic protein levels.
APP/PS1 Transgenic MouseProgressive Aβ plaque deposition, neuroinflammation, cognitive deficits.Cognitive performance, Aβ pathology, synaptic plasticity (LTP).

Experimental Protocols

Neuropathic Pain Models

The CCI model is a widely used model of neuropathic pain that mimics symptoms of complex regional pain syndrome.

Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are used. Animals are anesthetized with isoflurane (2-3% in O2).

  • Surgical Procedure:

    • The common sciatic nerve is exposed at the mid-thigh level through a small incision.

    • Four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them.

    • The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

    • The muscle and skin layers are then closed with sutures.

  • Sham Control: In sham-operated animals, the sciatic nerve is exposed, but no ligatures are applied.

  • Post-Operative Care: Animals are monitored during recovery and administered with appropriate analgesics for the first 24-48 hours.

  • Efficacy Testing:

    • Baseline Measurement: Behavioral testing is performed before surgery to establish a baseline.

    • Post-Surgical Testing: Testing is repeated at regular intervals (e.g., days 3, 7, 14, 21 post-surgery) to assess the development of neuropathic pain.

    • Drug Administration: 2,8-diazaspiro[4.5]decane hydrochloride is administered (e.g., intraperitoneally, orally) at various doses, and behavioral assessments are conducted at peak effect times.

Behavioral Assessments:

  • Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

  • Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

Treatment GroupPaw Withdrawal Threshold (g)Paw Withdrawal Latency (s)
Sham + Vehicle15.2 ± 1.512.8 ± 1.2
CCI + Vehicle3.8 ± 0.76.2 ± 0.9
CCI + Compound (Low Dose)6.5 ± 0.98.1 ± 1.0
CCI + Compound (High Dose)12.1 ± 1.310.5 ± 1.1
Alzheimer's Disease Models

The 5XFAD mouse model rapidly develops amyloid plaques and is useful for testing therapies aimed at reducing amyloid pathology and improving cognitive function.[11]

Protocol:

  • Animal Selection: 5XFAD transgenic mice and wild-type littermates are used. The age of the animals will depend on the study's objective (e.g., 4-6 months for established pathology).

  • Drug Administration: 2,8-diazaspiro[4.5]decane hydrochloride is administered chronically (e.g., for 4-8 weeks) via oral gavage or in medicated chow.

  • Cognitive Assessment (Morris Water Maze):

    • Acquisition Phase (5-7 days): Mice are trained to find a hidden platform in a circular pool of opaque water. Escape latency and path length are recorded.

    • Probe Trial (24 hours after last training day): The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

  • Post-Mortem Analysis:

    • Following behavioral testing, mice are euthanized, and brains are collected.

    • Immunohistochemistry: Brain sections are stained for Aβ plaques (e.g., using 6E10 antibody) and markers of gliosis (e.g., Iba1 for microglia, GFAP for astrocytes).

    • ELISA: Brain homogenates are used to quantify soluble and insoluble Aβ40 and Aβ42 levels.

Visualization of Workflows and Pathways

Experimental Workflow for Neuropathic Pain Study

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical & Efficacy Testing acclimatization Animal Acclimatization baseline Baseline Behavioral Testing (von Frey, Hargreaves) acclimatization->baseline surgery CCI Surgery / Sham baseline->surgery recovery Post-operative Recovery surgery->recovery pain_dev Pain Development (Days 3-21) recovery->pain_dev drug_admin Drug/Vehicle Administration pain_dev->drug_admin behavioral_post Post-dose Behavioral Testing drug_admin->behavioral_post data_analysis Data Analysis behavioral_post->data_analysis

Caption: Workflow for CCI Neuropathic Pain Model.

Hypothesized Signaling Pathway Modulation

G cluster_membrane Cell Membrane nmda NMDA Receptor ca_influx Ca2+ Influx nmda->ca_influx s1r Sigma-1 Receptor s1r->nmda Modulation compound 2,8-diazaspiro[4.5]decane hydrochloride compound->nmda Antagonism compound->s1r Antagonism glutamate Glutamate glutamate->nmda excitotoxicity Excitotoxicity & Central Sensitization ca_influx->excitotoxicity

Caption: Hypothesized dual antagonism of NMDA and Sigma-1 receptors.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental outcomes, the following measures are essential:

  • Blinding: All behavioral assessments and data analysis should be performed by an investigator blinded to the treatment groups.

  • Randomization: Animals should be randomly assigned to treatment groups to avoid selection bias.

  • Appropriate Controls: The inclusion of both sham and vehicle-treated groups is critical to differentiate between the effects of the surgery, the compound, and its vehicle.

  • Dose-Response Relationship: Establishing a clear dose-response relationship strengthens the evidence for the compound's specific pharmacological effect.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlating the compound's concentration in the plasma and brain with its behavioral effects provides a more complete picture of its efficacy.

Conclusion

This application note provides a scientifically grounded framework for evaluating the preclinical efficacy of 2,8-diazaspiro[4.5]decane hydrochloride. By focusing on its potential as an NMDA and/or Sigma-1 receptor antagonist, researchers can effectively utilize established animal models of neuropathic pain and Alzheimer's disease. The detailed protocols and emphasis on rigorous experimental design will enable the generation of reliable and translatable data, which is crucial for advancing novel therapeutics toward clinical development.

References

  • Targeting N-methyl-D-aspartate receptors for treatment of neurop
  • Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment. (URL: [Link])

  • Effect of NMDA NR2B antagonist on neuropathic pain in two spinal cord injury models. (URL: [Link])

  • Description of the animal models of efficacy for Alzheimer's disease showing cognitive impairment. (URL: [Link])

  • Animal models in the drug discovery pipeline for Alzheimer's disease. (URL: [Link])

  • Animal Models of Alzheimer Disease. (URL: [Link])

  • Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. (URL: [Link])

  • Animal models of neuropathic pain. (URL: [Link])

  • NMDA receptor antagonist treatment at the time of nerve injury prevents injury-induced changes in spinal NR1 and NR2B subunit expression and increases the sensitivity of residual pain behaviours to subsequently administered NMDA receptor antagonists. (URL: [Link])

  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. (URL: [Link])

  • Exploring the Therapeutic Potential of N-Methyl-D-Aspartate Receptor Antagonists in Neuropathic Pain Management. (URL: [Link])

  • Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics. (URL: [Link])

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. (URL: [Link])

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (URL: [Link])

  • Sigma-1 receptor knockout mice display a depressive-like phenotype. (URL: [Link])

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (URL: [Link])

Sources

Application Notes and Protocols for High-Throughput Screening of 2,8-Diazaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Promise of the 2,8-Diazaspiro[4.5]decane Scaffold in Drug Discovery

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with various biological targets. Recent research has highlighted the utility of this scaffold in developing modulators for challenging targets such as G-protein coupled receptors (GPCRs), kinases, and integrins.[1][2][3][4][5] For instance, analogs have been identified as potent antagonists for the CCR4 receptor, inhibitors of RIPK1 and TYK2/JAK1 kinases, and as Glycoprotein IIb-IIIa antagonists, underscoring the scaffold's versatility.[1][2][3][5]

Given the vast chemical space that can be explored through derivatization of the 2,8-diazaspiro[4.5]decane core, high-throughput screening (HTS) methodologies are essential for the efficient identification of novel bioactive compounds.[6][7][8] This guide provides a detailed framework for the development and execution of robust HTS campaigns tailored to the discovery of novel modulators from a library of 2,8-diazaspiro[4.5]decane analogs, with a primary focus on cell-based functional assays for GPCR targets.

Pillar 1: Causality in HTS Assay Selection and Design

The choice between a biochemical and a cell-based HTS assay is a critical decision point in the drug discovery process.[9][10] While biochemical assays offer a direct measure of a compound's interaction with a purified target, they lack the physiological context of a cellular environment.[10] Cell-based assays, on the other hand, provide a more biologically relevant assessment by measuring a compound's effect on a target within its native signaling network.[11][12] This is particularly advantageous when screening for modulators of complex targets like GPCRs, where downstream signaling events are the desired therapeutic outcome.[8][13]

For screening 2,8-diazaspiro[4.5]decane libraries against GPCR targets, a cell-based functional assay is the recommended approach. These assays measure the physiological response of a cell to receptor activation or inhibition, providing a more direct indication of a compound's potential therapeutic efficacy.[13][14] Two of the most widely adopted cell-based functional assays for GPCRs are calcium mobilization assays and cyclic AMP (cAMP) assays.[1][14]

  • Calcium Mobilization Assays: These are ideal for GPCRs that couple to Gαq or Gαi proteins.[14][15] Activation of these pathways leads to an increase in intracellular calcium levels, which can be detected using fluorescent calcium-sensitive dyes.[15][16] The availability of "no-wash" assay kits has streamlined this process for HTS, making it a robust and efficient method.[7][17]

  • cAMP Assays: These assays are suited for GPCRs that couple to Gαs or Gαi proteins, which modulate the production of the second messenger cAMP.[18][19] Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) offer sensitive and high-throughput methods for quantifying cAMP levels.[18][19][20][21][22]

This guide will provide a detailed protocol for a no-wash calcium mobilization assay, a common and effective primary screening method for a significant subset of GPCRs.

Pillar 2: A Self-Validating HTS Workflow

A robust HTS campaign is a multi-stage process designed to minimize false positives and negatives, ensuring that the identified "hits" are genuine and worthy of further investigation. The workflow presented here incorporates critical validation steps at each stage.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Potency cluster_3 Phase 4: Hit Validation Assay_Dev Assay Development & Optimization Z_Factor Z'-Factor Calculation > 0.5 Assay_Dev->Z_Factor Assay Robustness Primary_Screen Single-Concentration Screen of 2,8-diazaspiro[4.5]decane Library Z_Factor->Primary_Screen Hit_ID Primary Hit Identification (e.g., > 3x SD of control) Primary_Screen->Hit_ID Dose_Response Dose-Response Analysis (e.g., 10-point curve) Hit_ID->Dose_Response IC50_EC50 IC50/EC50 Determination Dose_Response->IC50_EC50 Orthogonal_Assay Orthogonal Assay (e.g., cAMP assay or binding assay) IC50_EC50->Orthogonal_Assay Confirmation of Mechanism SAR Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR Orthogonal_Assay->SAR Lead_Op Lead Optimization SAR->Lead_Op

Caption: High-Throughput Screening Workflow.

Pillar 3: Authoritative Grounding and Detailed Protocols

Protocol 1: High-Throughput Calcium Mobilization Assay

This protocol is designed for screening a library of 2,8-diazaspiro[4.5]decane analogs for antagonists of a Gαq-coupled GPCR. It utilizes a commercially available no-wash calcium flux assay kit, such as the Screen Quest™ Fluo-8 No Wash Calcium Assay Kit, for streamlined processing in a 384-well format.[7][17]

Materials:

  • Cell Line: A stable cell line expressing the GPCR of interest (e.g., HEK293 or CHO).

  • Assay Kit: A no-wash calcium flux assay kit (e.g., Screen Quest™ Fluo-8 NW).[7]

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates for compound dilutions.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Reference agonist and antagonist for the target GPCR.

    • 2,8-diazaspiro[4.5]decane analog library dissolved in 100% DMSO.

  • Equipment:

    • Automated liquid handler.

    • Fluorescent kinetic plate reader with integrated liquid handling (e.g., FLIPR Tetra® or equivalent).[15][23]

Step-by-Step Methodology:

  • Cell Preparation:

    • The day before the assay, seed the cells into 384-well assay plates at a pre-optimized density (e.g., 10,000-20,000 cells per well) in 25 µL of culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence and formation of a monolayer.

  • Dye Loading:

    • On the day of the assay, prepare the calcium indicator dye solution according to the manufacturer's protocol.

    • Add 25 µL of the dye solution to each well of the cell plate.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of the 2,8-diazaspiro[4.5]decane analogs and the reference antagonist in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Using an automated liquid handler, transfer 12.5 µL of the compound dilutions to the assay plate.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Data Acquisition:

    • Prepare the reference agonist at a concentration that elicits an 80% maximal response (EC80).

    • Place the assay plate into the fluorescent kinetic plate reader.

    • Configure the reader to measure fluorescence intensity (e.g., Ex/Em = 490/525 nm) every second for a total of 120 seconds.

    • After a 10-20 second baseline reading, the instrument's integrated pipettor should add 12.5 µL of the EC80 agonist solution to each well.

    • Continue reading the fluorescence for the remainder of the time course.

Data Analysis and Hit Identification
  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay.[6][24][25] It is calculated using the signals from positive and negative controls.

    • Formula: Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[24][26][27]

  • Primary Hit Identification:

    • For an antagonist screen, a "hit" is a compound that significantly reduces the fluorescence signal induced by the agonist.

    • A common threshold for hit identification is a signal that is three standard deviations below the mean of the vehicle control wells.

  • Dose-Response Analysis and Potency Determination:

    • Primary hits are subjected to a dose-response analysis to confirm their activity and determine their potency (IC50 for antagonists, EC50 for agonists).[28][29]

    • This involves testing a range of compound concentrations (typically a 10-point, 3-fold serial dilution).

    • The resulting data are plotted with the response on the y-axis and the log of the compound concentration on the x-axis, and fitted to a four-parameter logistic equation to determine the IC50/EC50 value.[29]

Data Presentation:

ParameterDescriptionAcceptance Criteria
Z'-Factor Measures the separation between positive and negative controls.> 0.5
Signal-to-Background Ratio of the mean signal of the positive control to the mean signal of the negative control.> 5
Hit Rate Percentage of compounds in the library identified as primary hits.Typically < 1-2%
IC50/EC50 Concentration of a compound that elicits a 50% response.Confirmed hits will have a well-defined sigmoidal curve.

Visualization of the GPCR Signaling Pathway

GPCR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR Gαq-coupled GPCR G_protein Gαqβγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Fluo8 Fluo-8 Dye Ca_release->Fluo8 Binds to Fluorescence Fluorescence Signal Fluo8->Fluorescence Ligand Agonist Ligand->GPCR Activates Antagonist 2,8-Diazaspiro[4.5]decane Antagonist Antagonist->GPCR Blocks

Caption: Gαq-coupled GPCR signaling pathway leading to calcium mobilization.

Troubleshooting Common HTS Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Suboptimal cell density- Inconsistent liquid handling- Low signal-to-background ratio- High variability in controls- Optimize cell seeding density.- Calibrate and validate liquid handlers.- Increase agonist concentration (for antagonist assays).- Ensure proper mixing of reagents.
High Hit Rate (>3%) - Compound aggregation- Assay interference (e.g., autofluorescence)- Non-specific activity- Include a detergent (e.g., Triton X-100) in the assay buffer.- Perform a counter-screen with a parental cell line lacking the target receptor.- Analyze hits for known pan-assay interference compounds (PAINS).
Poor Dose-Response Curves - Compound insolubility- Cytotoxicity at high concentrations- Compound degradation- Check compound solubility in assay buffer.- Perform a cytotoxicity assay in parallel.- Ensure proper storage and handling of compound library.
Edge Effects - Uneven temperature or humidity across the plate during incubation- Use plates with lids and ensure proper sealing.- Avoid stacking plates during incubation.- Use a water bath for incubations.
Signal Drift - Reagent instability- Temperature fluctuations- Prepare fresh reagents daily.- Allow all reagents and plates to equilibrate to room temperature before use.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • ION Biosciences. (n.d.). Calcium Assays. Retrieved from [Link]

  • Sui, Y., & Wu, Z. (2007). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 23(13), 1645–1650. [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Z-factor. Retrieved from [Link]

  • Kumar, A., & Singh, J. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Molecular Biology, 1947, 137-147. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

  • Wang, G., et al. (2010). A Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 73–81. [Link]

  • Cisbio. (2024, June 11). How to run a cAMP HTRF assay. YouTube. Retrieved from [Link]

  • Laschet, C., et al. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1947, 127-136. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Eglen, R. M., & Reisine, T. (2002). Cell-Based High-Throughput Screening Assay System for Monitoring G Protein-Coupled Receptor Activation Using β-Galactosidase Enzyme Complementation Technology. Assay and Drug Development Technologies, 1(1), 101-110. [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • St-Gallay, S. A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 22(10), 1239-1248. [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

  • Gherbi, K., et al. (2018). Reporter gene assays for investigating GPCR signaling. Methods in Molecular Biology, 1768, 115-125. [Link]

  • Inglese, J., et al. (2006). Dose-Response Modeling of High-Throughput Screening Data. Journal of Biomolecular Screening, 11(8), 865–875. [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]

  • Zhao, L., et al. (2010). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Acta Pharmacologica Sinica, 31(10), 1373–1382. [Link]

  • Latek, D., et al. (2018). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (136), 57482. [Link]

  • McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. Retrieved from [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Zhang, J. H., et al. (2007). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 12(4), 485–494. [Link]

  • Shen, D., Schultz, J., & Patton, W. F. (2011). A Cost-effective Workflow for High-Throughput Screening of G-Protein Coupled Receptors (GPCRs) Monitoring Receptor Mediated Calcium Flux. Journal of Biomolecular Screening, 16(7), 785-796. [Link]

  • Mistry, R., & Challiss, R. A. J. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology, 1272, 95–106. [Link]

  • Liu, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4432–4453. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 19(8), 1113-1126. [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]

  • Li, H., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Procopiou, P. A., et al. (2016). 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. European Journal of Medicinal Chemistry, 116, 137–151. [Link]

  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Retrieved from [Link]

  • Bertekap, R. L., et al. (2015). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. Journal of Biomolecular Screening, 20(8), 1026–1035. [Link]

  • Goodchild, S. J., et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Chemical Neuroscience, 13(5), 654–666. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spiro-Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting for the unique challenges encountered when constructing spirocyclic architectures. The inherent three-dimensionality and often-strained nature of these scaffolds make their synthesis a formidable task, demanding a nuanced understanding of reaction mechanisms and conditions.[1][2] This resource, presented in a direct question-and-answer format, offers solutions and explains the underlying chemical principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Optimization & Yield Enhancement

Q1: My spirocyclization reaction is resulting in a low yield or failing entirely. What are the common causes and how can I systematically troubleshoot this?

A1: Low yields in spirocyclization are a frequent yet solvable issue, often stemming from catalyst inefficiency, substrate quality, or product decomposition.[3] A systematic approach is crucial for diagnosis.

Causality and Solutions:

  • Catalyst and Reagent Stoichiometry: The heart of many spirocyclizations is the catalyst. Its activity can be hampered by impurities or improper stoichiometry. In metal-catalyzed reactions, the choice of ligand is equally critical, influencing both yield and stereoselectivity.[3][4]

    • Solution: Screen a variety of catalysts and ligands. For instance, in asymmetric reactions, different chiral ligands can dramatically alter the outcome.[4] Carefully re-evaluate the stoichiometry; an excess of one reagent may be necessary to push the equilibrium towards the product.[5]

  • Starting Material Purity: Impurities in starting materials can act as catalyst poisons or engage in side reactions, consuming reagents and complicating the reaction mixture.[6]

    • Solution: Ensure the rigorous purity of all starting materials. Techniques such as recrystallization, column chromatography, or distillation should be employed prior to reaction setup. An impurity, even in trace amounts, can be the root cause of failure.

  • Product or Intermediate Instability: The target spiro-compound or a key intermediate may be unstable under the reaction conditions (e.g., temperature, pH) or during the workup process.[3][7] Ring strain, for example, can make spirocycles susceptible to rearrangement.[1][8]

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS from the very beginning. If product formation is observed followed by decomposition, consider modifying the conditions. This could involve lowering the reaction temperature, shortening the reaction time, or developing a milder workup protocol (e.g., avoiding harsh acidic or basic washes).[7]

Troubleshooting Workflow for Low-Yield Spirocyclization:

Below is a systematic workflow to diagnose and resolve low-yield issues.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Reaction Monitoring & Analysis cluster_2 Phase 3: Optimization Strategies start Low Yield / No Reaction check_purity Verify Starting Material Purity start->check_purity check_reagents Confirm Reagent Quality & Stoichiometry check_purity->check_reagents check_conditions Re-evaluate Setup: Anhydrous? Inert? Temp? check_reagents->check_conditions monitor Monitor Reaction vs. Time (TLC, LC-MS) check_conditions->monitor product_observed Is Product Formed, Then Decomposes? monitor->product_observed no_product Is There No Product Formation at All? monitor->no_product product_observed->no_product No optimize_workup Modify Workup: Milder pH, Shorter Time product_observed->optimize_workup Yes screen_catalyst Screen Catalysts & Ligands no_product->screen_catalyst Yes optimize_reaction Modify Reaction: Lower Temp, Shorter Time optimize_workup->optimize_reaction end Improved Yield optimize_reaction->end screen_solvent Screen Solvents (Polarity, Coordinating Ability) screen_catalyst->screen_solvent increase_energy Increase Reactivity: Higher Temp, Higher Conc. screen_solvent->increase_energy increase_energy->end G cluster_0 Overcoming Ring Strain Barriers A High Activation Barrier due to Ring Strain B Strategy 1: High-Energy Intermediates A->B C Strategy 2: Strain-Release Driven A->C D Strategy 3: Domino Reactions A->D E Example: Radical Cyclization (Radical intermediate has sufficient energy to overcome barrier) [13] B->E F Example: Bicyclo[1.1.0]butane Opening (Release of ~65 kcal/mol strain drives reaction) [27] C->F G Example: Michael-Initiated Cascade (Exergonic first step drives endergonic cyclization) [11] D->G H Successful Spirocycle Formation E->H F->H G->H

Caption: Strategies to overcome the energetic barrier of ring strain in spirocyclization.

Section 4: Purification and Separation

Q4: I am struggling to purify my spiro-compound. It's difficult to separate from structurally similar impurities, and the stereoisomers are co-eluting. What are the most effective purification strategies?

A4: The purification of spiro-compounds is notoriously challenging due to their unique three-dimensional structures. [9]Diastereomers can have very similar polarities, and enantiomers are physically identical in achiral environments, making separation a significant bottleneck. [9][10] Purification Techniques and Troubleshooting:

  • Chromatography for Diastereomers:

    • Silica Gel Chromatography: This is the first-line approach. Success hinges on optimizing the mobile phase. A systematic screening of solvent systems with varying polarity and composition is essential. [10] * Reversed-Phase HPLC (RP-HPLC): Often provides orthogonal selectivity to normal-phase chromatography. Screening different columns (C18, C8, Phenyl-Hexyl) and mobile phase modifiers (formic acid, TFA, diethylamine) can achieve separation. [10]* Separation of Enantiomers:

    • Chiral Chromatography (HPLC & SFC): This is the most direct and powerful method for analytical and preparative separation of enantiomers. Supercritical Fluid Chromatography (SFC) is often preferred for its speed, reduced solvent consumption, and high efficiency. [10][11] * Diastereomeric Crystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. [10]* Crystallization: For achiral and diastereomeric purification, crystallization can be a highly effective and scalable technique, especially for final product purification. [11]Finding the right solvent system is key.

Experimental Protocol: Screening for Diastereomer Separation by Column Chromatography

  • TLC Analysis: On a single TLC plate, spot the crude mixture. Develop several lanes using different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone) with varying ratios.

  • Identify Promising Systems: Look for the solvent system that provides the largest separation (ΔRf) between the desired product spot and impurities/other isomers.

  • Gradient Elution: For column chromatography, use the optimal solvent system identified in step 2. A shallow gradient of the more polar solvent often provides the best resolution.

  • Optimize Loading: Do not overload the column. As a rule of thumb, use a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations.

  • Analyze Fractions: Carefully collect and analyze fractions by TLC to avoid mixing separated compounds.

Table 2: Comparison of Purification Techniques for Spiro-Compounds

TechniqueBest ForAdvantagesDisadvantages
Silica Gel Chromatography Diastereomers, Achiral ImpuritiesInexpensive, highly scalable, well-understood. [10]Can be time-consuming, may not resolve isomers with very similar polarity.
Preparative HPLC/SFC Diastereomers & EnantiomersHigh resolution, applicable to a wide range of compounds. SFC is faster and greener. [11]Expensive equipment, high solvent consumption (HPLC), requires method development.
Diastereomeric Crystallization EnantiomersScalable, cost-effective at large scale. [10]Requires a suitable chiral resolving agent and that the diastereomeric salts have different solubilities. Can be labor-intensive.
Recrystallization Final product polishingHighly effective for achieving high purity, very scalable. [11]Compound must be crystalline, requires finding a suitable solvent, can have yield losses.
References
  • Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities . Taylor & Francis. Available at: [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications . Longdom Publishing S.L. Available at: [Link]

  • Spiro Compounds: A Brief History . ResearchGate. Available at: [Link]

  • Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control . PubMed. Available at: [Link]

  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules . ResearchGate. Available at: [Link]

  • New development in the enantioselective synthesis of spiro compounds . Royal Society of Chemistry. Available at: [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates . Royal Society of Chemistry. Available at: [Link]

  • Stereoselective domino reactions in the synthesis of spiro compounds . AIR Unimi. Available at: [Link]

  • Stereoselective strategies to access spirotetronate natural products . Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates . National Institutes of Health. Available at: [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications . MDPI. Available at: [Link]

  • Domino reaction to make heterocyclic spiro compounds . Royal Society of Chemistry Blogs. Available at: [Link]

  • Enantioselective methodologies for the synthesis of spiro compounds . Royal Society of Chemistry. Available at: [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted . MDPI. Available at: [Link]

  • Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates . MDPI. Available at: [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations . ResearchGate. Available at: [Link]

  • Reaction design for spirocyclization through domino reactions . ResearchGate. Available at: [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis . National Institutes of Health. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids . National Institutes of Health. Available at: [Link]

  • Intramolecular trapping of the spiro radicals to unusual cyclization products from the usual migration substrates . ResearchGate. Available at: [Link]

  • Spiro compound . L.S.College, Muzaffarpur. Available at: [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates . SciSpace. Available at: [Link]

  • (PDF) Stereoselective strategies to access spirotetronate natural products . ResearchGate. Available at: [Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes . Royal Society of Chemistry. Available at: [Link]

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams . Royal Society of Chemistry. Available at: [Link]

  • The Role of Ring Strain on the Ease of Ring Closure of Bifunctional Chain Molecules . ResearchGate. Available at: [Link]

  • Ring strain energy in ether- and lactone-containing spiro compounds . ResearchGate. Available at: [Link]

  • How to Troubleshoot a Reaction . University of Rochester Chemistry. Available at: [Link]

  • Spiro compounds – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Troubleshooting: I Cant Reproduce an Earlier Experiment! . University of Rochester Chemistry. Available at: [Link]

  • How To: Troubleshoot a Reaction . University of Rochester Chemistry. Available at: [Link]

  • Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE . Syngene. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . Pharmtech. Available at: [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2,8-Diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,8-diazaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this valuable synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to the Synthesis

The 2,8-diazaspiro[4.5]decane scaffold is a crucial component in the development of novel therapeutics, notably as T-type calcium channel antagonists and dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease.[1][2] Its synthesis, while achievable, presents several challenges that can impact yield and purity. This guide will address common issues encountered during the multi-step synthesis, which typically involves the formation of a spirocyclic intermediate followed by deprotection and salt formation.

A common synthetic approach involves the construction of a protected 2,8-diazaspiro[4.5]decan-1-one intermediate, which is then reduced and deprotected to yield the desired diamine, followed by conversion to the hydrochloride salt. The following sections will break down potential issues in this workflow.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 2,8-diazaspiro[4.5]decane?

A prevalent strategy involves the use of N-protected piperidone derivatives which undergo reactions to form the spirocyclic system. For instance, a multi-step synthesis can be designed starting from commercially available reagents to build the core structure, which is then functionalized.[1] The synthesis of related diazaspiro[4.5]decane derivatives often employs methods like palladium-catalyzed domino reactions or diastereoselective intramolecular spirocyclization.[3]

Q2: What are the most critical parameters to control during the spirocyclization step?

The key to a successful spirocyclization is often favoring the intramolecular reaction over intermolecular polymerization. This can be achieved by maintaining high dilution conditions. Other critical parameters include the reaction temperature, the choice of solvent and base, and the controlled, slow addition of reagents.

Q3: How can I confirm the formation of the desired 2,8-diazaspiro[4.5]decane structure?

Standard analytical techniques are essential for structure confirmation. 1H and 13C NMR spectroscopy will provide information about the chemical environment of the protons and carbons, respectively, allowing for the verification of the spirocyclic framework. Mass spectrometry (MS) will confirm the molecular weight of the product. For unambiguous stereochemical assignments, X-ray crystallography can be employed if a suitable crystal is obtained.

Q4: What are the common challenges in purifying the final hydrochloride salt?

Purification of the hydrochloride salt can be challenging due to its high polarity and solubility in aqueous media. Common issues include the product oiling out instead of precipitating as a solid, or the presence of inorganic salt impurities from the reaction workup.[4] Recrystallization from an appropriate solvent system is the most common purification method.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2,8-diazaspiro[4.5]decane hydrochloride, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Spirocyclic Intermediate
Possible Cause Troubleshooting Step
Inefficient Deprotonation Ensure the base used (e.g., LDA, NaH) is fresh and handled under strictly anhydrous conditions. The reaction temperature for deprotonation is critical; for instance, LDA typically requires -78 °C.[4]
Degradation of Reagents Use freshly opened or purified reagents. Some electrophiles can be sensitive to moisture and temperature.
Suboptimal Reaction Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. Experiment with a range of temperatures.
Intermolecular Side Reactions High concentrations of reactants can favor intermolecular polymerization. Perform the reaction under high dilution conditions to promote intramolecular cyclization.
Problem 2: Formation of Significant Side Products
Possible Cause Troubleshooting Step
Over-alkylation If using a dihalide as an electrophile, over-alkylation can occur. Use a precise stoichiometry of reagents and consider a slower addition of the electrophile.
Competing Reaction Pathways The presence of multiple reactive sites can lead to a mixture of isomers. The choice of protecting groups and reaction conditions can influence regioselectivity.
Rearrangement of Intermediates Certain precursors in spirodiamine synthesis are prone to rearrangement.[5] Careful selection of reaction conditions (temperature, solvent) can minimize these rearrangements.
Problem 3: Incomplete Deprotection of the Diamine
Possible Cause Troubleshooting Step
Insufficient Acid When removing a Boc protecting group, ensure a sufficient excess of strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) is used.[4]
Short Reaction Time Monitor the deprotection reaction by TLC or LC-MS until the starting material is fully consumed.
Stable Intermediates In some cases, stable carbamate intermediates may form. Ensure the workup conditions are sufficient to hydrolyze these species.[4]
Problem 4: Difficulty in Isolating the Hydrochloride Salt
Possible Cause Troubleshooting Step
Product is an Oil If the hydrochloride salt oils out, try triturating it with a non-polar solvent like diethyl ether or hexane to induce solidification. Seeding with a previously obtained crystal can also be effective.[4]
High Solubility If the salt is too soluble in the chosen solvent for precipitation, try adding a less polar co-solvent to decrease its solubility.
Presence of Impurities Impurities can inhibit crystallization. It may be necessary to purify the free base by column chromatography before attempting the salt formation.

Experimental Protocols

Illustrative Protocol for Boc Deprotection and Hydrochloride Salt Formation

This is a general procedure and may require optimization for your specific substrate.

  • Dissolution: Dissolve the Boc-protected 2,8-diazaspiro[4.5]decane derivative in a minimal amount of a suitable solvent such as dioxane or methanol.

  • Acidification: To the stirred solution, add a 4M solution of HCl in dioxane (typically 5-10 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or LC-MS until the starting material is no longer detectable. This may take several hours.

  • Product Isolation: Once the reaction is complete, the hydrochloride salt may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude salt can be purified by trituration with a suitable solvent (e.g., diethyl ether) to remove non-polar impurities, followed by filtration. Alternatively, recrystallization from a solvent system like ethanol/ether can be performed to obtain a pure crystalline solid.

Visualizing the Process

General Reaction Pathway

Synthesis_Pathway A Protected Piperidone Derivative B Spirocyclization A->B Reagents & Conditions C Protected 2,8-Diazaspiro[4.5]decane Intermediate B->C D Deprotection C->D Acid E 2,8-Diazaspiro[4.5]decane (Free Base) D->E F Salt Formation (HCl) E->F G 2,8-Diazaspiro[4.5]decane Hydrochloride F->G Troubleshooting_Tree Start Low Yield or Impure Product Problem Identify Stage of Issue Start->Problem Spirocyclization Spirocyclization Step Problem->Spirocyclization Deprotection Deprotection Step Problem->Deprotection Salt_Formation Salt Formation Problem->Salt_Formation Spiro_Cause1 Check Reagents & Conditions Spirocyclization->Spiro_Cause1 Spiro_Cause2 Consider High Dilution Spirocyclization->Spiro_Cause2 Deprotection_Cause1 Increase Acid Stoichiometry Deprotection->Deprotection_Cause1 Deprotection_Cause2 Extend Reaction Time Deprotection->Deprotection_Cause2 Salt_Cause1 Triturate with Non-polar Solvent Salt_Formation->Salt_Cause1 Salt_Cause2 Purify Free Base First Salt_Formation->Salt_Cause2

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 238, 114469.
  • Deng, L., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(6), 4646-4663.
  • Shvartsbart, A., & Smith, A. B. (2014). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of chemical research, 47(4), 1177–1187.
  • Singh, R., et al. (2010). Design, Syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6375-6378.

Sources

Stability and storage guidelines for 2,8-diazaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 2,8-diazaspiro[4.5]decane hydrochloride. As a crucial building block in pharmaceutical research and development, ensuring the integrity of this compound is paramount for reproducible and reliable experimental outcomes. This document is intended for researchers, scientists, and drug development professionals to support the proper handling, storage, and use of 2,8-diazaspiro[4.5]decane hydrochloride.

Core Stability & Storage Parameters

Proper storage and handling are critical for maintaining the stability and purity of 2,8-diazaspiro[4.5]decane hydrochloride. The following table summarizes the key recommended parameters.

ParameterRecommendationRationale & Key Considerations
Storage Temperature 2°C to 8°CCool temperatures slow down potential degradation pathways. While some sources suggest room temperature storage is acceptable for short periods, refrigerated conditions are recommended for long-term stability.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidative degradation, respectively.
Light Exposure Store in the dark (e.g., in an amber vial or a light-blocking container)While specific photostability data is limited, spirocyclic compounds and amines can be susceptible to photodegradation. Protection from light is a precautionary measure to prevent the formation of impurities.
Moisture Store in a tightly sealed container in a dry environment (desiccator recommended)Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air. This can lead to clumping and initiate hydrolytic degradation.
Form Solid (as supplied)Storing the compound as a solid is the most stable option. Solutions should be prepared fresh whenever possible.

Frequently Asked Questions (FAQs)

Q1: My solid 2,8-diazaspiro[4.5]decane hydrochloride appears clumpy. Is it still usable?

A1: Clumping is a strong indicator that the compound has absorbed moisture due to its hygroscopic nature. While it may not be fully degraded, the presence of water can compromise its purity and stability over time. For quantitative experiments, it is highly recommended to use a fresh, free-flowing solid. If you must use the clumpy material, consider drying it under a high vacuum, but be aware that some degradation may have already occurred.

Q2: What is the recommended solvent for preparing a stock solution?

A2: The choice of solvent can significantly impact the stability of 2,8-diazaspiro[4.5]decane hydrochloride in solution.

  • For immediate use: High-purity anhydrous solvents are recommended. Anhydrous DMSO or DMF are common choices for creating concentrated stock solutions for biological assays.

  • Aqueous solutions: Amine hydrochlorides can be unstable in aqueous solutions over time due to the potential for hydrolysis.[1] If an aqueous buffer is required for your experiment, it is best to prepare the solution fresh and use it immediately. The pH of the aqueous solution will also influence stability; acidic conditions are generally preferred for amine salts to maintain the protonated, more stable form.

Q3: How long can I store a stock solution of 2,8-diazaspiro[4.5]decane hydrochloride?

A3: It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable:

  • Anhydrous organic solvents (e.g., DMSO, DMF): Solutions may be stored for short periods (a few days to a week) at -20°C or -80°C in tightly sealed vials with minimum headspace to reduce exposure to air and moisture. However, long-term stability in solution is not well-characterized, and periodic purity checks are advised.

  • Aqueous solutions: Avoid storing aqueous solutions. If necessary, flash-freeze aliquots and store at -80°C for the shortest possible time. Be aware that freeze-thaw cycles can accelerate degradation.

Q4: What are the primary degradation pathways for this compound?

A4: While specific degradation studies on 2,8-diazaspiro[4.5]decane hydrochloride are not extensively published, based on its structure as an amine hydrochloride, the likely degradation pathways include:

  • Hydrolysis: Reaction with water, which can be present due to the hygroscopic nature of the salt or in aqueous solvents.[1]

  • Oxidation: Amines can be susceptible to oxidation, especially in the presence of air and light.

  • Thermal Degradation: At elevated temperatures, the compound can decompose. The presence of impurities or certain solvents can lower the decomposition temperature.[2][3]

  • Photodegradation: Exposure to UV or high-intensity light may lead to the cleavage of C-N bonds, a known degradation pathway for some aliphatic amines.

Q5: Are there any known incompatibilities for 2,8-diazaspiro[4.5]decane hydrochloride?

A5: Yes, avoid contact with:

  • Strong bases: These will deprotonate the amine hydrochloride to the free base, which may have different solubility and stability characteristics.

  • Strong oxidizing agents: These can lead to oxidative degradation of the amine functional groups.

  • Reactive metals: Avoid contact with reactive metal surfaces that could catalyze degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Inconsistent experimental results - Compound degradation due to improper storage. - Inaccurate concentration of stock solution due to water absorption. - Degradation of stock solution.- Verify the integrity of the solid compound. If it is clumpy or discolored, use a fresh batch. - Always use anhydrous solvents for preparing stock solutions for storage. - Prepare stock solutions fresh before each experiment.
Poor solubility in a non-polar organic solvent - 2,8-diazaspiro[4.5]decane hydrochloride is a salt and is expected to have low solubility in non-polar solvents.- Use a polar aprotic solvent like DMSO or DMF. - For reactions in non-polar solvents, consider converting the hydrochloride salt to the free base, though be mindful of the free base's potentially different stability profile.
Precipitate forms in a stored stock solution - The solution may be supersaturated at the storage temperature. - The compound may be degrading to a less soluble product.- Gently warm the solution to see if the precipitate redissolves. If it does, it was likely due to low temperature. - If the precipitate does not redissolve upon warming, it is likely a degradation product, and the stock solution should be discarded.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Anhydrous Organic Solvent

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.

  • Pre-analysis: Allow the container of 2,8-diazaspiro[4.5]decane hydrochloride to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing: In a well-ventilated fume hood, accurately weigh the required amount of the compound. For a 1 mL 10 mM stock solution, this would be approximately 1.91 mg.

  • Dissolution: Add the weighed compound to a sterile, amber glass vial. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Storage: If not for immediate use, blanket the headspace with an inert gas (e.g., argon), seal the vial tightly with a paraffin film, and store at -20°C or -80°C.

Protocol 2: Handling and Storage Decision Workflow

This workflow provides a logical sequence for ensuring the integrity of 2,8-diazaspiro[4.5]decane hydrochloride.

G start Start: Receive/Use Compound check_solid Inspect Solid Compound: Free-flowing and white? start->check_solid solid_ok Solid is OK for Use check_solid->solid_ok Yes solid_bad Solid is clumpy/discolored check_solid->solid_bad No prep_solution Prepare Solution solid_ok->prep_solution use_fresh Action: Use a fresh, unopened vial solid_bad->use_fresh dry_solid Action: Dry under high vacuum (Proceed with caution) solid_bad->dry_solid use_fresh->prep_solution end_bad End: Discard old stock use_fresh->end_bad dry_solid->prep_solution immediate_use For Immediate Use? prep_solution->immediate_use use_now Use solution immediately immediate_use->use_now Yes store_solution For Storage immediate_use->store_solution No end_ok End: Experiment Ready use_now->end_ok choose_solvent Choose Anhydrous Solvent (e.g., DMSO, DMF) store_solution->choose_solvent aliquot Aliquot into small volumes choose_solvent->aliquot store_cold Store at -20°C or -80°C under inert gas aliquot->store_cold store_cold->end_ok

Caption: Decision workflow for handling and storing 2,8-diazaspiro[4.5]decane hydrochloride.

References

  • Filo. (2025). Effect of Solvent on Basicity of Amines.
  • Google Patents. (n.d.). Dicyandiamide hydrochloride - US2475674A.
  • Høisæter, K. K., Vevelstad, S. J., Braakhuis, L., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(44), 16179–16192.
  • National Center for Biotechnology Information. (n.d.). Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

Sources

Identification of byproducts in 2,8-diazaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 2,8-diazaspiro[4.5]decane. Our focus is on the practical identification and mitigation of common byproducts, ensuring the integrity of your synthetic route and the purity of your final compound.

Section 1: Understanding Byproduct Formation in 2,8-diazaspiro[4.5]decane Synthesis

The synthesis of 2,8-diazaspiro[4.5]decane, a crucial scaffold in medicinal chemistry, often involves multi-step sequences where the potential for side reactions is significant. Understanding the mechanistic origins of these byproducts is the first step toward effective troubleshooting and optimization.

A prevalent synthetic strategy involves the multi-step synthesis starting from commercially available reagents. A key challenge in this process is the potential for incomplete reactions or side reactions, leading to a variety of impurities that can be difficult to separate from the desired product.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 2,8-diazaspiro[4.5]decane and provides actionable solutions.

FAQ 1: My final product shows unexpected peaks in the 1H NMR spectrum. What are the likely byproducts?

Answer: Unexpected signals in your 1H NMR spectrum often point to the presence of several common byproducts. The nature of these impurities depends on the specific synthetic route employed. However, some frequently observed byproducts include:

  • Incompletely cyclized intermediates: Depending on your specific synthetic route, you might observe intermediates where the second cyclization to form the spirocyclic core has not occurred. These will present a different set of proton and carbon signals compared to the target molecule.

  • Over-alkylation or N-alkylation byproducts: If your synthesis involves N-alkylation steps, you may see byproducts where the nitrogen atoms have been alkylated more than once, or with residual alkylating agents.

  • Products of side reactions with reagents: Reagents used in the synthesis can sometimes lead to unexpected byproducts. For instance, if using a protecting group strategy, incomplete deprotection can result in a mixture of protected and unprotected compounds.

Troubleshooting Workflow:

G cluster_0 Byproduct Identification Workflow A Unexpected peaks in 1H NMR B Analyze reaction scheme for potential side reactions A->B C Perform LC-MS analysis B->C D Isolate byproduct using preparative HPLC C->D E Characterize isolated byproduct (NMR, HRMS) D->E F Optimize reaction conditions to minimize byproduct E->F

Caption: A stepwise workflow for identifying and mitigating byproduct formation.

FAQ 2: My LC-MS analysis shows a peak with a mass corresponding to my target, but it has a different retention time. What could this be?

Answer: This is a classic case of isomeric byproducts. While having the same mass as 2,8-diazaspiro[4.5]decane, these isomers will exhibit different chromatographic behavior due to variations in their polarity and three-dimensional structure. Common isomeric impurities can include:

  • Regioisomers: If the cyclization steps can occur at different positions, you may form regioisomers of the desired spirocycle.

  • Stereoisomers: Depending on the chirality of your starting materials and the reaction conditions, you may generate diastereomers or enantiomers of the target compound.

Recommended Action:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition to ensure it matches that of 2,8-diazaspiro[4.5]decane.

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for elucidating the exact connectivity and stereochemistry of the isolated isomer.

  • Chiral Chromatography: If stereoisomers are suspected, employ a chiral stationary phase in your HPLC or SFC (Supercritical Fluid Chromatography) method to separate the different enantiomers or diastereomers.

FAQ 3: How can I proactively minimize byproduct formation during the synthesis?

Answer: A proactive approach to synthesis is always preferable to extensive downstream purification. Consider the following strategies:

  • Optimization of Reaction Conditions: Systematically screen parameters such as temperature, reaction time, stoichiometry of reagents, and solvent. A Design of Experiments (DoE) approach can be highly effective here.

  • Choice of Protecting Groups: The selection of appropriate nitrogen protecting groups is critical. Ensure they are stable under the reaction conditions of subsequent steps and can be removed cleanly and efficiently without affecting the spirocyclic core.

  • Purification of Intermediates: Do not carry impurities through to the next step. Purify each intermediate to a high degree of homogeneity to prevent the accumulation of byproducts.

Section 3: Experimental Protocols for Byproduct Analysis

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general-purpose HPLC method for assessing the purity of 2,8-diazaspiro[4.5]decane and detecting potential byproducts.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and 254 nm

Note: This is a starting point. Method optimization may be required based on the specific byproducts encountered.

Protocol 2: Sample Preparation for NMR Analysis
  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6). The choice of solvent will depend on the solubility of your compound and any byproducts.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire standard 1D (1H, 13C) and 2D (COSY, HSQC) NMR spectra.

Section 4: Logical Framework for Troubleshooting

The following diagram illustrates the logical flow for addressing purity issues in your synthesis.

G cluster_1 Troubleshooting Logic Start Purity Issue Identified Analysis Characterize Impurity (LC-MS, NMR) Start->Analysis Isomer Isomeric Impurity? Analysis->Isomer ChiralSep Employ Chiral Separation Isomer->ChiralSep Yes NonIsomer Non-Isomeric Impurity Isomer->NonIsomer No Optimize Optimize Reaction Conditions ChiralSep->Optimize ReactionPath Re-evaluate Reaction Pathway NonIsomer->ReactionPath ReactionPath->Optimize End Purity Goals Met Optimize->End

Technical Support Center: Optimizing the Synthesis of 2,8-Diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,8-diazaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to improve the yield and purity of your target compound.

I. Synthetic Overview: A Common Pathway

A prevalent and reliable synthetic route to 2,8-diazaspiro[4.5]decane hydrochloride commences with the commercially available N-Boc-4-piperidone. This multi-step synthesis involves the formation of the spirocyclic core, followed by deprotection and conversion to the hydrochloride salt. While seemingly straightforward, each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide will dissect these potential issues and provide robust solutions.

Synthetic_Pathway cluster_legend General Synthetic Workflow N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A Intermediate_A N-Boc-4-piperidone->Intermediate_A [1] Reagents for pyrrolidine ring formation Boc-2,8-diazaspiro[4.5]decane Boc-2,8-diazaspiro[4.5]decane Intermediate_A->Boc-2,8-diazaspiro[4.5]decane [2] Cyclization/ Reduction 2,8-Diazaspiro[4.5]decane 2,8-Diazaspiro[4.5]decane Boc-2,8-diazaspiro[4.5]decane->2,8-Diazaspiro[4.5]decane [3] N-Boc Deprotection (e.g., HCl, TFA) 2,8-Diazaspiro[4.5]decane HCl 2,8-Diazaspiro[4.5]decane HCl 2,8-Diazaspiro[4.5]decane->2,8-Diazaspiro[4.5]decane HCl [4] Salt Formation (HCl)

Caption: A generalized synthetic workflow for 2,8-diazaspiro[4.5]decane hydrochloride.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing detailed explanations and actionable steps.

Question 1: Why is my yield of the spirocyclic intermediate (Boc-2,8-diazaspiro[4.5]decane) consistently low?

Answer:

Low yields in the initial steps of forming the spirocyclic core often stem from incomplete reactions or the formation of side products. Let's break down the potential causes and solutions:

  • Inefficient Ring Formation: The initial reaction to form the pyrrolidine ring is critical.

    • Causality: Incomplete reaction can be due to poor quality reagents, inadequate reaction time, or suboptimal temperature. Side reactions, such as self-condensation of N-Boc-4-piperidone, can also compete with the desired reaction pathway.

    • Solutions:

      • Reagent Quality: Ensure all starting materials, especially N-Boc-4-piperidone, are of high purity. Use freshly distilled solvents to minimize interfering impurities.

      • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

      • Temperature Control: Some reactions for forming the initial intermediate may be exothermic. Maintaining the recommended temperature is crucial to prevent side product formation.

  • Suboptimal Cyclization/Reduction Conditions: The subsequent cyclization and reduction steps are equally important for a high yield.

    • Causality: The choice of reducing agent and reaction conditions can significantly impact the efficiency of the cyclization and reduction. Incomplete reduction can lead to a mixture of products that are difficult to separate.

    • Solutions:

      • Choice of Reducing Agent: The selection of the reducing agent should be appropriate for the specific functional groups present in your intermediate.

      • Stoichiometry: Ensure the correct stoichiometry of all reactants and reagents. An excess or deficit of any component can lead to incomplete reactions or the formation of byproducts.

Question 2: My N-Boc deprotection is sluggish or incomplete. What should I do?

Answer:

Incomplete N-Boc deprotection is a common hurdle. The stability of the Boc group can vary depending on the substrate, and several factors can influence the reaction's success.[2]

  • Insufficient Acid Strength or Stoichiometry:

    • Causality: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the acid is too weak or used in insufficient quantity, the reaction will not proceed to completion.[2]

    • Solutions:

      • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., using 4M HCl in dioxane instead of a more dilute solution).[3][4]

      • Alternative Acids: If trifluoroacetic acid (TFA) is not effective, consider using hydrochloric acid (HCl) in an organic solvent like dioxane, methanol, or ethyl acetate, which can be more potent.[1]

  • Reaction Temperature and Time:

    • Causality: While many Boc deprotections occur at room temperature, some substrates require more forcing conditions.[2]

    • Solutions:

      • Gentle Heating: If the reaction is slow at room temperature, consider gentle heating to 40-50°C.[2]

      • Extended Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup.[1]

  • Solvent Choice:

    • Causality: The solvent can influence the reaction rate.

    • Solutions:

      • Protic vs. Aprotic Solvents: While aprotic solvents like dichloromethane (DCM) are common, protic solvents such as methanol can sometimes facilitate the deprotection, especially when using HCl.[2]

Deprotection Condition Typical Reagents Advantages Considerations
Standard Acidic 20-50% TFA in DCMMild, volatile byproductCan lead to trifluoroacetate salt, which may be difficult to handle.
Stronger Acidic 4M HCl in DioxaneOften faster, yields crystalline HCl saltDioxane is a peroxide former and should be handled with care.
In situ HCl Generation Acetyl chloride in MethanolGenerates anhydrous HCl, can be milderExothermic reaction, requires careful addition of acetyl chloride.

Question 3: I am observing significant side product formation during the N-Boc deprotection. What are they and how can I minimize them?

Answer:

Side product formation during deprotection can significantly complicate purification and reduce your overall yield.

  • Alkylation of the Deprotected Amine:

    • Causality: The tert-butyl cation generated during the deprotection is a potent electrophile and can re-alkylate the newly formed amine or other nucleophilic sites in your molecule.

    • Solutions:

      • Use a Scavenger: The addition of a cation scavenger, such as anisole or thioanisole (1-2 equivalents), can trap the tert-butyl cation and prevent unwanted side reactions.[2]

  • Degradation of Other Functional Groups:

    • Causality: If your molecule contains other acid-sensitive functional groups, they may be cleaved or rearranged under the deprotection conditions.

    • Solutions:

      • Milder Conditions: If you suspect degradation, try using more dilute acid, a lower reaction temperature, or a shorter reaction time.

      • Alternative Deprotection Methods: For highly sensitive substrates, consider non-acidic deprotection methods, although these are less common for Boc groups.

Deprotection_Troubleshooting cluster_problem Problem: Incomplete Deprotection cluster_causes Potential Causes cluster_solutions Solutions Incomplete_Deprotection Incomplete N-Boc Deprotection Insufficient_Acid Insufficient Acid Strength/ Stoichiometry Incomplete_Deprotection->Insufficient_Acid Suboptimal_Temp_Time Suboptimal Temperature/ Time Incomplete_Deprotection->Suboptimal_Temp_Time Poor_Solvent_Choice Poor Solvent Choice Incomplete_Deprotection->Poor_Solvent_Choice Increase_Acid Increase Acid Conc./ Use Stronger Acid Insufficient_Acid->Increase_Acid Optimize_Conditions Gentle Heating/ Longer Reaction Time Suboptimal_Temp_Time->Optimize_Conditions Change_Solvent Try Protic Solvents (e.g., MeOH) Poor_Solvent_Choice->Change_Solvent

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Question 4: I'm having difficulty isolating the final 2,8-diazaspiro[4.5]decane hydrochloride as a solid. It often oils out. What can I do?

Answer:

The physical form of the final hydrochloride salt can be influenced by several factors, including residual impurities and the crystallization/precipitation technique.

  • Purity of the Free Base:

    • Causality: Impurities in the free amine can inhibit crystallization of the hydrochloride salt.

    • Solutions:

      • Purify the Free Base: Before salt formation, consider purifying the free 2,8-diazaspiro[4.5]decane by column chromatography or distillation if it is thermally stable.

  • Solvent System for Salt Formation and Precipitation:

    • Causality: The choice of solvent is critical for obtaining a crystalline solid. If the hydrochloride salt is too soluble in the chosen solvent, it will not precipitate. Conversely, if it crashes out too quickly, it may form an oil.

    • Solutions:

      • Solvent Selection: A common method is to dissolve the free base in a solvent in which the hydrochloride salt is sparingly soluble, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether. Then, add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or dioxane).

      • Anti-Solvent Addition: If the salt remains dissolved, slowly add a less polar anti-solvent (e.g., hexane or heptane) to induce precipitation.

      • Trituration: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. You can also try removing the solvent and triturating the oil with a suitable solvent or solvent mixture.

  • Control of Precipitation Rate:

    • Causality: Rapid precipitation often leads to the formation of amorphous solids or oils.

    • Solutions:

      • Cooling: Perform the salt formation and precipitation at a lower temperature (e.g., 0°C or below) to slow down the rate of crystallization.

      • Slow Addition: Add the HCl solution dropwise with vigorous stirring to avoid localized high concentrations.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of my final 2,8-diazaspiro[4.5]decane hydrochloride?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.

  • Elemental Analysis (CHN): To confirm the empirical formula and the stoichiometry of the hydrochloride salt.

Q2: How should I store 2,8-diazaspiro[4.5]decane hydrochloride?

A2: As a hydrochloride salt of an amine, it is likely to be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.

Q3: Can I use a different counterion instead of hydrochloride?

A3: Yes, other pharmaceutically acceptable salts can be prepared, such as hydrobromide, sulfate, or salts of organic acids like tartrate or citrate. The choice of the salt form can influence properties like solubility, stability, and hygroscopicity. The procedure for forming these salts would be similar, using the corresponding acid.

IV. References

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • Reddit. (2023). Boc De-protection. [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 2,8-Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2,8-diazaspiro[4.5]decane derivatives. This guide is designed to provide in-depth, actionable advice for scientists and drug development professionals who are encountering unexpectedly low or inconsistent bioactivity in their experiments. We will move beyond simple checklists to explore the underlying causality of common issues, providing you with the expertise to diagnose and solve problems effectively.

Section 1: First-Pass Analysis: Is Your Compound What You Think It Is?

The most frequent cause of low bioactivity is not a flaw in the biological assay but an issue with the compound itself. Before investing significant resources in complex biological troubleshooting, it is imperative to confirm the fundamental properties of your test article. The primary reasons for drug development failure often include poor drug-like properties and a lack of clinical efficacy, which can sometimes be traced back to initial compound quality issues[1][2].

FAQ 1.1: My 2,8-diazaspiro[4.5]decane derivative shows no activity in my primary assay. Where should I begin?

Start with the compound. The first step is to rigorously verify the identity, purity, and integrity of the sample being tested. An impurity, degradation product, or even an incorrect structure can lead to a complete loss of activity.

Initial Troubleshooting Workflow

G cluster_0 cluster_1 Phase 1: Compound Validation cluster_2 Phase 2: Assay Investigation cluster_3 start Low or No Bioactivity Observed identity Identity Check (NMR, HRMS) start->identity purity Purity Analysis (HPLC, LC-MS) identity->purity Is it the right molecule? integrity Stability & Solubility (Visual, DLS, NMR) purity->integrity Is it clean? interference Assay Interference (Counter-screens) integrity->interference If compound is valid... aggregation Compound Aggregation (DLS, Detergent Test) interference->aggregation end Problem Identified aggregation->end

Caption: A step-by-step workflow for troubleshooting low bioactivity.

Recommended Actions & Rationale:

Parameter Technique Rationale & Causality
Identity 1H & 13C NMR, HRMSWhy: To confirm that the synthesized molecule has the correct atomic connectivity and mass. A simple synthetic error or rearrangement can lead to an inactive isomer. The 2,8-diazaspiro[4.5]decane core is a rigid structure, and the spatial orientation of substituents is critical for target engagement[3].
Purity HPLC-UV/MS, GC-FIDWhy: To quantify the percentage of the desired compound. Even small amounts of highly active or interfering impurities can mask the true activity of your compound. For amines like the 2,8-diazaspiro[4.5]decane scaffold, derivatization may be necessary to achieve good peak shape and resolution in GC or HPLC[4].
Integrity Visual Inspection, NMRWhy: To ensure the compound has not degraded or precipitated out of the stock solution (typically DMSO). Check for visible particulates. Re-acquiring an NMR of the dissolved sample can confirm it is chemically stable in the solvent.

Section 2: The Usual Suspects: Physicochemical Properties

Once you have confirmed your compound is pure and structurally correct, the next logical step is to investigate its behavior in the aqueous environment of your biological assay. Poor physicochemical properties are a major hurdle in drug discovery[1].

FAQ 2.1: My compound is >95% pure, but the bioactivity is weak and not dose-dependent. What's the likely cause?

This is a classic sign of poor aqueous solubility or compound aggregation. Many organic molecules, especially those designed for potency, are hydrophobic and will crash out of solution or form aggregates when diluted from a DMSO stock into aqueous assay buffer[5][6].

The Problem of Aggregation:

Compound aggregates are sub-micron particles that can non-specifically inhibit proteins by sequestering them on the aggregate surface[5][7]. This mechanism is a frequent source of false positives in high-throughput screening and can lead to misleading structure-activity relationships (SAR)[5][8].

FAQ 2.2: How can I definitively test for compound aggregation?

Several robust methods can diagnose aggregation-based activity. Relying on a single technique is not advised; a combination of approaches provides the most trustworthy data.

Method Principle Expected Outcome if Aggregating Reference
Detergent Test Addition of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.A significant reduction or complete loss of bioactivity. The detergent disrupts the formation of aggregates.[5][9]
Dynamic Light Scattering (DLS) Measures the size of particles in solution by analyzing light scattering fluctuations.Detection of particles in the 50-1000 nm range that are absent in the vehicle control.[5][9]
Centrifugation Test Centrifuging the compound solution at high speed and then testing the supernatant for activity.A significant loss of activity in the supernatant compared to the non-centrifuged sample, as the aggregates are pelleted.[9]
NMR Spectroscopy Observing the compound's NMR spectrum in aqueous buffer.Signal broadening or complete disappearance of peaks as the molecule's tumbling slows down within a large aggregate.[10]
FAQ 2.3: My 2,8-diazaspiro[4.5]decane derivative has poor solubility. How can I improve it?

Improving solubility often requires structural modification. The goal is to increase polarity or disrupt crystal lattice energy without sacrificing target affinity[11].

Strategies for Solubility Enhancement:

  • Introduce Polar Groups: Add hydrogen bond donors/acceptors (e.g., -OH, -NH2, small amides) to accessible vectors on the spirocyclic core.

  • Ionizable Groups: Incorporate a basic nitrogen or an acidic group. The resulting salt form will have significantly higher aqueous solubility[12]. The two nitrogen atoms in the 2,8-diazaspiro[4.5]decane core provide natural handles for such modifications.

  • Disrupt Planarity/Symmetry: Introduce non-planar groups or break symmetry to disrupt the crystal packing that contributes to high melting points and low solubility[11].

  • Reduce Lipophilicity (LogP): Replace lipophilic moieties (e.g., large aryl groups) with smaller or more polar fragments.

Section 3: Assay-Specific Gremlins: Ruling Out Interference

If your compound is pure, stable, soluble, and non-aggregating, the next step is to scrutinize the assay itself. Many compounds can interfere with assay detection technologies, leading to false positive or false negative results[13][14]. These are often referred to as Pan-Assay Interference Compounds (PAINS)[15].

FAQ 3.1: What are the most common forms of assay interference?

Interference is highly dependent on the assay technology.

  • Fluorescence-Based Assays: The compound may be autofluorescent at the excitation/emission wavelengths of the reporter dye, or it may quench the fluorescent signal[13].

  • Luminescence-Based Assays (e.g., Luciferase): The compound can directly inhibit the luciferase enzyme or absorb light at the emission wavelength.

  • Absorbance-Based Assays: The compound may have a strong absorbance at the measurement wavelength.

  • Redox Assays: Compounds with redox-active moieties can directly reduce or oxidize assay components, leading to false signals[15].

FAQ 3.2: How do I test for these interferences?

The key is to run control experiments where the compound is tested in the absence of the biological target.

Workflow for Detecting Assay Interference

G cluster_1 Control Experiments (Target-Free) cluster_2 Interpreting Results cluster_3 start Suspected Assay Interference endpoint_only Add Compound at Final Step (Just Before Reading) start->endpoint_only buffer_only Test Compound in Assay Buffer (No Target, No Substrate) start->buffer_only substrate_only Test Compound with Substrate (No Target) start->substrate_only signal_endpoint Signal in Endpoint-Only? endpoint_only->signal_endpoint Test signal_buffer Signal in Buffer-Only? buffer_only->signal_buffer Test signal_substrate Signal with Substrate? substrate_only->signal_substrate Test outcome Identify Interference Mechanism signal_endpoint->outcome Suggests direct interference with detection (quenching/fluorescence) signal_buffer->outcome Suggests compound autofluorescence or absorbance signal_substrate->outcome Suggests direct reaction with substrate

Caption: A logical flow for diagnosing assay interference.

Section 4: Advanced Troubleshooting: Structure-Activity Relationship (SAR) Insights

If all technical artifacts have been ruled out, it may be that the specific structural features of your 2,8-diazaspiro[4.5]decane derivative are simply not optimal for binding to your biological target.

FAQ 4.1: I've ruled out all artifacts. Why is my compound still inactive?

It's time to critically evaluate the molecule's design based on known SAR for the 2,8-diazaspiro[4.5]decane scaffold and your target class.

  • Stereochemistry: The spirocyclic center of the 2,8-diazaspiro[4.5]decane core is chiral. Have you synthesized a single enantiomer or a racemic mixture? It is common for bioactivity to reside in only one enantiomer[3]. Testing the racemate could result in an artificially low potency if one enantiomer is inactive or even antagonistic.

  • Substitution Vectors: Is the substitution pattern on your scaffold appropriate? For example, studies on 2,8-diazaspiro[4.5]decan-1-one derivatives as TYK2/JAK1 inhibitors revealed that specific substitutions at the N-8 position and modifications to the spirocyclic core were critical for achieving high potency and selectivity[16]. A substitution pointing into empty solvent space will not improve affinity, whereas one that clashes with the protein will abolish it.

  • Target-Specific Requirements: Does your target have specific pharmacophoric requirements (e.g., a hydrogen bond donor/acceptor at a key position) that your molecule lacks? Compare your design to known active compounds for your target.

Section 5: Protocols & Workflows

Protocol 5.1: Step-by-Step Detergent Test for Aggregation

Objective: To determine if the observed bioactivity is an artifact of compound aggregation.

  • Prepare Buffers: Prepare two identical batches of your final assay buffer.

    • Buffer A (Control): Standard assay buffer.

    • Buffer B (Test): Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare identical serial dilutions of your test compound in both Buffer A and Buffer B. Also include positive and negative controls.

  • Assay Execution: Run your standard bioassay protocol in parallel using the compound dilutions from both buffers.

  • Data Analysis: Generate dose-response curves for your compound in both the presence and absence of detergent.

  • Interpretation:

    • No Change in Potency: Aggregation is unlikely to be the mechanism of action.

    • Significant Rightward Shift or Loss of Activity: The compound is likely acting via an aggregation-based mechanism[5][9].

References

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). Journal of Medicinal Chemistry. [Link]

  • Tackling assay interference associated with small molecules. (n.d.). ResearchGate. [Link]

  • Interference and Artifacts in High-content Screening. (2025). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. [Link]

  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. (2009). Practical Fragments. [Link]

  • Activity artifacts in drug discovery and different facets of compound promiscuity. (2014). Frontiers in Chemistry. [Link]

  • Evolution of assay interference concepts in drug discovery. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed. [Link]

  • 2,8-Diazaspiro(4.5)decane. (n.d.). PubChem. [Link]

  • 2-Cyclopropyl-3-methyl-2,8-diazaspiro[4.5]decane. (n.d.). PubChem. [Link]

  • Causes of failure of compounds in the drug development process. (n.d.). ResearchGate. [Link]

  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. [Link]

  • Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? (n.d.). PMC. [Link]

  • Improving solubility via structural modification. (n.d.). ResearchGate. [Link]

  • What are the factors affecting the bioactivity of drugs? (n.d.). Homework.Study.com. [Link]

  • Principles of early drug discovery. (n.d.). PMC. [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (n.d.). Espace INRS. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]

  • 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). (n.d.). PubChem. [Link]

  • Why 90% of clinical drug development fails and how to improve it? (n.d.). PMC. [Link]

  • New Strategies for Improving the Solubility of Poorly Water-Soluble Drugs: A Comprehensive Review. (2023). ResearchGate. [Link]

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. (n.d.). ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • The bioactive compounds and their lower bioavailability issues. (n.d.). ResearchGate. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • How do you predict bioactivity of novel NO releasing compounds? (2014). ResearchGate. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PMC. [Link]

  • A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector. (n.d.). NIH. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI. [Link]

  • Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. (n.d.). ResearchGate. [Link]

Sources

Overcoming solubility issues of 2,8-diazaspiro[4.5]decane hydrochloride in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,8-diazaspiro[4.5]decane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges that can be encountered when working with this compound in various assays. As a diamine hydrochloride, its solubility is intrinsically linked to pH and the composition of the solvent system. This guide provides in-depth, field-proven insights to ensure the successful integration of this compound into your experimental workflows.

Understanding the Molecule: The "Why" Behind Solubility Issues

2,8-Diazaspiro[4.5]decane hydrochloride is a spirocyclic diamine. The presence of two amine groups means it can exist in different protonation states depending on the pH of the solution. As a hydrochloride salt, it is supplied in a protonated, more water-soluble form. However, its solubility is not always straightforward, especially in the complex buffer systems and mixed organic-aqueous solvents commonly used in biological and chemical assays.

The key to mastering its solubility lies in understanding the equilibrium between its charged (protonated) and neutral (free base) forms. The protonated form is generally more soluble in aqueous solutions, while the neutral form may be more soluble in organic solvents but can precipitate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 2,8-diazaspiro[4.5]decane hydrochloride in water, and it's not dissolving completely. What should I do?

A1: While the hydrochloride salt form enhances water solubility compared to the free base, complete dissolution can still be challenging, especially at higher concentrations. Initially, try gentle heating (e.g., 37°C) and vortexing or sonication. If solubility remains an issue, a slight acidification of the water with a volatile acid like HCl (e.g., to pH 4-5) can help by shifting the equilibrium towards the more soluble, protonated species.

Q2: My compound precipitates when I add it to my phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

A2: At a neutral or slightly basic pH like 7.4, a significant portion of the 2,8-diazaspiro[4.5]decane hydrochloride can deprotonate to its less soluble free base form, leading to precipitation. The pKa values of the two amine groups will dictate the exact ratio of protonated to unprotonated species at a given pH. To avoid this, consider preparing a concentrated stock solution in an acidic aqueous buffer or a suitable organic solvent (see Q3) and then diluting it into your final assay medium.

Q3: What is the best solvent for making a concentrated stock solution?

A3: For a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a common first choice for many organic molecules used in biological assays. Alternatively, a slightly acidified aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) can be effective. When using an organic solvent like DMSO, it is crucial to ensure that the final concentration of the solvent in your assay is low enough (typically <1%, often <0.1%) to not affect the biological system.

Q4: Can I use ethanol or methanol to dissolve 2,8-diazaspiro[4.5]decane hydrochloride?

A4: Yes, polar organic solvents like ethanol and methanol can be used. However, the solubility in these solvents can be variable. It is recommended to perform a small-scale solubility test first. Similar to DMSO, be mindful of the final concentration of these solvents in your assay.

Q5: I observed precipitation when I added my aqueous stock solution to an assay buffer containing a high concentration of acetonitrile. What is the cause?

A5: This is likely due to the "salting out" effect. While 2,8-diazaspiro[4.5]decane hydrochloride is soluble in water, its solubility can decrease significantly in mixed solvents with a high percentage of organic content, such as acetonitrile or methanol. Some buffer salts themselves can also precipitate in high organic content.[1] To mitigate this, try to keep the organic content in the final solution as low as possible or use a different organic modifier if your assay allows.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to addressing solubility issues with 2,8-diazaspiro[4.5]decane hydrochloride.

Initial Solubility Assessment

Before preparing a large volume of solution, it is always best practice to perform a small-scale solubility test.

Protocol: Small-Scale Solubility Test

  • Weigh out a small, known amount of 2,8-diazaspiro[4.5]decane hydrochloride (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, measured volume of your desired solvent (e.g., 100 µL of water, DMSO, or buffer).

  • Vortex the tube for 30 seconds.

  • Observe the solution. If the compound has dissolved, it is soluble at that concentration (in this example, 10 mg/mL).

  • If not fully dissolved, try gentle warming (37-50°C) or sonication for 5-10 minutes.

  • If the compound is still not dissolved, add another measured volume of solvent and repeat the process to determine the approximate solubility.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility problems.

Solubility_Troubleshooting Troubleshooting Workflow for 2,8-diazaspiro[4.5]decane HCl Solubility A Start: Solubility Issue Encountered B Is the solvent aqueous (e.g., water, buffer)? A->B L Is the issue precipitation in a high organic content mobile phase (e.g., HPLC)? A->L Other Scenarios C Is the pH of the aqueous solvent < 7? B->C Yes G Is the solvent organic (e.g., DMSO, Ethanol)? B->G No D Try gentle heating (37°C) or sonication. C->D Yes E Adjust pH to 4-5 with dilute HCl. C->E No K Problem Resolved D->K E->D F Consider preparing a stock in an organic solvent (e.g., DMSO). F->K G->F No, initial dissolution issue H Is precipitation occurring upon dilution into aqueous buffer? G->H Yes I Decrease the stock concentration and/or dilute in a stepwise manner. H->I Yes J Ensure final organic solvent concentration is low (<1%). H->J No, solubility issue in pure organic I->K J->K M Reduce the buffer concentration or use a more organic-soluble buffer. L->M Yes M->K

Caption: A step-by-step guide to troubleshooting solubility issues.

Detailed Protocols for Enhancing Solubility

This protocol is ideal when an aqueous stock solution is required and initial attempts at dissolution in neutral water have failed.

  • Prepare an Acidic Diluent: Prepare a 0.01 M HCl solution in deionized water.

  • Weigh the Compound: Accurately weigh the desired amount of 2,8-diazaspiro[4.5]decane hydrochloride.

  • Initial Dissolution: Add a portion of the acidic diluent to the compound to create a slurry.

  • Vortex/Sonicate: Vortex the mixture vigorously. If necessary, place the vial in a sonicator bath for 5-10 minutes.

  • Adjust to Final Volume: Once the compound is dissolved, add the acidic diluent to reach the final desired concentration.

  • pH Check (Optional): You can check the pH of the final solution. It should be in the acidic range.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.

Causality: By maintaining a low pH, the equilibrium of the diamine is shifted towards its dicationic (doubly protonated) form, which has a higher affinity for water molecules and thus greater aqueous solubility.[2]

This is a common method for preparing stock solutions for cell-based assays and other biological experiments.

  • Weigh the Compound: Accurately weigh the 2,8-diazaspiro[4.5]decane hydrochloride into a suitable vial.

  • Add DMSO: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolve: Vortex or sonicate until the compound is fully dissolved. Gentle warming may be applied if necessary.

  • Serial Dilution: When preparing working solutions, perform serial dilutions. It is crucial to vortex the solution after each dilution step.

  • Final Dilution into Assay Buffer: For the final step of diluting into your aqueous assay buffer, add the small volume of the DMSO stock to the larger volume of the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

Causality: DMSO is a powerful aprotic polar solvent capable of dissolving a wide range of molecules. The key challenge is the potential for the compound to precipitate when the solvent environment abruptly changes from organic to aqueous (a phenomenon known as "antisolvent precipitation"). Gradual dilution and vigorous mixing help to mitigate this.

Data Summary: Solvent and Buffer Compatibility

Due to the limited publicly available data for this specific compound, the following table provides general guidance based on the chemical properties of diamine hydrochlorides. Empirical testing is essential.

Solvent/Buffer SystemExpected SolubilityKey Considerations
Deionized Water (pH ~6-7)Low to ModerateMay require sonication/warming. Prone to precipitation at higher concentrations.
Acidic Aqueous Buffer (pH 4-5)Good to HighGenerally the best choice for aqueous systems.
PBS (pH 7.4)LowHigh risk of precipitation of the free base.
DMSOHighIdeal for high concentration stocks. Ensure final concentration in assay is non-toxic.
Ethanol/MethanolModerateCan be a useful co-solvent. Check for assay compatibility.
AcetonitrileLowNot recommended as a primary solvent. Can cause precipitation from aqueous solutions.[1]

Mechanistic Insight: The Role of pKa and pH

The solubility of 2,8-diazaspiro[4.5]decane hydrochloride is governed by its protonation state, which is dependent on the solution's pH relative to the pKa values of its two amine functional groups.

Protonation_States cluster_pH Effect of pH Free_Base Free Base (Less Soluble in Water) Mono_Protonated Mono-Protonated (Soluble) Free_Base->Mono_Protonated + H+ (pKa2) Di_Protonated Di-Protonated (Most Soluble in Water) Mono_Protonated->Di_Protonated + H+ (pKa1) Low_pH Low pH (< pKa1, pKa2) Favors Di-Protonated Neutral_pH Neutral pH Mixture of species High_pH High pH (> pKa1, pKa2) Favors Free Base

Caption: Protonation states of 2,8-diazaspiro[4.5]decane vs. pH.

As the pH of the solution increases above the pKa values of the amine groups, the compound will lose protons and become less charged, reducing its solubility in aqueous media. Conversely, lowering the pH will favor the protonated, more soluble forms.

Final Recommendations

  • Always perform small-scale solubility tests before preparing larger quantities of solutions.

  • For aqueous applications, an acidic buffer (pH 4-5) is often the most robust choice.

  • When using organic stock solutions like DMSO, ensure the final concentration in your assay is below the tolerance level of your experimental system.

  • Add concentrated stocks to aqueous buffers with vigorous mixing to avoid localized precipitation.

  • Be aware of the potential for salting out in high organic solvent mixtures.

By understanding the chemical principles governing the solubility of 2,8-diazaspiro[4.5]decane hydrochloride and following these troubleshooting guidelines, researchers can confidently prepare their assays and obtain reliable, reproducible results.

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496. PubChem. Available at: [Link]

  • pH Adjustment and Neutralization, the basics. Environmental XPRT. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC. Available at: [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. Available at: [Link]

  • 18.7: Solubility and pH. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Chiral Separation of 2,8-diazaspiro[4.5]decane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2,8-diazaspiro[4.5]decane and its derivatives. This guide is designed for researchers, chromatographers, and drug development professionals who are tasked with resolving the enantiomers of this important spirocyclic scaffold. The 2,8-diazaspiro[4.5]decane core is featured in numerous pharmacologically active agents, making enantiomerically pure compounds essential for development.[1]

This document provides field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions to streamline your method development and troubleshooting processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before beginning your experimental work.

Q1: What is the most effective initial technique for separating 2,8-diazaspiro[4.5]decane enantiomers: Supercritical Fluid Chromatography (SFC), HPLC, or Diastereomeric Salt Formation?

Answer: While all three methods are viable, Supercritical Fluid Chromatography (SFC) is often the preferred starting point for both analytical and preparative scale separations of basic compounds like 2,8-diazaspiro[4.5]decane.

Here's a comparative analysis:

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Diastereomeric Salt Formation
Primary Advantage Speed & Efficiency. Low viscosity of CO2 mobile phase allows for 3-5 times faster separations than HPLC.[2]Versatility & Ubiquity. A well-understood technique with a vast range of available stationary phases.[3]Scalability. Can be a cost-effective method for producing kilograms of a single enantiomer.[4]
Solvent Usage "Green" & Cost-Effective. Primarily uses CO2, dramatically reducing organic solvent consumption by 80-90% compared to HPLC.[5][6]High consumption of organic solvents (e.g., hexane, isopropanol), which are costly and require proper disposal.Requires stoichiometric amounts of a chiral resolving agent and significant solvent volumes for crystallization.[4]
Best For Rapid screening, high-throughput analysis, and preparative purification where speed and reduced solvent waste are critical.[2][7]Both analytical and preparative work. The indirect method (derivatization) can be used with standard achiral columns.[3]Large-scale production of a specific enantiomer once a robust crystallization process is developed.
Key Challenge Requires specialized instrumentation. Chiral recognition mechanisms can differ from HPLC, requiring specific method development.[8]Normal-phase HPLC can have long equilibration times. Finding a suitable chiral stationary phase (CSP) can be empirical.Method development can be tedious and success is not guaranteed. It relies on finding a suitable resolving agent and crystallization conditions.[4]

Expert Recommendation: Start with SFC for method screening. Its speed allows you to test a wide range of columns and mobile phase conditions in a fraction of the time required for HPLC.[2][7] If SFC is unavailable, proceed with normal-phase chiral HPLC. Reserve diastereomeric salt resolution for large-scale campaigns after a successful screening has been established.[4]

Method_Selection Start Start: Racemic 2,8-diazaspiro[4.5]decane Decision1 Scale of Separation? Start->Decision1 SFC Primary Path: Supercritical Fluid Chromatography (SFC) Decision1->SFC Analytical / Prep (<1 kg) Salt Large Scale Path: Diastereomeric Salt Resolution Decision1->Salt Large Scale (>>1 kg) HPLC Alternative Path: Normal-Phase HPLC SFC->HPLC If SFC is unavailable

Caption: Initial decision workflow for chiral separation.

Q2: How do I select the right Chiral Stationary Phase (CSP) for a basic compound like 2,8-diazaspiro[4.5]decane?

Answer: The selection of a CSP is an empirical process, but for basic amines, polysaccharide-based CSPs are the most successful and versatile class .[8] These columns feature chiral selectors made of cellulose or amylose derivatives coated or immobilized on a silica support.

Key Principles for CSP Selection:

  • Start with Screening: The unpredictable nature of chiral recognition makes it essential to screen a small, diverse set of columns.[7] A good starting kit would include columns with different polysaccharide backbones and derivatizations.

  • Immobilized vs. Coated: Prefer immobilized polysaccharide columns (e.g., CHIRALPAK® IA, IB, IC). They are more robust and compatible with a wider range of solvents, which is useful for column cleaning and regeneration.[9]

  • Prioritize Polysaccharide Phases: The carbamate groups on the polysaccharide backbone form crucial hydrogen bonds, while the helical structure of the polymer provides steric hindrance that allows for differentiation between enantiomers.[8]

Recommended CSPs for Initial Screening:

CSP Name (Example)Chiral SelectorBackboneKey Characteristics
CHIRALPAK® AD / IA Amylose tris(3,5-dimethylphenylcarbamate)AmyloseOften provides excellent selectivity for a wide range of compounds. A gold standard for initial screening.
CHIRALPAK® AS / IC Amylose tris((S)-α-methylbenzylcarbamate)AmyloseOffers complementary selectivity to the AD phase.
CHIRALCEL® OD / IB Cellulose tris(3,5-dimethylphenylcarbamate)CelluloseA versatile and widely used cellulose-based phase.
CHIRALCEL® OJ / IG Cellulose tris(4-methylbenzoate)CelluloseEster-derivatized phase that can offer unique selectivity.
Q3: For SFC, what are the most critical mobile phase parameters to optimize for 2,8-diazaspiro[4.5]decane separation?

Answer: For a basic diamine, the two most critical mobile phase components to optimize are the organic modifier (co-solvent) and the basic additive .

  • Organic Modifier: This is typically a polar alcohol (e.g., Methanol, Ethanol, Isopropanol) mixed with the supercritical CO2. The modifier's primary role is to increase the mobile phase polarity and solvating power, which influences analyte retention and selectivity.

    • Expert Insight: Start with Methanol . It is the most common and often most effective co-solvent. If resolution is poor, screen other alcohols. The choice of alcohol can sometimes dramatically change the selectivity. A typical starting concentration is 20% modifier.[7]

  • Basic Additive: This is absolutely essential for achieving good peak shape and reproducibility for basic analytes. The 2,8-diazaspiro[4.5]decane structure contains two basic nitrogen atoms that can interact strongly with acidic residual silanol groups on the silica surface of the column, leading to severe peak tailing.[10][11]

    • Mechanism of Action: A small amount of a basic additive (e.g., Diethylamine - DEA, Isopropylamine - IPA) in the mobile phase acts as a competitor for these active sites, effectively masking them from the analyte. This results in symmetrical, sharp peaks.[8]

    • Expert Insight: Use Diethylamine (DEA) as your default additive. A concentration of 0.1% to 0.5% (v/v) in the modifier is a standard starting point.[8] Higher concentrations can sometimes improve peak shape but may reduce retention time.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem: I'm seeing poor or no enantiomeric resolution (Resolution < 1.5).

Potential Causes & Solutions

  • Cause 1: Inappropriate Chiral Stationary Phase (CSP). The chosen CSP may not have the right chiral recognition mechanism for your specific 2,8-diazaspiro[4.5]decane derivative.

    • Solution: Perform a CSP screening. Test your analyte on 3-5 different CSPs with diverse selectors (see Table 2). Even a slight peak shoulder indicates that the column has potential, and the separation can be optimized.

  • Cause 2: Sub-optimal Mobile Phase Composition. The polarity and additives in your mobile phase are not conducive to chiral recognition.

    • Solution (SFC/Normal-Phase HPLC):

      • Vary the Modifier: If using Methanol, try Ethanol or Isopropanol. The change in hydrogen bonding characteristics can significantly impact selectivity.

      • Adjust Modifier Percentage: Screen a range of modifier concentrations (e.g., 10%, 20%, 30%, 40%). This directly impacts retention and can alter selectivity.

      • Optimize Additive Concentration: While the primary role of a basic additive is peak shape, it can also influence selectivity. Try varying the DEA concentration from 0.1% to 1.0%.

  • Cause 3: Non-Optimal Temperature. Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP.

    • Solution: Screen a range of temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures often increase selectivity and improve resolution, but at the cost of longer run times and higher backpressure.[12]

Troubleshooting_Resolution Start Start: Poor Resolution (Rs < 1.5) CheckCSP Is this the first attempt on a new compound? Start->CheckCSP ScreenCSPs Action: Screen 3-5 diverse CSPs (e.g., IA, IB, IC, IG) CheckCSP->ScreenCSPs Yes OptimizeMP Action: Optimize Mobile Phase 1. Change Modifier (MeOH -> EtOH) 2. Vary Modifier % (10-40%) 3. Vary Additive % (0.1-1.0%) CheckCSP->OptimizeMP No, some separation is observed ScreenCSPs->OptimizeMP Best CSP identified OptimizeTemp Action: Optimize Temperature Screen 25°C to 40°C. Lower T often improves Rs. OptimizeMP->OptimizeTemp Partial Improvement Success Problem Solved: Resolution > 1.5 OptimizeMP->Success Significant Improvement OptimizeTemp->Success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Problem: My peaks are tailing significantly.

Potential Causes & Solutions

  • Cause 1: Secondary Silanol Interactions (Most Common for Bases). The basic nitrogen atoms in your molecule are interacting with acidic silanol sites on the silica support. This secondary retention mechanism causes the peak to tail.[10][11]

    • Solution: Ensure you are using a basic additive in your mobile phase. Increase the concentration of DEA or another amine additive (e.g., from 0.2% to 0.5%) and observe the effect on peak shape. This is the most effective way to combat tailing for basic compounds.[8]

  • Cause 2: Column Overload. You are injecting too much sample mass onto the column, saturating the active sites of the CSP.

    • Solution: Reduce the injection volume or the sample concentration by a factor of 5-10 and re-inject. If the tailing factor improves, you were overloading the column. Unlike achiral separations, chiral columns can show tailing (instead of fronting) when overloaded.[13]

  • Cause 3: Column Contamination or Damage. The column may be contaminated with strongly retained impurities, or the stationary phase bed may be compromised.

    • Solution: Flush the column with a strong, compatible solvent (check the column care manual; for immobilized phases, solvents like dichloromethane or ethyl acetate can sometimes be used).[9] If the problem persists after flushing, the column may need to be replaced.

Problem: I'm seeing split or shouldered peaks.

Potential Causes & Solutions

  • Cause 1: Sample Solvent Mismatch. The sample is dissolved in a solvent that is significantly stronger than the mobile phase. This causes the sample band to spread improperly at the head of the column.[14]

    • Solution: As a rule of thumb, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase. For SFC, dissolving the sample in the modifier (e.g., Methanol) is a common and effective practice.

  • Cause 2: Column Void or Frit Blockage. A void has formed at the inlet of the column, or the inlet frit is partially blocked, causing the sample to travel through two different paths.[15]

    • Solution: Reverse the column (if permissible by the manufacturer) and flush it with a compatible solvent at a low flow rate. This can sometimes dislodge particulates from the inlet frit. If a void is suspected, the column is likely irreversibly damaged.

  • Cause 3: Co-eluting Impurity. The "split" is actually a second, closely eluting peak that is not fully resolved.

    • Solution: Re-evaluate your separation conditions. Adjust the mobile phase or temperature to see if you can improve the resolution between the two peaks.[15] Analyze the sample by an orthogonal method (e.g., achiral reverse-phase) to confirm its purity.

Section 3: Experimental Protocol Example
Protocol: Generic SFC Screening Method for 2,8-diazaspiro[4.5]decane Enantiomers

This protocol outlines a robust screening approach to quickly identify a suitable chiral stationary phase and mobile phase.

  • Sample Preparation:

    • Prepare a stock solution of the racemic 2,8-diazaspiro[4.5]decane derivative at 1.0 mg/mL in Methanol.

  • Instrumentation & Columns:

    • Instrument: Any analytical SFC system.

    • Columns: A set of 4 analytical-scale (e.g., 4.6 x 150 mm, 3 or 5 µm) polysaccharide CSPs. Recommended: CHIRALPAK® IA, IB, IC, and IG.

  • SFC Method Parameters:

    • Mobile Phase A: CO2

    • Mobile Phase B (Modifiers):

      • M1: Methanol / Diethylamine (99.8 / 0.2, v/v)

      • M2: Ethanol / Diethylamine (99.8 / 0.2, v/v)

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar[7]

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

    • Detection: UV, wavelength of maximum absorbance.

  • Screening Sequence:

    • Step 1: Equilibrate the first column (e.g., CHIRALPAK IA) with the initial gradient conditions.

    • Step 2: Perform a generic gradient run to elute the compound and assess where it appears.

      • Gradient: 5% to 50% Modifier (M1) over 10 minutes. Hold at 50% for 2 minutes.

    • Step 3: Based on the gradient result, calculate an appropriate isocratic condition that gives a retention factor (k) between 2 and 10.

    • Step 4: Run the isocratic method using modifier M1.

    • Step 5: If no or poor separation is achieved, switch the modifier to M2 and repeat the isocratic run.

    • Step 6: Repeat steps 1-5 for each of the remaining columns in the screening set.

  • Data Evaluation:

    • For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs).

    • Identify the best combination of CSP and mobile phase that provides the highest resolution. This condition will be the starting point for further optimization (e.g., fine-tuning modifier percentage, temperature, or additive concentration).

References
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Welch, C. J., et al. (2010). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

  • 2,8-Diazaspiro[4.5]decane. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2016). ResearchGate. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent Technologies. [Link]

  • Chiral Separations 3: Overloading and Tailing. (2021). Restek. [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2019). Journal of the American Chemical Society. [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023). Regis Technologies. [Link]

  • When using HPLC, how do you deal with split peaks?. (2013). ResearchGate. [Link]

  • Enantiomeric Recognition and Separation by Chiral Nanoparticles. (2019). MDPI. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015). ResearchGate. [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

  • Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. (2022). University of Valladolid Repository. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Daicel and ChromTech columns. HPLC.eu. [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (2024). Separation Science. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2021). University of Ferrara Repository. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2014). National Institutes of Health. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Dr. Maisch: Chiral HPLC - from Basics to the Latest and Unique Novelties. (2021). YouTube. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). MDPI. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2021). National Institutes of Health. [Link]

Sources

Technical Support Center: Stability of 2,8-Diazaspiro[4.5]decane Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,8-diazaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the potential stability issues and implementing the recommended procedures, you can ensure the integrity of your experiments and the quality of your results.

Introduction to the Stability of Spirocyclic Diamines

2,8-Diazaspiro[4.5]decane is a spirocyclic diamine, a class of compounds increasingly utilized in drug discovery due to their rigid three-dimensional structures which can lead to enhanced potency, selectivity, and metabolic stability.[1][2][3] The hydrochloride salt form is commonly used to improve solubility and handling of the amine-containing parent molecule. While generally stable, the integrity of 2,8-diazaspiro[4.5]decane hydrochloride in solution can be compromised under certain experimental conditions. This guide will walk you through the potential degradation pathways, troubleshooting common issues, and provide protocols for assessing and ensuring the stability of your solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2,8-diazaspiro[4.5]decane hydrochloride in solution?

A1: The primary factors influencing the stability of 2,8-diazaspiro[4.5]decane hydrochloride in solution are pH, the presence of oxidizing agents, elevated temperatures, and exposure to light. As a hydrochloride salt of a diamine, the compound's stability is intrinsically linked to the protonation state of its nitrogen atoms, which is dictated by the solution's pH.

Q2: I suspect my solution of 2,8-diazaspiro[4.5]decane hydrochloride has degraded. What are the initial signs I should look for?

A2: Visual indicators of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[4][5]

Q3: At what pH range is 2,8-diazaspiro[4.5]decane hydrochloride most stable?

A3: Generally, amine hydrochloride salts are most stable in acidic to neutral aqueous solutions. In strongly basic conditions, the hydrochloride salt will be neutralized to the free base form of the diamine. While the free base itself is not a degradant, its unprotonated nitrogen atoms are more susceptible to oxidation. Therefore, maintaining a slightly acidic to neutral pH (typically pH 4-7) is recommended for optimal stability in aqueous solutions.

Q4: Can I heat my solution to aid in dissolution?

A4: Gentle heating for a short duration is generally acceptable to aid dissolution. However, prolonged exposure to high temperatures can promote thermal degradation. It is advisable to conduct preliminary thermal stability tests if your experimental protocol requires elevated temperatures for extended periods.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Appearance of new peaks in HPLC/LC-MS chromatogram after solution storage. Chemical Degradation 1. Verify pH: Ensure the solution pH is within the optimal range (4-7). If necessary, buffer the solution. 2. Protect from Light: Store solutions in amber vials or protect from direct light exposure to prevent photolytic degradation. 3. De-gas Solvents: If using organic solvents, de-gassing can minimize dissolved oxygen, reducing the risk of oxidation. 4. Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidative degradation. Use HPLC-grade or higher purity solvents.
Loss of compound concentration over time, even with no visible precipitate. Oxidative Degradation 1. Inert Atmosphere: For long-term storage or sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. 2. Avoid Peroxides: Ensure solvents are free of peroxides, which can be potent oxidizing agents. Use freshly opened bottles of high-purity solvents. 3. Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.
Inconsistent experimental results using the same stock solution. Inhomogeneous Solution or Ongoing Degradation 1. Ensure Complete Dissolution: Visually confirm that no solid material remains. Use sonication if necessary. 2. Prepare Fresh Solutions: For critical experiments, it is best practice to prepare solutions fresh from solid material. 3. Re-analyze Stock Solution: Before use, re-analyze the stock solution by HPLC to confirm its concentration and purity.

Potential Degradation Pathways

While specific degradation studies on 2,8-diazaspiro[4.5]decane hydrochloride are not extensively published, we can infer potential degradation pathways based on the known chemistry of piperidine and other cyclic amines.

Oxidation

The secondary amine functionalities in the 2,8-diazaspiro[4.5]decane core are susceptible to oxidation, especially in the free base form. Oxidizing agents or atmospheric oxygen, potentially catalyzed by metal ions, can lead to the formation of various oxidation products.

G cluster_0 Oxidative Degradation 2,8-diazaspiro[4.5]decane 2,8-diazaspiro[4.5]decane (free base) N-oxide N-oxide derivatives 2,8-diazaspiro[4.5]decane->N-oxide [O] hydroxylamine Hydroxylamine derivatives 2,8-diazaspiro[4.5]decane->hydroxylamine [O] imine Imine derivatives (potential ring opening) hydroxylamine->imine Further Oxidation

Caption: Potential oxidative degradation pathways.

Ring Opening Reactions

Under harsh conditions, such as strong acid or base and high temperatures, ring-opening reactions of the spirocyclic system could theoretically occur, although spirocyclic systems are generally quite stable.[7][8]

G start 2,8-diazaspiro[4.5]decane intermediate Protonated/Activated Intermediate start->intermediate Harsh Conditions (e.g., strong acid/heat) product Ring-Opened Products intermediate->product Nucleophilic Attack

Caption: Hypothetical ring-opening degradation.

Experimental Protocol: Performing a Forced Degradation Study

To proactively assess the stability of 2,8-diazaspiro[4.5]decane hydrochloride under your specific experimental conditions, a forced degradation study is recommended.[9][10][11] This involves subjecting the compound to various stress conditions and analyzing for degradation.

Objective: To identify potential degradation products and determine the stability of 2,8-diazaspiro[4.5]decane hydrochloride under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • 2,8-diazaspiro[4.5]decane hydrochloride

  • HPLC-grade water

  • HPLC-grade acetonitrile and/or methanol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2,8-diazaspiro[4.5]decane hydrochloride in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Keep one set at room temperature and another at 60°C for a defined period (e.g., 24 hours).

    • Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Keep one set at room temperature and another at 60°C for a defined period.

    • Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in a calibrated oven at a set temperature (e.g., 60°C) for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method. An isocratic or gradient method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

Data Interpretation:

Stress Condition Expected Outcome if Unstable Preventative Measures in Experiments
Acid Hydrolysis Minimal degradation expected, but monitor for any changes.Use buffered solutions if pH stability is a concern.
Base Hydrolysis Potential for degradation, especially oxidation of the free base.Avoid strongly basic conditions (pH > 8) for prolonged periods.
Oxidation Formation of new, more polar peaks.Use de-gassed solvents, an inert atmosphere, and avoid sources of peroxides.
Thermal Degradation Increased degradation with higher temperature and longer exposure.Minimize exposure to high temperatures.
Photolytic Degradation Degradation upon exposure to light.Protect solutions from light by using amber vials or covering with foil.

Recommended Storage Conditions

  • Solid Form: Store 2,8-diazaspiro[4.5]decane hydrochloride in a tightly sealed container at controlled room temperature, protected from light and moisture.

  • Solutions: For short-term storage, aqueous solutions should be kept at 2-8°C and protected from light. For long-term storage, consider preparing aliquots and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

References

  • ScienceOpen. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [https://biomedres.us/fulltexts/BJSTR.MS.ID.0070 Forced-Degradation-A-Review.pdf]([Link] Forced-Degradation-A-Review.pdf)

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • LCGC International. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • ACS Publications. (n.d.). Ring-Opening Cyclization of Cyclohexane-1,3-dione-2-spirocyclopropanes with Amines: Rapid Access to 2-Substituted 4-Hydroxyindole. Retrieved from [Link]

  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • ACS Publications. (2020). Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

  • Contract Pharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. Retrieved from [Link]

  • BEPLS. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Soluble Epoxide Hydrolase (sEH) Inhibitors: Profiling 2,8-Diazaspiro[4.5]decane Derivatives Against Established Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of soluble epoxide hydrolase (sEH) inhibition, the selection of an appropriate chemical scaffold is a critical decision. This guide provides an in-depth comparison of a promising class of sEH inhibitors based on the 2,8-diazaspiro[4.5]decane scaffold against other widely studied sEH inhibitors. By presenting key experimental data and outlining robust evaluation protocols, this document aims to equip scientists with the necessary information to make informed choices for their research endeavors.

The Critical Role of Soluble Epoxide Hydrolase in Inflammatory and Cardiovascular Pathologies

Soluble epoxide hydrolase (sEH) is a pivotal enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][2] By hydrolyzing these beneficial epoxides to their less active diol counterparts, sEH contributes to the progression of various pathological states, including hypertension, inflammation, and pain.[3][4][5] Consequently, the inhibition of sEH has emerged as a compelling therapeutic strategy to augment the protective effects of EETs.[1][2]

The therapeutic potential of sEH inhibitors has driven the development of diverse chemical scaffolds, each with unique potency, selectivity, and pharmacokinetic profiles. This guide focuses on a comparative analysis of 2,8-diazaspiro[4.5]decane-based inhibitors and other prominent classes of sEH inhibitors.

Comparative Analysis of sEH Inhibitors

The following table summarizes the in vitro potency of selected 2,8-diazaspiro[4.5]decane-based urea derivatives alongside other well-characterized sEH inhibitors. It is important to note that the data presented is compiled from various sources and direct head-to-head comparisons in a single study are limited.

Inhibitor ClassCompoundTarget SpeciesIC50 (nM)Reference
2,8-Diazaspiro[4.5]decane Urea Derivatives Compound 12Human sEH1.1[6]
Compound 12Murine sEH0.8[6]
Compound 20Human sEH1.5[6]
Compound 20Murine sEH1.1[6]
Compound 37Human sEH0.9[6]
Compound 37Murine sEH0.7[6]
Piperidine Urea Derivatives TPPUHuman sEH3.7[7]
TPPUMonkey sEH37[7]
AR9281 (APAU)Human sEH13.8[7]
AR9281 (APAU)Murine sEH1.7[7]
Cyclohexyl Urea Derivatives t-AUCBHuman sEH1.3[8]
t-AUCBMurine sEH8[8]
t-AUCBRat sEH8[8]

In-Depth Profile of 2,8-Diazaspiro[4.5]decane-Based sEH Inhibitors

A series of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives have been identified as highly potent inhibitors of sEH.[6] The core 2,8-diazaspiro[4.5]decane scaffold provides a rigid and defined orientation for the urea pharmacophore, which is crucial for interaction with the catalytic site of the sEH enzyme. The urea moiety itself forms key hydrogen bonds with amino acid residues Tyr381, Tyr465, and Asp333 in the active site.[9]

Notably, specific derivatives from this class have demonstrated impressive in vitro potency, with IC50 values in the low nanomolar range against both human and murine sEH.[6] For instance, compound 37 from this series exhibits sub-nanomolar inhibition of both human and murine sEH.[6]

In Vivo Efficacy in Hypertension Models

The therapeutic potential of these compounds has been demonstrated in preclinical models of hypertension. Oral administration of derivatives such as compounds 12, 20, and 37 at a dose of 30 mg/kg resulted in a significant reduction in blood pressure in spontaneously hypertensive rats (SHRs).[6] This antihypertensive effect is consistent with the proposed mechanism of action, where sEH inhibition leads to increased levels of vasodilatory EETs.[4] Importantly, these compounds had minimal effect on the blood pressure of normotensive rats, suggesting a disease-specific mode of action.[6]

Established sEH Inhibitors for Comparison

TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea)

TPPU is a widely used tool compound in sEH research due to its high potency and favorable pharmacokinetic profile.[10] It exhibits potent inhibition of human and monkey sEH.[7] Clinical pharmacokinetic studies have been conducted, providing valuable data on its disposition in humans.[1]

t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid)

t-AUCB is another potent and selective sEH inhibitor with low nanomolar IC50 values against human, mouse, and rat sEH.[8] It has demonstrated efficacy in preclinical models of inflammation and has good oral bioavailability.[11]

AR9281 (APAU)

AR9281 is a well-characterized sEH inhibitor that has been evaluated in clinical trials for hypertension and type 2 diabetes.[3] While it is a potent inhibitor, particularly of murine sEH, it has a relatively short half-life in humans.[3][12]

Experimental Protocols for sEH Inhibitor Evaluation

To ensure scientific rigor and enable cross-study comparisons, standardized experimental protocols are essential. Below is a detailed methodology for a fluorescence-based sEH activity assay, a common and sensitive method for screening and characterizing sEH inhibitors.

Fluorescence-Based sEH Enzyme Activity Assay

This protocol is adapted from established methods and utilizes a fluorogenic substrate that releases a highly fluorescent product upon hydrolysis by sEH.

Materials:

  • Recombinant human or murine sEH

  • Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 2,8-diazaspiro[4.5]decane hydrochloride derivative) in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Reaction: a. To each well of the 96-well plate, add 140 µL of Assay Buffer. b. Add 10 µL of the diluted inhibitor solution (or vehicle control - DMSO in Assay Buffer). c. Add 20 µL of the diluted enzyme solution to initiate a pre-incubation step. d. Incubate the plate at 30°C for 5 minutes. e. Initiate the enzymatic reaction by adding 30 µL of the fluorescent substrate solution.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex: 330 nm, Em: 465 nm for the product of PHOME hydrolysis). Record measurements at regular intervals for 10-20 minutes.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the reaction velocity as a function of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

sEH_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Acquisition & Analysis Inhibitor Dilution Inhibitor Dilution Pre-incubation Pre-incubation Inhibitor Dilution->Pre-incubation Enzyme Dilution Enzyme Dilution Enzyme Dilution->Pre-incubation Substrate Prep Substrate Prep Reaction Reaction Substrate Prep->Reaction Pre-incubation->Reaction Add Substrate Fluorescence Reading Fluorescence Reading Reaction->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

Signaling Pathway of sEH and its Inhibition

The diagram below illustrates the central role of sEH in the arachidonic acid cascade and the mechanism of action of its inhibitors.

sEH_Signaling_Pathway Arachidonic Acid Arachidonic Acid CYP450 Epoxygenase CYP450 Epoxygenase Arachidonic Acid->CYP450 Epoxygenase EETs EETs CYP450 Epoxygenase->EETs sEH sEH EETs->sEH Beneficial Effects Vasodilation Anti-inflammation Analgesia EETs->Beneficial Effects DHETs DHETs sEH->DHETs Detrimental Effects Reduced Beneficial Effects DHETs->Detrimental Effects sEH Inhibitors e.g., 2,8-Diazaspiro[4.5]decane Derivatives sEH Inhibitors->sEH

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decane scaffold represents a promising foundation for the development of highly potent sEH inhibitors. The available data indicates that derivatives from this class exhibit low nanomolar potency and in vivo efficacy in a relevant disease model. When compared to other established sEH inhibitors, these compounds demonstrate competitive in vitro activity.

However, for a comprehensive evaluation, further studies are warranted. Direct, head-to-head comparisons of the 2,8-diazaspiro[4.5]decane derivatives with other classes of inhibitors in standardized assays are needed to definitively establish their relative potency and selectivity. Furthermore, a more detailed characterization of their pharmacokinetic and pharmacodynamic profiles, including metabolic stability and off-target effects, will be crucial for their advancement as potential therapeutic agents. The experimental protocols outlined in this guide provide a framework for conducting such vital investigations. As research in this field progresses, the 2,8-diazaspiro[4.5]decane scaffold holds significant promise for yielding novel and effective therapeutics targeting sEH-mediated pathologies.

References

  • Chen, D., Whitcomb, R., MacIntyre, E., et al. (2012). Pharmacokinetics and Pharmacodynamics of AR9281, an Inhibitor of Soluble Epoxide Hydrolase, in Single‐ and Multiple‐Dose Studies in Healthy Human Subjects. The Journal of Clinical Pharmacology, 52(1), 59-70. [Link]

  • Iyer, M. R., & Kundu, B. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(6), 629-647. [Link]

  • Shen, H. C. (2010). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 53(18), 6449-6467. [Link]

  • Liu, J. Y., Morisseau, C., & Hammock, B. D. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(21), 8846-8860. [Link]

  • Liu, J. Y., Tsai, H. J., Hwang, S. H., et al. (2009). Pharmacokinetic studies of four novel soluble epoxide hydrolase (sEH) inhibitors and anti-inflammatory efficacy of the most promising one t-AUCB. British Journal of Pharmacology, 157(5), 823-833. [Link]

  • Liu, Y., Zhang, Y., & Wang, W. (2020). Target-Mediated Drug Disposition (TMDD) – a Class Effect of Soluble Epoxide Hydrolase (sEH) Inhibitors. The AAPS Journal, 22(4), 84. [Link]

  • Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current Protocols in Toxicology, Chapter 4, Unit 4.23. [Link]

  • Shen, H. C., & Hammock, B. D. (2012). Soluble epoxide hydrolase: a novel therapeutic target for cardiovascular diseases. Pharmacological Reviews, 64(1), 148-164. [Link]

  • Liu, J. Y., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(21), 8846-8860. [Link]

  • Nayeem, M. A., et al. (2016). Inhibitors of soluble epoxide hydrolase minimize ischemia-reperfusion induced cardiac damage in normal, hypertensive and diabetic rats. Journal of Translational Medicine, 14(1), 239. [Link]

  • Barden, A. O., et al. (2012). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British Journal of Clinical Pharmacology, 73(6), 971-979. [Link]

  • Iyer, M. R., & Kundu, B. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(6), 629-647. [Link]

  • Davis, B. B., et al. (2008). Soluble epoxide hydrolase inhibition modulates vascular remodeling. American Journal of Physiology-Heart and Circulatory Physiology, 295(3), H1006-H1014. [Link]

  • Imig, J. D., & Hammock, B. D. (2009). The soluble epoxide hydrolase as a pharmaceutical target for hypertension. Nature Reviews Drug Discovery, 8(10), 794-805. [Link]

  • Ai, D., et al. (2007). Angiotensin II up-regulates soluble epoxide hydrolase in vascular endothelium in vitro and in vivo. Proceedings of the National Academy of Sciences, 104(21), 9034-9039. [Link]

  • Li, N., et al. (2009). The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy. Current Cardiology Reviews, 5(4), 295-302. [Link]

  • Liu, J. Y., et al. (2009). Pharmacokinetic studies of four novel soluble epoxide hydrolase (sEH) inhibitors and anti-inflammatory efficacy of the most promising one t-AUCB. British Journal of Pharmacology, 157(5), 823-833. [Link]

  • Wu, N., et al. (2021). Target-Mediated Drug Disposition (TMDD) – a Class Effect of Soluble Epoxide Hydrolase (sEH) Inhibitors. The AAPS Journal, 23(3), 57. [Link]

  • López-Serrano, B., et al. (2021). Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. Journal of Alzheimer's Disease, 80(3), 1145-1161. [Link]

  • Hwang, S. H., et al. (2018). Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase. European Journal of Medicinal Chemistry, 143, 114-126. [Link]

  • Kawatani, M., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5979. [Link]

  • Rose, T. E., et al. (2018). Metabolic/inflammatory/vascular comorbidity in psychiatric disorders; soluble epoxide hydrolase (sEH) as a possible new target. Psychoneuroendocrinology, 93, 33-43. [Link]

  • BenchChem. (2025). Pharmacokinetic Parameters of Selected sEH Inhibitors Followed by Oral Dosing on Rat. [Link]

  • Morisseau, C., et al. (2002). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 99(25), 15999-16004. [Link]

  • Wu, N., et al. (2021). Target-Mediated Drug Disposition (TMDD) – a Class Effect of Soluble Epoxide Hydrolase (sEH) Inhibitors. The AAPS Journal, 23(3), 57. [Link]

  • Iyer, M. R., & Kundu, B. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(6), 629-647. [Link]

  • Archibald, J. M., et al. (1987). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 30(4), 750-756. [Link]

  • Hammock, B. D., et al. (2020). Inhibitors for soluble epoxide hydrolase (SEH) and fatty acid amide hydrolase (FAAH). U.S.
  • Weinberg, K., et al. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron, 69(24), 4961-4974. [Link]

  • Toray Industries, Inc. (2025). MEDICAMENT FOR TREATMENT AND/OR PREVENTION OF CANCER. U.S. Patent Application No. 20250228937. [Link]

  • Abe, M. (2025). Intellectual Property High Court orders generic drug companies to pay approximately JPY 21.7 billion in total in a patent infringement lawsuit. Anderson Mori & Tomotsune. [Link]

  • Wobst, I., et al. (2017). Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors. Analytical and Bioanalytical Chemistry, 409(1), 223-233. [Link]

  • Vatolin, Y. Y., et al. (2016). Synthesis of epoxide hydrolase sEH inhibitors and study of its inhibitory properties. Russian Journal of Bioorganic Chemistry, 42(4), 425-431. [Link]

  • Shmelzer, A., et al. (2018). Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. Journal of Medicinal Chemistry, 61(17), 7695-7711. [Link]

  • Iyer, M. R., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 29(13), 3036. [Link]

  • Iyer, M. R., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 29(13), 3036. [Link]

Sources

A Comparative Analysis of the Antifungal Efficacy of Novel 2,8-diazaspiro[4.5]decane Derivatives and Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The escalating threat of antifungal resistance necessitates the urgent discovery and development of novel therapeutic agents with improved efficacy and novel mechanisms of action.[1][2] Spiro-heterocyclic compounds have emerged as a promising class of molecules in medicinal chemistry, with various derivatives demonstrating significant biological activities, including antifungal properties.[3][4][5] This guide provides a comprehensive comparison of the antifungal efficacy of a novel series of 2,8-diazaspiro[4.5]decane derivatives against established antifungal drugs, supported by detailed experimental protocols and comparative data.

Introduction: The Need for Novel Antifungal Therapies

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[6] The current arsenal of antifungal drugs is limited to a few classes, primarily polyenes, azoles, echinocandins, and pyrimidines.[7] However, the efficacy of these drugs is increasingly compromised by the emergence of drug-resistant fungal strains.[8] This challenge underscores the critical need for new antifungal agents that can overcome existing resistance mechanisms. Two-component signal transduction pathways, which are present in fungi but absent in mammals, represent attractive targets for the development of novel, selective antifungal drugs.[1]

This guide focuses on the antifungal potential of 2,8-diazaspiro[4.5]decane derivatives, a novel class of spiro-heterocyclic compounds. Recent studies have highlighted the promising antifungal activity of these derivatives, suggesting they may act as potent inhibitors of crucial fungal enzymes like chitin synthase.

The Compounds: 2,8-diazaspiro[4.5]decane Derivatives and Comparator Drugs

The core structure of the novel compounds is the 2,8-diazaspiro[4.5]decane ring system. Various derivatives have been synthesized with different substitutions to explore their structure-activity relationships.[9]

For a robust comparison, the efficacy of these novel derivatives is evaluated against two widely used antifungal drugs:

  • Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[7][10] It is generally considered fungistatic.[11]

  • Amphotericin B: A polyene macrolide that binds to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell death.[7][10] It is known for its broad-spectrum fungicidal activity but also for its significant toxicity.[11][12]

Methodologies for Evaluating Antifungal Efficacy

To ensure scientific rigor and reproducibility, standardized methodologies are employed for in vitro and in vivo evaluation of antifungal efficacy. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][13][14]

The primary objective of in vitro testing is to determine the minimum concentration of a compound that inhibits fungal growth (Minimum Inhibitory Concentration, MIC) or kills the fungus (Minimum Fungicidal Concentration, MFC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted technique for determining the MIC of antifungal agents.[14][15]

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum:

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates.

  • Preparation of Drug Dilutions:

    • Stock solutions of the 2,8-diazaspiro[4.5]decane derivatives, fluconazole, and amphotericin B are prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions of each compound are prepared in RPMI 1640 medium, which is the standard medium for antifungal susceptibility testing.[16]

  • Inoculation and Incubation:

    • The fungal inoculum is added to each well of a 96-well microtiter plate containing the drug dilutions.

    • The plates are incubated at 35°C for 24-48 hours.[13]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the drug-free control well.[15] The endpoint can be read visually or using a spectrophotometer.[15]

Experimental Protocol: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[6]

Step-by-Step Protocol:

  • Following the determination of MIC, an aliquot from each well showing no visible growth is subcultured onto drug-free agar plates.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the drug from which no fungal colonies grow on the subculture plates.

In vivo studies are crucial to evaluate the therapeutic potential of a new compound in a living organism. Murine models of systemic fungal infections are commonly used for this purpose.[17]

Experimental Protocol: Murine Model of Systemic Candidiasis

  • Infection:

    • Mice are immunosuppressed (e.g., with cyclophosphamide) to establish a robust infection.

    • A lethal or sublethal dose of Candida albicans is injected intravenously.[11]

  • Treatment:

    • Treatment with the 2,8-diazaspiro[4.5]decane derivatives, fluconazole, or amphotericin B is initiated at a specified time post-infection.

    • The drugs are administered via an appropriate route (e.g., oral, intraperitoneal) at various doses for a defined period.

  • Evaluation of Efficacy:

    • Survival Rate: The survival of the mice in each treatment group is monitored daily.

    • Fungal Burden: At the end of the treatment period, organs such as the kidneys and brain are harvested, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue.[18] A significant reduction in fungal burden compared to the untreated control group indicates efficacy.

Diagram: Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing In Vitro Testing Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Microdilution Broth Microdilution Inoculum_Prep->Microdilution Drug_Dilution Drug Dilution Series Drug_Dilution->Microdilution Incubation Incubation Microdilution->Incubation MIC_Reading MIC Determination Incubation->MIC_Reading MFC_Plating MFC Plating MIC_Reading->MFC_Plating MFC_Reading MFC Determination MFC_Plating->MFC_Reading

Caption: Workflow for in vitro antifungal susceptibility testing.

Comparative Efficacy Data

The following table summarizes the in vitro antifungal activity of representative 2,8-diazaspiro[4.5]decane derivatives against various fungal pathogens, in comparison to fluconazole and amphotericin B.

CompoundFungal StrainMIC (μg/mL)MFC (μg/mL)
Derivative 4d C. albicans (ATCC 90023)0.04 mmol/L -
Derivative 4j A. fumigatus0.08 mmol/L -
Derivative 4r A. fumigatus0.08 mmol/L -
FluconazoleC. albicans (ATCC 90023)0.104 mmol/L>64
Amphotericin BC. albicans0.25 - 1.00.5 - 2.0
Polyoxin BC. albicans (ATCC 90023)0.129 mmol/L-

Data for derivatives 4d, 4j, and 4r are from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives.[9]

Key Observations:

  • Several 2,8-diazaspiro[4.5]decane derivatives exhibited potent antifungal activity. Notably, compound 4d displayed excellent activity against C. albicans, with a MIC value superior to that of both fluconazole and the known chitin synthase inhibitor, polyoxin B.[9]

  • Compounds 4j and 4r demonstrated significant activity against A. fumigatus.[9]

  • The fungicidal activity of the derivatives, as indicated by MFC values, requires further investigation to fully characterize their therapeutic potential.

Mechanism of Action: A Potential Paradigm Shift

The primary targets of currently available antifungal drugs are the fungal cell membrane and cell wall.[19] The 2,8-diazaspiro[4.5]decane derivatives are proposed to have a distinct mechanism of action, potentially targeting chitin synthase, an essential enzyme for fungal cell wall synthesis.[9] This novel mechanism could be a significant advantage in overcoming resistance to existing drugs.

Proposed Mechanism of Action:

The fungal cell wall is a dynamic structure crucial for maintaining cell integrity and viability, making it an excellent target for antifungal therapy.[20] Chitin is a major component of the fungal cell wall, and its synthesis is catalyzed by the enzyme chitin synthase. Inhibition of this enzyme disrupts cell wall formation, leading to osmotic instability and cell death.

Several of the synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives have shown potent inhibitory activity against chitin synthase, with IC50 values comparable to the known inhibitor Polyoxin B.[9]

Diagram: Fungal Signaling Pathway and Potential Drug Target

Fungal_Signaling_Pathway cluster_wall Cell Wall Ergosterol Ergosterol Glucan_Synthase β-(1,3)-D-glucan Synthase Glucan β-glucan Glucan_Synthase->Glucan Chitin_Synthase Chitin Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall_Integrity Cell_Wall_Integrity Azoles Azoles (e.g., Fluconazole) Azoles->Ergosterol Inhibit Synthesis Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Bind to Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibit Diazaspiro_Derivatives 2,8-diazaspiro[4.5]decane Derivatives Diazaspiro_Derivatives->Chitin_Synthase Inhibit (Proposed)

Caption: Targets of major antifungal drug classes.

Conclusion and Future Perspectives

The preliminary data on 2,8-diazaspiro[4.5]decane derivatives are highly encouraging, demonstrating their potential as a new class of antifungal agents. Their potent in vitro activity against clinically relevant fungal pathogens, coupled with a potentially novel mechanism of action, warrants further investigation.

Future research should focus on:

  • Comprehensive in vivo efficacy studies: To confirm the therapeutic potential of these compounds in animal models of various fungal infections.

  • Mechanism of action studies: To definitively elucidate the molecular target and mechanism of antifungal activity.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the most promising derivatives.

  • Synergistic studies: Investigating the combination of these derivatives with existing antifungal drugs could reveal synergistic effects, potentially leading to more effective treatment strategies and a reduction in the development of resistance.[9]

The development of 2,8-diazaspiro[4.5]decane derivatives represents a promising avenue in the ongoing battle against fungal infections. Continued research and development in this area could lead to the introduction of a much-needed new class of antifungal drugs with improved efficacy and a lower propensity for resistance.

References

  • Li, F., Chen, D., & Ou Yang, G. (2013). Synthesis and Fungicidal Activity of Novel Substituted Spiro-Heterocycles Derivatives. Asian Journal of Chemistry, 25(18), 10321-10324. [Link]

  • He, G., Zhang, C., & Wang, L. (2015). A Case for Two-Component Signaling Systems As Antifungal Drug Targets. PLoS Pathogens, 11(2), e1004632. [Link]

  • Van Dijck, P., Sjollema, J., Cammue, B. P., Lagrou, K., & Berman, J. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Science OA, 4(8), FSO312. [Link]

  • Wu, J. S., Zhang, X., Zhang, Y. L., & Xie, J. W. (2015). Synthesis and antifungal activities of novel polyheterocyclic spirooxindole derivatives. Organic & Biomolecular Chemistry, 13(17), 4945-4954. [Link]

  • Cruz, M. C., Goldstein, A. L., & Heitman, J. (2000). Signaling cascades as drug targets in model and pathogenic fungi. Current Opinion in Microbiology, 3(4), 349-355. [Link]

  • Gao, L., Li, X., & Zhang, G. (2015). Potential Targets for Antifungal Drug Discovery Based on Growth and Virulence in Candida albicans. Antimicrobial Agents and Chemotherapy, 59(11), 6663-6674. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Synthesis, characterization, and antimicrobial activity of spiro heterocyclic compounds from statin. BioMed Research International, 2016, 8978263. [Link]

  • Creative Biolabs. (n.d.). Potential Target for Antifungal Drug Discovery. Retrieved from [Link]

  • Li, F., Chen, D., & Ou Yang, G. (2013). Synthesis and Fungicidal Activity of Novel Substituted Spiro-Heterocycles Derivatives. Asian Journal of Chemistry, 25(18). [Link]

  • de Oliveira Santos, G. C., Vasconcelos, C. C., Lopes, A. J. O., de Sousa, C. S., Pinheiro, A. D. C. S., & do Nascimento, F. R. F. (2018). The Future of Antifungal Drug Therapy: Novel Compounds and Targets. Antimicrobial Agents and Chemotherapy, 62(5), e02522-17. [Link]

  • Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729-738. [Link]

  • Siopi, M., & Siafakas, N. S. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(4), 53. [Link]

  • Polke, M., Hube, B., & Jacobsen, I. D. (2015). Experimental In Vivo Models of Candidiasis. Pathogens, 4(3), 567-593. [Link]

  • Wu, J. S., Zhang, X., Zhang, Y. L., & Xie, J. W. (2015). Synthesis and antifungal activities of novel polyheterocyclic spirooxindole derivatives. Organic & Biomolecular Chemistry, 13(17), 4945-4954. [Link]

  • Van Dijck, P., Sjollema, J., Cammue, B. P., Lagrou, K., & Berman, J. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Science OA, 4(8). [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Pfaller, M. A., et al. (2012). Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 systemically active antifungal agents against the five most common species of Candida. Journal of Clinical Microbiology, 50(7), 2265-2271. [Link]

  • Perfect, J. R., & Durack, D. T. (1989). Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice. Antimicrobial Agents and Chemotherapy, 33(2), 147-151. [Link]

  • Ostrosky-Zeichner, L., et al. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(4), 987-1017. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Retrieved from [Link]

  • Wieder, A. M., & Patterson, T. F. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S22-S27. [Link]

  • ResearchGate. (n.d.). CLSI and EUCAST conditions for antifungal susceptibility testing. Retrieved from [Link]

  • Kontoyiannis, D. P., & Bodey, G. P. (2002). Fluconazole vs. amphotericin B for the management of candidaemia in adults: a meta-analysis. Mycoses, 45(9-10), 369-378. [Link]

  • NHS. (n.d.). Antifungal medicines. Retrieved from [Link]

  • Merck Manual Professional Edition. (n.d.). Antifungal Medications. Retrieved from [Link]

  • Arabatzis, M., et al. (2020). Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes. Frontiers in Microbiology, 11, 1618. [Link]

  • Gøtzsche, P. C., & Johansen, H. K. (2014). Amphotericin B versus fluconazole for controlling fungal infections in neutropenic cancer patients. Cochrane Database of Systematic Reviews, (9), CD000239. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Wang, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Sfera. (n.d.). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Kluge, A. F., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 28(9), 1133-1139. [Link]

  • Magri, D., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. [Link]

  • Aldejohann, A. M., & Meletiadis, J. (2022). Recent Antifungal Pipeline Developments against Candida auris: A Systematic Review. Journal of Fungi, 8(7), 711. [Link]

  • MDPI. (2024). Polyene-Based Derivatives with Antifungal Activities. Retrieved from [Link]

Sources

In Vivo Validation of 2,8-Diazaspiro[4.5]decane Hydrochloride Activity: A Comparative Guide for Novel α7-nAChR Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of novel therapeutic candidates derived from the 2,8-diazaspiro[4.5]decane scaffold. For the purpose of this guide, we will focus on a hypothetical lead compound, DSP-001 hydrochloride , designed as a selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).

The α7-nAChR is a ligand-gated ion channel highly expressed in key brain regions like the hippocampus and cortex, where it plays a crucial role in cognitive functions such as learning and memory.[1][2] Its dysfunction is implicated in the pathophysiology of neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease and schizophrenia, making it a compelling target for drug discovery.[3][4][5] This guide presents a direct comparison of DSP-001 against a well-established research antagonist and a current standard-of-care therapeutic, providing the necessary experimental context for its evaluation as a potential cognitive enhancer.

The Comparative Landscape: Establishing Benchmarks for DSP-001

To objectively assess the preclinical potential of DSP-001, its performance must be measured against relevant benchmarks. The selection of comparators is critical for contextualizing the experimental data.

  • Mechanistic Comparator: Methyllycaconitine (MLA) MLA is a potent and selective competitive antagonist of the α7-nAChR, widely used as a research tool to probe the receptor's function.[6] Comparing DSP-001 to MLA allows for a direct assessment of its relative potency, selectivity, and pharmacokinetic properties against a known standard acting on the same target.

  • Clinical Benchmark Comparator: Donepezil Donepezil is an acetylcholinesterase inhibitor, a first-line symptomatic treatment for Alzheimer's disease.[7] It enhances cholinergic signaling by preventing the breakdown of acetylcholine. Including Donepezil provides a clinically relevant benchmark, allowing us to gauge the potential efficacy of a novel mechanism (α7-nAChR antagonism) against a current therapeutic standard.

The In Vivo Validation Workflow: A Phased Approach

A logical, phased approach to in vivo validation ensures that resources are used efficiently and that a comprehensive data package is built for the candidate compound. The workflow begins with fundamental characterization and progresses to efficacy testing in a disease-relevant model.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Efficacy Evaluation PK Pharmacokinetic (PK) Profiling (ADME Assessment) Tox Acute Toxicity & Tolerability (OECD 423) PK->Tox Establish Safe Dose Range Efficacy Cognitive Enhancement in Scopolamine-Induced Deficit Model Tox->Efficacy Select Doses for Efficacy Study G cluster_0 Study Groups (n=10-12/group) cluster_1 Experimental Timeline V Vehicle + Saline Dosing Day 1-7: Daily Dosing (PO) V->Dosing S Vehicle + Scopolamine (Disease Control) S->Dosing D1 DSP-001 (10 mg/kg) + Scop D1->Dosing D2 MLA (5 mg/kg) + Scop D2->Dosing D3 Donepezil (1 mg/kg) + Scop (Positive Control) D3->Dosing Test Day 7: NOR Test Dosing->Test 60 min post-dose: Administer Saline/Scop (IP) 30 min later: Begin NOR Test G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ACh Acetylcholine (Agonist) Receptor α7-nAChR ACh->Receptor Binds & Activates DSP DSP-001 (Antagonist) DSP->Receptor Binds & Blocks Block BLOCKED Ca Ca²+ Influx Receptor->Ca Channel Opens JAK JAK2-STAT3 Pathway Ca->JAK Response Cellular Responses (e.g., Neuroprotection, Anti-inflammation) JAK->Response Block->Ca

Sources

Decoding the Selectivity of 2,8-Diazaspiro[4.5]decane Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2,8-diazaspiro[4.5]decane scaffold represents a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique framework for designing potent and selective inhibitors against a range of biological targets. However, as with any chemical scaffold, understanding its cross-reactivity profile is paramount to developing safe and effective therapeutics. This guide provides an in-depth comparison of the selectivity of 2,8-diazaspiro[4.5]decane-based inhibitors, supported by experimental data and methodologies, to empower researchers in their drug discovery endeavors.

The 2,8-Diazaspiro[4.5]decane Scaffold: A Double-Edged Sword of Potency and Promiscuity

The inherent rigidity of the spirocyclic system in 2,8-diazaspiro[4.5]decanes can lead to high-affinity binding interactions with target proteins. This is a desirable trait for potency. However, this same structural feature can also present challenges in achieving selectivity. The defined spatial arrangement of functional groups emanating from the core can inadvertently fit into the binding sites of off-target proteins, leading to undesired pharmacological effects. Therefore, a thorough assessment of the cross-reactivity profile is not just a regulatory requirement but a fundamental aspect of understanding a compound's true biological activity.

Comparative Cross-Reactivity Profiles

Case Study 1: Dual TYK2/JAK1 Inhibitor for Inflammatory Diseases

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] One superior derivative, compound 48, demonstrated excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[1] Critically, it exhibited more than 23-fold selectivity for JAK2, a closely related kinase whose inhibition can be associated with hematological side effects.[1] This selectivity is a key differentiator and highlights the potential for engineering specificity within this scaffold.

Inhibitor TargetPrimary TargetsIC50 (nM)Selectivity over JAK2Reference
Compound 48 TYK2 / JAK16 / 37>23-fold[1]
Case Study 2: RIPK1 Inhibitors for Necroptosis-Driven Diseases

Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptotic cell death, and its inhibitors are being explored for various inflammatory conditions.[3][4] A 2,8-diazaspiro[4.5]decan-1-one derivative, compound 41, emerged as a potent RIPK1 inhibitor with an IC50 of 92 nM.[3] To assess its selectivity, a newly discovered RIPK1 inhibitor with a different scaffold, RI-962, underwent KINOMEscan profiling against a panel of 408 human kinases. At a concentration of 10 µM, RI-962 showed very weak or no activity against most kinases, with the exception of MLK3 (IC50 of 3.75 µM), demonstrating a high degree of selectivity.[5] While specific kinome-wide data for the 2,8-diazaspiro[4.5]decane-based RIPK1 inhibitor is not provided in the initial publication, the data for RI-962 serves as a benchmark for the level of selectivity that can be achieved for inhibitors of this target.

Case Study 3: Chitin Synthase Inhibitors with Antifungal Activity

The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been utilized to develop inhibitors of chitin synthase (CHS), a promising antifungal target absent in mammals.[6] Several derivatives exhibited moderate to excellent potency against CHS, with IC50 values in the range of 0.12 to 0.29 mM.[6] Importantly, these compounds showed selective antifungal activity with little to no potency against a panel of Gram-positive and Gram-negative bacteria.[6] This highlights the scaffold's ability to be tailored for selectivity against non-human targets.

Methodologies for Assessing Cross-Reactivity

A robust evaluation of an inhibitor's cross-reactivity profile relies on a multi-pronged approach, combining in vitro biochemical assays with cell-based assessments.

Kinome Scanning: A Broad View of Kinase Off-Targets

Kinase inhibitors are a major class of therapeutics, and due to the conserved nature of the ATP-binding site, off-target kinase inhibition is a common concern. The KINOMEscan™ platform from Eurofins DiscoverX is a high-throughput, competition-based binding assay that provides a broad assessment of a compound's interaction with a large panel of kinases.[7]

Workflow for KINOMEscan™ Profiling:

KINOMEscan_Workflow cluster_binding Binding Reaction cluster_quantification Quantification Immobilized_Ligand Immobilized Ligand on Solid Support Incubation Incubation of Components Immobilized_Ligand->Incubation DNA_Tagged_Kinase DNA-Tagged Kinase DNA_Tagged_Kinase->Incubation Test_Compound Test Compound Test_Compound->Incubation Washing Wash to Remove Unbound Kinase Incubation->Washing Elution Elution of Bound Kinase Washing->Elution qPCR Quantification by qPCR Elution->qPCR CETSA_Workflow start Intact Cells or Lysate drug_treatment Incubate with Test Compound start->drug_treatment heat_challenge Apply Heat Gradient drug_treatment->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Centrifugation to Pellet Aggregated Proteins lysis->centrifugation quantification Quantify Soluble Protein (e.g., Western Blot, ELISA) centrifugation->quantification end Determine Thermal Shift quantification->end

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: High-Throughput CETSA®

  • Cell Plating and Compound Treatment: Cells are dispensed into 384-well PCR plates, and the test compound is added using an acoustic liquid handler. The plates are incubated at 37°C for 1 hour. [8]2. Thermal Challenge: The plates are heated in a thermocycler for a defined time (e.g., 3.5 minutes) across a temperature gradient. [8]3. Cell Lysis: A lysis buffer is added to the wells.

  • Centrifugation: The plates are centrifuged at a low speed (e.g., 2000g for 30 minutes) to pellet the aggregated, denatured proteins. [8]5. Protein Quantification: The supernatant containing the soluble protein fraction is transferred to a detection plate, and the amount of the target protein is quantified using methods like ELISA or reverse-phase protein arrays (RPPA). [8]A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Broad-Panel Cell-Based Screening: Assessing Functional Consequences

Ultimately, the most relevant measure of an inhibitor's off-target effects is its functional impact on a diverse range of cell types. Broad-panel cell-based screening, often against a panel of cancer cell lines, can reveal unexpected cytotoxicities or anti-proliferative effects that may be indicative of off-target activities. [9][10][11] Workflow for Cell-Based Cytotoxicity Screening:

Cytotoxicity_Workflow start Panel of Cell Lines cell_seeding Seed Cells in Microplates start->cell_seeding compound_addition Add Test Compound (Dose-Response) cell_seeding->compound_addition incubation Incubate for a Defined Period compound_addition->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, LDH, Imaging) incubation->viability_assay data_analysis Analyze Data to Determine IC50/EC50 viability_assay->data_analysis end Generate Cytotoxicity Profile data_analysis->end

Caption: Workflow for broad-panel cell-based cytotoxicity screening.

Experimental Protocol: Image-Based Cytotoxicity Assay

  • Cell Preparation and Seeding: Target cells are transiently labeled with a fluorescent dye (e.g., red) and seeded into microplates. [12]2. Co-culture and Treatment: The test compound is added to the cells, and if applicable for immune-oncology studies, effector cells (e.g., T-cells) are added. The culture medium contains a dye that fluoresces upon activation by caspases 3/7 (e.g., green), indicating apoptosis. [12]3. Live-Cell Imaging: The plates are monitored over time using a live-cell imaging system, acquiring images at regular intervals. [12]4. Data Analysis: The number of apoptotic target cells (double-positive for red and green fluorescence) is quantified over time to determine the cytotoxic effect of the compound. [12]

Structure-Activity Relationship (SAR) and Selectivity

The selectivity of 2,8-diazaspiro[4.5]decane-based inhibitors is intricately linked to the nature and orientation of the substituents on the spirocyclic core. Systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing selectivity. For instance, in the development of the dual TYK2/JAK1 inhibitor, the introduction of different spirocyclic scaffolds was a key strategy that led to the discovery of a derivative with superior potency and selectivity. [1]Similarly, modifications to a 1-oxa-8-azaspiro[4.5]decane core, a related scaffold, led to compounds with preferential affinity for M1 over M2 muscarinic receptors. [13]These examples underscore the importance of fine-tuning the peripheral chemistry of the spirocyclic core to achieve the desired selectivity profile.

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decane scaffold is a valuable tool in the medicinal chemist's arsenal, capable of yielding potent inhibitors for a variety of targets. However, its rigid nature necessitates a rigorous and early assessment of cross-reactivity to avoid late-stage development failures. A combination of broad-panel biochemical screening, cellular target engagement assays, and functional cell-based profiling provides a comprehensive picture of an inhibitor's selectivity.

Future efforts in this area should focus on generating and publicly sharing more comprehensive, head-to-head comparative cross-reactivity data for different 2,8-diazaspiro[4.5]decane-based inhibitors. This would not only aid in the selection of the most appropriate tool compounds for basic research but also guide the design of next-generation therapeutics with improved safety and efficacy profiles.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Barrow, J. C., et al. (2010). Design, Syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chen, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Deng, H., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. Available at: [Link]

  • Gao, M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Stevers, M. L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY. Available at: [Link]

  • Li, Y., et al. (2022). Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. Nature Communications. Available at: [Link]

  • Request PDF. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Therapeutic potential of a synthetic dual JAK1/TYK2 inhibitor in inflammatory bowel disease. International Immunopharmacology. Available at: [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Available at: [Link]

  • Foloppe, N., et al. (2024). Design of a potent and selective dual JAK1/TYK2 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ke, S., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Deng, H., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. Available at: [Link]

  • Scott, J. D., et al. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link]

  • Chimalakonda, A., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatology and Therapy. Available at: [Link]

  • Hou, D., et al. (2019). Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis. Cell Death & Disease. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan Technology. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Available at: [Link]

  • Zaritskaya, L., et al. (2010). New flow cytometric assays for monitoring cell-mediated cytotoxicity. Expert Review of Vaccines. Available at: [Link]

  • Veerman, K., et al. (2023). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers in Immunology. Available at: [Link]

  • Johnson, S. A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Available at: [Link]

  • Antibodies.com. (n.d.). Cell-Based Assays Guide. Available at: [Link]

  • Penzo, M., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. Available at: [Link]

  • Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen. Available at: [Link]

  • Wang, Y., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology. Available at: [Link]

  • Ke, S., et al. (2021). Screening and Application of Chitin Synthase Inhibitors. Molecules. Available at: [Link]

  • Wanibuchi, F., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Ke, S., et al. (2021). Screening and Application of Chitin Synthase Inhibitors. ResearchGate. Available at: [Link]

  • Request PDF. (2013). Discovery of two new inhibitors of Botrytis cinerea chitin synthase by a chemical library screening. ResearchGate. Available at: [Link]

  • Martinez, E. D., et al. (2013). Discovery of two new inhibitors of Botrytis cinerea chitin synthase by a chemical library screening. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Head-to-Head In Vitro Comparison of 2,8-Diazaspiro[4.5]decane Analogs: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 2,8-diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can be strategically modified to achieve high affinity and selectivity for a diverse range of biological targets. Its inherent conformational rigidity and the presence of two nitrogen atoms at positions 2 and 8 provide multiple points for chemical diversification, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth, head-to-head comparison of the in vitro performance of various 2,8-diazaspiro[4.5]decane analogs, categorized by their biological targets. The experimental data presented herein is supported by detailed methodologies to ensure reproducibility and facilitate critical evaluation by researchers, scientists, and drug development professionals.

I. Dual TYK2/JAK1 Inhibition for Inflammatory Diseases

Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) are non-receptor tyrosine kinases that play a pivotal role in the signaling of pro-inflammatory cytokines, such as interleukins (IL-12, IL-23) and type I interferons. Dysregulation of the TYK2/JAK1 pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders. Consequently, the development of selective TYK2/JAK1 inhibitors is a promising therapeutic strategy. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors[1].

Comparative In Vitro Potency of 2,8-Diazaspiro[4.5]decan-1-one Analogs

The following table summarizes the in vitro inhibitory activity of key 2,8-diazaspiro[4.5]decan-1-one analogs against TYK2 and JAK family kinases. Tofacitinib, an approved pan-JAK inhibitor, is included for benchmark comparison.

Compound IDScaffoldR GroupTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/TYK2)
48 2,8-Diazaspiro[4.5]decan-1-oneComplex heterocyclic moiety637>138>23-fold
14l Reported TYK2 inhibitor scaffold-9---
Tofacitinib Pyrrolo[2,3-d]pyrimidine-43120~0.47-fold

Data for compounds 48 and 14l are derived from a study on novel 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors[1].

The data clearly indicates that compound 48 , a 2,8-diazaspiro[4.5]decan-1-one derivative, exhibits excellent potency against TYK2 and maintains good activity against JAK1, while demonstrating significant selectivity over JAK2[1]. This selectivity profile is a critical advantage, as the inhibition of JAK2 is associated with hematological side effects.

TYK2/JAK1 Signaling Pathway

The diagram below illustrates the central role of TYK2 and JAK1 in mediating cytokine signaling, leading to the activation of STAT proteins and subsequent gene transcription involved in inflammatory responses.

TYK2_JAK1_Signaling cluster_receptor Cytokine Receptor TYK2 TYK2 JAK1 JAK1 TYK2->JAK1 Trans-phosphorylation STAT STAT JAK1->STAT Phosphorylates Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Cytokine->TYK2 Binds Cytokine->JAK1 Binds pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor Compound 48 (2,8-Diazaspiro[4.5]decan-1-one) Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Caption: TYK2/JAK1-mediated cytokine signaling pathway and the inhibitory action of 2,8-diazaspiro[4.5]decan-1-one analogs.

Experimental Protocol: In Vitro TYK2 Kinase Assay

The following protocol outlines a typical in vitro enzymatic assay to determine the IC50 values of test compounds against TYK2 kinase.

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting a 5x stock solution (e.g., 250 mM HEPES, pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.05% Brij-35) with sterile deionized water.

    • Prepare a stock solution of ATP at 500 µM in 1x Kinase Assay Buffer.

    • Prepare a stock solution of a suitable substrate, such as IRS1-tide peptide, at 1 mg/ml in 1x Kinase Assay Buffer[2][3].

    • Reconstitute recombinant human TYK2 enzyme in 1x Kinase Assay Buffer to a working concentration (e.g., 0.25-0.5 ng/µl)[2][3]. Keep the enzyme on ice.

    • Prepare serial dilutions of the 2,8-diazaspiro[4.5]decan-1-one test compounds in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%) to ensure solubility.

  • Assay Procedure (96-well format):

    • Add 5 µl of the test compound dilutions to the appropriate wells of a 96-well plate. For positive (no inhibitor) and negative (no enzyme) controls, add 5 µl of the inhibitor buffer (e.g., 1% DMSO in assay buffer).

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate peptide. Add 25 µl of this master mix to each well.

    • To the "Blank" or negative control wells, add 20 µl of 1x Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 20 µl of the diluted TYK2 enzyme solution to the "Positive Control" and "Test Inhibitor" wells.

    • Incubate the plate at 30°C for a specified time, typically 30-60 minutes.

    • Stop the reaction and detect the remaining ATP using a luminescence-based kit such as Kinase-Glo® MAX, following the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" readings from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control".

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Selective Dopamine D3 Receptor Antagonism for Neuropsychiatric Disorders

The dopamine D3 receptor (D3R) is predominantly expressed in the limbic regions of the brain and is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, substance abuse, and depression. The development of D3R-selective antagonists is a key objective to achieve therapeutic efficacy while minimizing the side effects associated with non-selective dopamine receptor blockade, particularly D2 receptor antagonism. A series of arylated 2,8-diazaspiro[4.5]decane analogs have been synthesized and evaluated as potent and selective D3R antagonists[4].

Comparative In Vitro Affinity and Selectivity of 2,8-Diazaspiro[4.5]decane Analogs

The table below presents the radioligand binding affinities (Ki) of selected 2,8-diazaspiro[4.5]decane analogs for the dopamine D3 and D2 receptors. Haloperidol, a typical antipsychotic with high affinity for D2 receptors, is included as a benchmark.

Compound IDDiazaspiro CoreR GroupD3R Ki (nM)D2R Ki (nM)Selectivity (D2R Ki / D3R Ki)
11 2,8-diazaspiro[4.5]decane4-fluorophenyl24.26390264-fold
14 2,8-diazaspiro[4.5]decane2,3-dichlorophenyl25.67300285-fold
15a 2,8-diazaspiro[4.5]decane2-methoxyphenyl122>10000>82-fold
15c 2,8-diazaspiro[4.5]decane3,4-dichlorophenyl12.010860905-fold
Haloperidol Butyrophenone-2.51.20.48-fold

Data for compounds 11, 14, 15a, and 15c are from a study on highly selective dopamine D3 receptor antagonists with arylated diazaspiro alkane cores[4][5][6][7][8].

The results highlight the remarkable D3R selectivity of the 2,8-diazaspiro[4.5]decane scaffold. In particular, compound 15c demonstrates an exceptional 905-fold selectivity for D3R over D2R, a highly desirable characteristic for novel antipsychotic drug candidates[4].

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of D3R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

D3R_Signaling Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds Gi_alpha Gαi/o D3R->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Antagonist Compound 15c (2,8-Diazaspiro[4.5]decane) Antagonist->D3R Blocks Chitin_Synthesis UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes polymerization Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation Inhibitor Compound 4j (2,8-Diazaspiro[4.5]decan-1-one) Inhibitor->Chitin_Synthase Inhibits

Caption: Fungal chitin synthesis pathway and the inhibitory action of 2,8-diazaspiro[4.5]decan-1-one analogs.

Experimental Protocol: In Vitro Chitin Synthase Activity Assay

This protocol describes a method for measuring the activity of chitin synthase from a fungal source, such as Aspergillus fumigatus, and determining the inhibitory effect of test compounds.

  • Enzyme Preparation:

    • Culture the fungal strain (e.g., Aspergillus fumigatus) in a suitable liquid medium.

    • Harvest the mycelia by filtration and wash with buffer.

    • Disrupt the fungal cells by methods such as grinding with glass beads or sonication in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

    • Prepare a microsomal fraction containing the membrane-bound chitin synthase by differential centrifugation.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 10 mM), and the substrate UDP-N-acetylglucosamine (UDP-GlcNAc). A radiolabeled substrate, such as UDP-[14C]GlcNAc, is often used for detection.

    • Add the test compound dilutions to the appropriate wells.

    • Add the enzyme preparation to each well to initiate the reaction.

    • Incubate the plate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution such as 10% trichloroacetic acid (TCA).

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble [14C]-chitin product.

    • Wash the filters to remove unincorporated UDP-[14C]GlcNAc.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of chitin synthase inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

IV. RIPK1 Kinase Inhibition for Necroptosis-Mediated Diseases

Receptor-interacting protein kinase 1 (RIPK1) is a serine/threonine kinase that plays a critical role in regulating necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy to prevent necroptosis-driven pathology. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[9]

Comparative In Vitro Potency of 2,8-Diazaspiro[4.5]decan-1-one Analogs against RIPK1

The table below summarizes the in vitro inhibitory activity of a key 2,8-diazaspiro[4.5]decan-1-one analog against RIPK1 kinase and its anti-necroptotic effect in a cellular model.

Compound IDScaffoldRIPK1 IC50 (nM)Anti-necroptotic Effect in U937 cells
41 2,8-Diazaspiro[4.5]decan-1-one92Significant
8 1,3,8-triazaspiro[4.5]decane-2,4-dione-Hit compound

Data for compound 41 is from a study on novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.[9]

Compound 41 demonstrates potent inhibition of RIPK1 kinase activity with an IC50 value in the nanomolar range and shows a significant anti-necroptotic effect in a cellular model, highlighting its potential as a lead compound for the development of RIPK1 inhibitors.[9]

RIPK1-Mediated Necroptosis Pathway

The diagram below illustrates the signaling cascade leading to RIPK1-mediated necroptosis upon stimulation with TNF-α, and the inhibitory action of 2,8-diazaspiro[4.5]decan-1-one analogs.

RIPK1_Necroptosis TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (Pro-survival) TNFR1->ComplexI Forms ComplexIIa Complex IIa (Apoptosis) ComplexI->ComplexIIa Transitions to ComplexIIb Complex IIb (Necrosome) ComplexI->ComplexIIb Transitions to RIPK1 RIPK1 ComplexIIb->RIPK1 Contains RIPK3 RIPK3 ComplexIIb->RIPK3 Contains RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Induces Inhibitor Compound 41 (2,8-Diazaspiro[4.5]decan-1-one) Inhibitor->RIPK1 Inhibits kinase activity

Caption: RIPK1-mediated necroptosis pathway and the inhibitory effect of 2,8-diazaspiro[4.5]decan-1-one analogs.

Experimental Protocol: Anti-Necroptosis Assay in U937 Cells

This protocol describes a cell-based assay to evaluate the ability of test compounds to inhibit necroptosis in the human monocytic cell line U937.

  • Cell Culture and Seeding:

    • Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the U937 cells into a 96-well plate at a density of 5 x 10^4 cells per well.

  • Compound Treatment and Necroptosis Induction:

    • Prepare serial dilutions of the 2,8-diazaspiro[4.5]decan-1-one test compounds in cell culture medium.

    • Pre-treat the cells with the test compounds for a specified time (e.g., 1-2 hours).

    • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/ml), a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk) to the wells. The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.

  • Cell Viability Assessment:

    • Incubate the plate for a period sufficient to induce cell death, typically 18-24 hours.

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • Alternatively, cell death can be quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium or by using a fluorescent dye that stains dead cells (e.g., propidium iodide) followed by flow cytometry or fluorescence microscopy.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

    • Determine the EC50 value (the concentration of compound that protects 50% of the cells from necroptosis) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 2,8-diazaspiro[4.5]decane scaffold has proven to be a remarkably versatile template for the design of potent and selective modulators of diverse biological targets. The head-to-head in vitro comparisons presented in this guide demonstrate the potential of these analogs as starting points for the development of novel therapeutics for a range of diseases, from inflammatory disorders and neuropsychiatric conditions to fungal infections and necroptosis-driven pathologies. The detailed experimental protocols provided herein are intended to empower researchers to further investigate and build upon these promising findings. As with any drug discovery program, further optimization of these lead compounds for pharmacokinetic and pharmacodynamic properties will be essential for their successful translation into clinical candidates.

References

  • Mehrotra, M. M., Heath, J. A., Smyth, M. S., Pandey, A., Rose, J. W., Seroogy, J. M., ... & Scarborough, R. M. (2002). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 45(7), 1354–1363. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., Liu, Y., ... & Zhang, Y. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111634. [Link]

  • Scott, M. K., Wyrick, S. D., & Mailman, R. B. (1988). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 31(4), 749–756. [Link]

  • Yang, T., Li, Y., Chen, Y., Li, Y., Li, Y., Li, Y., ... & Geng, L. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • Moss, S. J., Lee, D., & Lindsley, C. W. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 9(1), 38–43. [Link]

  • Wang, J., Wang, J., Zhang, Y., Wang, Y., Wang, Y., Liu, Y., ... & Zhang, Y. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Moss, S. J., Lee, D., & Lindsley, C. W. (2017). Highly Selective Dopamine D3 Receptor Antagonists With Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 60(23), 9676–9686. [Link]

  • Wang, J., Wang, J., Zhang, Y., Wang, Y., Wang, Y., Liu, Y., ... & Zhang, Y. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. [Link]

  • BPS Bioscience. (n.d.). TYK2 (Tyrosine Kinase 2) Assay Kit. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ TYK2 Kinase Assay Kit. [Link]

  • Diagnostica Stago. (2023). ADP. [Link]

  • Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., Liu, Y., ... & Zhang, Y. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111634. [Link]

  • Zhang, Y., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules, 28(2), 567. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • BellBrook Labs. (n.d.). TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • Moss, S. J., et al. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS medicinal chemistry letters, 9(1), 38–43. [Link]

  • Rickard, J. A., et al. (2018). RIPK1 impacts cell death downstream of MLKL activation. Cell death & disease, 9(11), 1083. [Link]

  • Gastebois, C., et al. (2013). Chitin Synthases with a Myosin Motor-Like Domain Control the Resistance of Aspergillus fumigatus to Echinocandins. Antimicrobial agents and chemotherapy, 57(7), 3097–3106. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • Moss, S. J., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists With Arylated Diazaspiro Alkane Cores. Journal of medicinal chemistry, 60(23), 9676–9686. [Link]

  • Oku, T., et al. (2000). Synthesis and structure-activity relationships of novel fungal chitin synthase inhibitors. Bioorganic & medicinal chemistry letters, 10(13), 1459–1462. [Link]

  • Moss, S. J., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry. [Link]

  • Moss, S. J., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Newton, K., et al. (2014). RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo. Cell reports, 8(3), 635–641. [Link]

  • Berger, S. B., & Ting, J. P. (2014). Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock. Methods in molecular biology (Clifton, N.J.), 1172, 149–160. [Link]

  • Mousa, S. A., et al. (2002). Comparative analysis of various platelet glycoprotein IIb/IIIa antagonists on shear-induced platelet activation and adhesion. Journal of cardiovascular pharmacology, 39(4), 589–597. [Link]

  • Mascarenhas, J., & Hoffman, R. (2023). Cross-Study Comparisons of JAK2 Inhibitors in Myelofibrosis: Risks and Recommendations. Clinical lymphoma, myeloma & leukemia, 23(6), 405–411. [Link]

  • Moss, S. J., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Figshare. [Link]

  • Scott, M. K., et al. (2019). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorganic & medicinal chemistry letters, 29(1), 107–111. [Link]

  • Muszkieta, L., et al. (2019). Deciphering the role of the chitin synthase families 1 and 2 in the in vivo and in vitro growth of Aspergillus fumigatus by multiple gene targeting deletion. Cellular microbiology, 21(6), e13021. [Link]

  • Zang, X., et al. (2021). Inhibition of RIPK1 kinase activity blocks cell death and delays cachexia in mouse models of cancer. Cell Death & Differentiation, 28(5), 1638–1653. [Link]

  • Kirchmaier, T., & Stegmeier, K. (2003). Comparative pharmacology of GP IIb/IIIa antagonists. Herz, 28(5), 381–392. [Link]

Sources

Validating Target Engagement of 2,8-Diazaspiro[4.5]decane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, confirming that a novel compound interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of key methodologies for validating the target engagement of 2,8-diazaspiro[4.5]decane derivatives, a versatile scaffold found in inhibitors of various enzyme classes and receptors. We will delve into the principles, practical workflows, and comparative strengths of cellular thermal shift assays (CETSA), photoaffinity labeling, and kinase activity assays, supported by experimental insights to guide your research.

The Imperative of Target Engagement Validation

The journey from a promising hit compound to a viable drug candidate is fraught with challenges, a primary one being the unambiguous confirmation of its mechanism of action.[1][2] Phenotypic screening can identify compounds with desired cellular effects, but without confirming direct interaction with the intended target, the risk of downstream failures in clinical trials due to off-target effects or an incorrect mechanistic hypothesis is substantial.[2][3] Validating target engagement provides the crucial link between a compound's molecular interaction and its biological outcome, building confidence in the therapeutic hypothesis.[2]

This guide focuses on the 2,8-diazaspiro[4.5]decane scaffold, which has demonstrated significant potential in developing inhibitors for targets such as soluble epoxide hydrolase (sEH), receptor-interacting protein kinase 1 (RIPK1), and Janus kinases (JAKs).[4][5][6] The methodologies discussed herein are broadly applicable but will be contextualized with examples relevant to these target classes.

A Comparative Analysis of Target Engagement Methodologies

Choosing the right method to validate target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three widely used techniques.

Methodology Principle Advantages Limitations Best Suited For
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[7][8][9]Requires a specific antibody for detection (Western blot) or mass spectrometry for proteome-wide analysis, not suitable for all targets.Confirming direct target binding in a cellular environment for soluble and some membrane-bound proteins.
Photoaffinity Labeling (PAL) A photoreactive derivative of the compound is used to form a covalent bond with the target protein upon UV irradiation.[10][11][12]Covalently captures the drug-target complex, enabling identification of the binding site and off-targets.[10][13]Requires chemical synthesis of a photoaffinity probe, potential for non-specific labeling, UV irradiation can damage cells.[11][12]Target identification and validation, especially for novel targets or when elucidating the specific binding site is crucial.[11][12]
Kinase Activity Assays Measures the enzymatic activity of a kinase target in the presence of the inhibitor.Directly measures the functional consequence of target engagement, highly sensitive and amenable to high-throughput screening.[14][15]Indirect measure of binding, can be affected by factors other than direct inhibition (e.g., ATP concentration).[16]Validating the functional effect of kinase inhibitors and determining their potency (IC50).

In-Depth Methodologies and Experimental Workflows

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a physiologically relevant setting.[8][9] The fundamental principle is that the binding of a ligand, such as a 2,8-diazaspiro[4.5]decane derivative, to its target protein increases the protein's thermal stability.[7]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Protein Detection start Culture cells to desired confluency treat Treat cells with 2,8-diazaspiro[4.5]decane derivative or vehicle control start->treat heat Aliquot cell suspension and heat at a range of temperatures treat->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse centrifuge Centrifuge to separate soluble protein (supernatant) from precipitated protein (pellet) lyse->centrifuge detect Analyze soluble fraction by Western blot or Mass Spectrometry centrifuge->detect

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., U937 human monocytic cells for RIPK1) to approximately 80% confluency.

    • Treat the cells with the 2,8-diazaspiro[4.5]decan-1-one based RIPK1 inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[5]

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Detection:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble RIPK1 in each sample by Western blotting using a specific anti-RIPK1 antibody.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of the compound, indicating stabilization. The magnitude of this thermal shift can be correlated with the compound's potency.

Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful technique for unequivocally identifying the direct binding partners of a compound.[10][11][12] It involves a chemically modified version of the compound of interest that incorporates a photoreactive group and a reporter tag.[10]

PAL_Workflow cluster_probe Probe Design & Synthesis cluster_incubation Incubation & Crosslinking cluster_enrichment Enrichment & Identification cluster_analysis Analysis design Synthesize photoaffinity probe with photoreactive group (e.g., benzophenone) and reporter tag (e.g., biotin) incubate Incubate cells or lysate with the probe design->incubate irradiate Expose to UV light to induce covalent crosslinking to target protein incubate->irradiate lyse Lyse cells irradiate->lyse enrich Enrich for biotinylated proteins using streptavidin beads lyse->enrich analyze Identify labeled proteins by mass spectrometry enrich->analyze

Caption: The general workflow for a photoaffinity labeling experiment.

  • Probe Synthesis:

    • Synthesize a derivative of the 2,8-diazaspiro[4.5]decane compound that includes a photoreactive moiety (e.g., benzophenone or diazirine) and a reporter tag (e.g., biotin or a clickable alkyne).[11][12] The linker between these components should be carefully chosen to minimize steric hindrance.[11]

  • Incubation and Crosslinking:

    • Incubate the photoaffinity probe with intact cells or cell lysates.

    • To demonstrate specificity, include a competition control where the incubation is performed in the presence of an excess of the original, unlabeled compound.

    • Irradiate the samples with UV light (e.g., 365 nm for benzophenone) to activate the photoreactive group and induce covalent bond formation with the target protein.

  • Enrichment and Identification:

    • Lyse the cells and enrich for the probe-labeled proteins using streptavidin-coated beads (for biotin tags) or by click chemistry to attach an affinity handle.

    • Elute the captured proteins from the beads.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Western blotting if the target is known.

    • For target identification, digest the proteins and analyze the resulting peptides by mass spectrometry. Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered specific binding partners.

Kinase Activity Assays

For 2,8-diazaspiro[4.5]decane derivatives that target kinases, such as RIPK1 or TYK2/JAK1, directly measuring the inhibition of enzymatic activity is a crucial validation step.[5][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA translocates to nucleus and binds DNA STAT->STAT_dimer dimerizes Gene_Expression Gene Expression DNA->Gene_Expression alters Cytokine Cytokine Cytokine->Receptor binds Inhibitor 2,8-diazaspiro[4.5]decane Derivative (Inhibitor) Inhibitor->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

  • Kinase Reaction:

    • In a multi-well plate, set up the kinase reaction containing the purified kinase (e.g., TYK2 or JAK1), its specific substrate peptide, and ATP in a kinase reaction buffer.

    • Add the 2,8-diazaspiro[4.5]decane inhibitor at various concentrations. Include a no-inhibitor control and a no-enzyme control.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion:

    • Stop the kinase reaction by adding an ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection:

    • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion: An Integrated Approach to Target Validation

Validating the target engagement of 2,8-diazaspiro[4.5]decane derivatives requires a multi-faceted approach. While CETSA provides strong evidence of direct binding in a cellular context, photoaffinity labeling can be invaluable for identifying novel targets and pinpointing binding sites. For kinase inhibitors, activity assays are essential for quantifying the functional consequences of target engagement. By selecting the appropriate combination of these techniques, researchers can build a robust and compelling case for the mechanism of action of their compounds, significantly de-risking their progression through the drug discovery pipeline.

References

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). MDPI. Retrieved from [Link]

  • Photoaffinity labeling in target- and binding-site identification. (2015). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Photoaffinity labeling in target- and binding-site identification - PMC. (2015). PubMed Central. Retrieved from [Link]

  • Photoaffinity Labeling in Target and Binding Site Identification. (n.d.). Baitepai. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved from [Link]

  • Photoaffinity labeling in target- and binding-site identification. (2015). PubMed. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay – CETSA. (2016). In Methods in Molecular Biology. Retrieved from [Link]

  • Determining target engagement in living systems. (2011). Nature Chemical Biology. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. Retrieved from [Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. (2013). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (2020). ResearchGate. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. Retrieved from [Link]

  • MDC Connects: Target Validation and Efficacy. (2020). YouTube. Retrieved from [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF. (2022). ResearchGate. Retrieved from [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. (1987). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Retrieved from [Link]

  • 2,8-Diazaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2,8-diazaspiro[4.5]decane hydrochloride Against Industry-Standard Diamine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Diamine building blocks are foundational units for constructing novel therapeutics, with their structural and physicochemical properties dictating the ultimate performance of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive benchmarking analysis of 2,8-diazaspiro[4.5]decane hydrochloride, a conformationally restricted diamine, against two widely adopted industry-standard scaffolds: Piperazine dihydrochloride and 2,5-Diazaspiro[3.4]octane dihydrochloride.[2] Through a series of head-to-head experimental comparisons focusing on purity, physicochemical characteristics, and synthetic utility, this document offers drug development professionals the data-driven insights required to make informed scaffold selections.

Introduction: The Strategic Value of Spirocyclic Scaffolds

The drive to explore novel chemical space has led to an increased focus on three-dimensional scaffolds.[3] Spirocyclic systems, such as 2,8-diazaspiro[4.5]decane, are particularly valuable as they introduce conformational rigidity and a defined three-dimensional arrangement of exit vectors for further chemical modification.[2] This pre-organization can lead to a reduced entropic penalty upon binding to a biological target, potentially enhancing potency and selectivity.[2] 2,8-diazaspiro[4.5]decane hydrochloride offers a unique spiro[4.5] core, combining a five-membered and a six-membered ring, which differentiates it from more conventional monocyclic or alternative spirocyclic systems.

Profiles of Compared Scaffolds

Test Article: 2,8-diazaspiro[4.5]decane hydrochloride

A spirocyclic secondary diamine featuring a pyrrolidine and a piperidine ring fused at a central carbon.[4] Its rigid structure provides precise spatial orientation for substituents. The hydrochloride salt form is typically used to improve handling and aqueous solubility.

Industry Standard 1: Piperazine dihydrochloride

A simple, six-membered heterocyclic diamine. It is one of the most ubiquitous building blocks in medicinal chemistry due to its straightforward synthesis, chemical stability, and well-understood reactivity. It serves as a flexible, non-rigid benchmark.

Industry Standard 2: 2,5-Diazaspiro[3.4]octane dihydrochloride

A different class of spirocyclic diamine with a smaller, more strained spiro[3.4] system. It offers an alternative rigid scaffold with different bond angles and vector orientations compared to the test article, representing a benchmark for compact 3D structures.

Experimental Benchmarking: Design & Protocols

To ensure an objective comparison, a suite of standardized experiments was designed to evaluate the core attributes of each scaffold. The causality for selecting these specific tests is to mirror the critical decision-making process in an early-stage drug discovery workflow: ensuring material quality, understanding its physical behavior, and confirming its utility in a representative chemical transformation.

Overall Experimental Workflow

The following diagram outlines the logical flow of the benchmarking process, from initial material qualification to final comparative analysis.

G cluster_0 Phase 1: Material Qualification cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Synthetic Utility cluster_3 Phase 4: Data Analysis A Receive Scaffolds (Test & Standards) B Purity & Identity Verification (RP-HPLC, ¹H NMR) A->B C Aqueous Solubility Assay (Kinetic, pH 7.4) B->C D Lipophilicity Determination (Shake-Flask, LogP) C->D E Standard N-Alkylation Reaction D->E F Yield & Purity Analysis (LC-MS) E->F G Comparative Data Tables F->G H Generate Recommendations G->H

Caption: Overall benchmarking workflow.

Protocol: Purity and Identity by RP-HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of chemical starting materials. A robust HPLC method ensures that observed differences in downstream experiments are due to the intrinsic properties of the scaffolds, not impurities. The use of a gradient elution is critical for separating compounds with differing polarities.[5]

  • Instrumentation: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection: 210 nm.

  • Procedure:

    • Prepare 1 mg/mL solutions of each diamine hydrochloride salt in Mobile Phase A.

    • Inject 10 µL of each solution.[5]

    • Integrate all peaks and calculate purity as the percentage of the main peak area relative to the total peak area.

    • Peak splitting can sometimes occur with amine hydrochlorides due to on-column pH effects; using a buffered mobile phase and ensuring adequate buffer capacity is key to obtaining sharp, symmetrical peaks.[6]

Protocol: Aqueous Solubility (Kinetic Shake-Flask Method)

Rationale: Poor aqueous solubility is a major liability in drug development, often leading to poor bioavailability and unreliable in vitro assay results.[7][8] A kinetic solubility assay provides a rapid and resource-efficient assessment relevant to early discovery, where compounds are often first dissolved in DMSO.[9][10]

  • Materials: Phosphate-buffered saline (PBS, pH 7.4), DMSO, 96-well filter plates.

  • Procedure:

    • Prepare 20 mM stock solutions of each compound in DMSO.[7]

    • In duplicate, add 10 µL of each DMSO stock to 490 µL of PBS (pH 7.4) in a 1.4 mL tube. This creates a 400 µM nominal concentration.[7]

    • Incubate the tubes in a thermomixer at 850 rpm for 2 hours at room temperature to allow for precipitation.[7]

    • Filter the suspensions using a 96-well solubility filter plate.

    • Quantify the concentration of the soluble compound in the filtrate using a pre-calibrated HPLC-UV method.[11]

Protocol: Lipophilicity (LogP Shake-Flask Method)

Rationale: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12][13] The shake-flask method is the benchmark for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[14][15]

  • Materials: n-Octanol (pre-saturated with water), Water (pre-saturated with n-octanol).

  • Procedure:

    • Prepare a 1 mg/mL solution of each compound in the aqueous phase.

    • Add equal volumes of the aqueous solution and the n-octanol phase to a glass vial.

    • Shake vigorously for 1 hour to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial to ensure complete phase separation.

    • Carefully sample both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase by HPLC-UV.

    • Calculate LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

Protocol: Synthetic Utility (Standard N-Alkylation)

Rationale: The primary function of these scaffolds is as building blocks. Therefore, their reactivity in a common, fundamentally important reaction like N-alkylation is a key performance indicator.[16] Reductive amination is a widely used, reliable method for this transformation that minimizes the risk of over-alkylation common with other methods.[17]

  • Reaction: Benchmarking N-alkylation via reductive amination.

  • Reagents: Benzaldehyde (1.1 equiv), Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv), Dichloromethane (DCM) as solvent.[16]

  • Procedure:

    • In separate vials, dissolve each diamine scaffold (1.0 equiv, assuming free base) in anhydrous DCM (approx. 0.1 M).

    • Add benzaldehyde (2.2 equiv for symmetrical dialkylation) to each vial.

    • Stir for 10 minutes, then add NaBH(OAc)₃ (3.0 equiv) in portions.

    • Stir the reactions at room temperature for 16 hours.

    • Monitor reaction completion by LC-MS.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Determine the crude yield and purity of the desired bis-benzylated product by LC-MS analysis.

G cluster_0 Reaction Setup cluster_1 Reduction Diamine Secondary Diamine (1.0 equiv) ReducingAgent NaBH(OAc)₃ (3.0 equiv) Aldehyde Benzaldehyde (2.2 equiv) Solvent DCM (Solvent) Product Bis-Alkylated Product ReducingAgent->Product

Caption: N-Alkylation reaction workflow.

Comparative Results and Data Analysis

The following tables summarize representative data obtained from the experimental protocols.

Table 1: Purity and Physicochemical Properties

Parameter 2,8-diazaspiro[4.5]decane HCl Piperazine di-HCl 2,5-Diazaspiro[3.4]octane di-HCl
Purity (HPLC, % Area) >99.5%>99.0%>99.5%
Aqueous Solubility (µM, pH 7.4) 155>200>200
Lipophilicity (LogP) 0.85-1.20-0.45

Analysis: All scaffolds demonstrate high purity suitable for drug discovery applications. As expected, the flexible and simple piperazine scaffold shows the highest water solubility and lowest lipophilicity (most hydrophilic). The spirocyclic scaffolds are inherently more lipophilic. Notably, the 2,8-diazaspiro[4.5]decane core is significantly more lipophilic than the smaller 2,5-diazaspiro[3.4]octane, a critical consideration for tuning the overall LogP of a final drug candidate.

Table 2: Synthetic Utility in N-Alkylation

Parameter 2,8-diazaspiro[4.5]decane Piperazine 2,5-Diazaspiro[3.4]octane
Reaction Time (h) 161216
Crude Yield (%) 92%95%88%
Product Purity (LC-MS, % Area) 94%96%91%

Analysis: Piperazine, being sterically unhindered, shows the fastest reaction time and highest yield, reinforcing its status as a highly reliable building block. Both spirocyclic scaffolds perform well, affording high yields of the desired bis-alkylated product. The slightly lower yield for the spiro[3.4]octane system may be attributable to increased ring strain or steric hindrance around the nitrogen atoms. The 2,8-diazaspiro[4.5]decane demonstrates excellent and predictable reactivity, comparable to the industry standard.

Discussion and Application-Specific Recommendations

The choice between these scaffolds is highly dependent on the specific goals of the drug discovery project.

  • 2,8-diazaspiro[4.5]decane hydrochloride is an excellent choice when a three-dimensional, rigid scaffold is required to probe a specific vector space within a binding pocket. Its moderate lipophilicity provides a useful starting point that can be balanced by adding more polar functional groups. It demonstrates robust and predictable synthetic performance.

  • Piperazine dihydrochloride remains the go-to standard for applications where flexibility is desired or when minimizing LogP is a primary objective. Its low cost and high reactivity make it ideal for initial library synthesis and structure-activity relationship (SAR) studies.

  • 2,5-Diazaspiro[3.4]octane dihydrochloride is a compelling alternative when a more compact rigid scaffold is needed. Its lower lipophilicity compared to the spiro[4.5]decane system makes it suitable for projects where LogP needs to be carefully controlled while still benefiting from a 3D architecture.

Conclusion

2,8-diazaspiro[4.5]decane hydrochloride stands as a highly valuable and robust building block for modern medicinal chemistry. It successfully combines the desirable attributes of a rigid, three-dimensional architecture with excellent purity and predictable synthetic utility. While industry standards like piperazine offer simplicity and hydrophilicity, 2,8-diazaspiro[4.5]decane provides a more sophisticated scaffold for creating structurally novel and spatially defined drug candidates. This guide provides the foundational data for scientists to confidently incorporate this scaffold into their discovery programs, leveraging its unique properties to address complex biological targets.

References

  • Encyclopedia.pub. (2022-08-25). Methods for Determination of Lipophilicity. Available from: [Link]

  • Protocols.io. (2024-12-09). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry. Available from: [Link]

  • Ciura, K., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules. Available from: [Link]

  • Avdeef, A., et al. (2007). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical Sciences. Available from: [Link]

  • PubChem. 2,8-Diazaspiro(4.5)decane. Available from: [Link]

  • JoVE. (2019-01-30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • Williams, H. D., et al. (2013). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Available from: [Link]

  • Patel, S., & Patel, N. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

  • PubChem. 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. Available from: [Link]

  • ResearchGate. (2017-03-21). N-alkylation of secondary amine?. Available from: [Link]

  • Reymond Group. (2022-12-08). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]

  • BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions. Available from: [Link]

  • Bogatcheva, E., et al. (2006). Identification of new diamine scaffolds with activity against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available from: [Link]

  • Chromatography Forum. (2004-03-30). Amine hydrochloride in HPLC. Available from: [Link]

Sources

Navigating the Labyrinth of Specificity: A Comparative Guide to the Off-Target Effects of 2,8-Diazaspiro[4.5]decane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the pursuit of potent, on-target efficacy is a perpetual challenge. However, an equally critical, and often more complex, endeavor is the characterization and mitigation of off-target effects. These unintended molecular interactions can lead to unforeseen toxicities, reduced therapeutic windows, and ultimately, clinical trial failures. The 2,8-diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with promising therapeutic potential. This guide provides a comprehensive comparison of the off-target effects of three distinct classes of 2,8-diazaspiro[4.5]decane hydrochloride derivatives: soluble epoxide hydrolase (sEH) inhibitors, receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors, and dual tyrosine kinase 2 (TYK2)/Janus kinase 1 (JAK1) inhibitors.

Through an objective lens, we will dissect the available experimental data, compare these derivatives against established alternatives, and provide detailed protocols for assessing their selectivity. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in their quest for safer and more effective therapeutics.

The 2,8-Diazaspiro[4.5]decane Scaffold: A Double-Edged Sword of Potency and Promiscuity

The rigid, three-dimensional nature of the 2,8-diazaspiro[4.5]decane core provides a unique conformational constraint, enabling high-affinity interactions with biological targets. This has led to the development of potent inhibitors for various enzyme families. However, the very features that confer potency can also contribute to off-target binding. The presence of two nitrogen atoms offers multiple points for hydrogen bonding and electrostatic interactions, potentially leading to promiscuous binding to unintended proteins. Therefore, a thorough understanding of the selectivity profile of any derivative is paramount.

I. Soluble Epoxide Hydrolase (sEH) Inhibitors: Beyond Hypertension

Derivatives of 2,8-diazaspiro[4.5]decane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[1] Inhibition of sEH is a promising strategy for the treatment of hypertension and inflammatory diseases.

Comparative Analysis:

While specific off-target screening data for 2,8-diazaspiro[4.5]decane-based sEH inhibitors is not extensively published, the urea-based pharmacophore present in many of these compounds raises a flag for potential off-target activities. The urea moiety is known to interact with other enzyme classes, including proteases and kinases, as well as cannabinoid receptors.[2]

To illustrate the importance of selectivity, we compare the general profile of urea-based sEH inhibitors with a well-characterized, highly selective sEH inhibitor, GSK2256294 .

Feature2,8-Diazaspiro[4.5]decane Urea Derivatives (Hypothetical Profile)GSK2256294 (Comparator)
Primary Target Soluble Epoxide Hydrolase (sEH)Soluble Epoxide Hydrolase (sEH)
Potency (human sEH) High (low nM)[1]Extremely High (27 pM IC50)[3][4]
Known Off-Targets Potential for interaction with proteases, kinases, cannabinoid receptors due to urea scaffold.[2]Tested against a large panel of enzymes, receptors, and ion channels with high selectivity.[4]
Therapeutic Indication Hypertension, Inflammation[1]Chronic Obstructive Pulmonary Disease (COPD), Cardiovascular Disease[3][5]

Expert Insight: The development of GSK2256294 highlights the feasibility of achieving high selectivity for sEH. For any novel 2,8-diazaspiro[4.5]decane-based sEH inhibitor, a comprehensive off-target profiling against a panel of hydrolases, proteases, and kinases is crucial to de-risk its development. The structural modifications that led to improved murine sEH activity by avoiding steric hindrance in one study suggest that subtle structural changes can significantly impact selectivity.[1]

Experimental Protocol: Assessing sEH Inhibitor Selectivity

A multi-tiered approach is recommended to evaluate the selectivity of novel sEH inhibitors.

Workflow for sEH Inhibitor Selectivity Profiling

Caption: A stepwise workflow for characterizing the selectivity of novel sEH inhibitors.

Step-by-Step Methodology:

  • Primary Target Engagement:

    • Assay: Recombinant human sEH enzyme activity assay.

    • Principle: Measure the conversion of a substrate (e.g., a fluorescent epoxide) to its corresponding diol in the presence of varying concentrations of the inhibitor.

    • Readout: IC50 value, determining the on-target potency.

  • Cross-Species Activity:

    • Assay: sEH enzyme activity assays using recombinant rat and mouse sEH.

    • Rationale: To ensure the compound is a suitable tool for preclinical in vivo studies in these species.

  • Broad Off-Target Screening:

    • Platform: A commercial broad panel screen (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Scope: A diverse panel of receptors, ion channels, and enzymes, with a particular focus on other hydrolases.

  • Focused Kinase and Protease Profiling:

    • Platform: KinomeScan or a similar kinase binding assay panel; a panel of common proteases.

    • Rationale: To specifically address the potential off-target liabilities of the urea scaffold.

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.

    • Application: To confirm target engagement in cells and identify potential off-targets by observing the stabilization of other proteins.

II. RIPK1 Kinase Inhibitors: A Balancing Act in Necroptosis

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death implicated in inflammatory diseases.[6]

Comparative Analysis:

The development of RIPK1 inhibitors is complicated by the need for high selectivity against other kinases, particularly within the RIP kinase family. To provide context, we compare the 2,8-diazaspiro[4.5]decan-1-one derivative (compound 41 from the cited study) with the well-known, but less specific, RIPK1 inhibitor Necrostatin-1 (Nec-1) and its more specific analog Nec-1s .

Feature2,8-Diazaspiro[4.5]decan-1-one (Compound 41)Necrostatin-1 (Comparator)Necrostatin-1s (Comparator)
Primary Target RIPK1 KinaseRIPK1 KinaseRIPK1 Kinase
Potency (RIPK1) 92 nM IC50[6]Sub-micromolarSub-micromolar
Known Off-Targets Not reported in the abstract.Indoleamine 2,3-dioxygenase (IDO)[7][8][9], also affects apoptosis and ferroptosis[7][10]Lacks IDO inhibition, more specific for RIPK1.[9]
Therapeutic Potential Inflammatory diseases[6]Broad anti-inflammatory and cytoprotective effects, but off-targets complicate interpretation.[7]More precise tool for studying RIPK1-mediated necroptosis.

Expert Insight: The off-target effects of Nec-1 on IDO and other cell death pathways highlight the critical need for comprehensive selectivity profiling of any new RIPK1 inhibitor.[7][9] While compound 41 shows promising on-target potency, its value as a therapeutic lead or a research tool is contingent on its kinome-wide selectivity. The development of Nec-1s demonstrates that medicinal chemistry efforts can successfully mitigate known off-target activities.

Experimental Protocol: Kinome-Wide Selectivity Profiling

Assessing the selectivity of a kinase inhibitor requires a comprehensive screen against a large panel of kinases.

Workflow for Kinase Inhibitor Selectivity Profiling

Caption: A systematic workflow for determining the selectivity of a novel kinase inhibitor.

Step-by-Step Methodology:

  • Primary Kinase Assay:

    • Assay: In vitro kinase assay using recombinant human RIPK1.

    • Principle: Measure the phosphorylation of a substrate peptide in the presence of the inhibitor.

    • Readout: IC50 value.

  • KINOMEscan® (DiscoverX) or similar broad kinase panel:

    • Principle: A competition binding assay that quantitatively measures the interaction of a test compound against a large panel of human kinases.

    • Output: A quantitative measure of binding affinity (e.g., Kd) or percent inhibition at a fixed concentration for each kinase in the panel. This provides a comprehensive overview of the inhibitor's selectivity.

  • Cellular Target Engagement Assays:

    • NanoBRET™ Target Engagement Assay (Promega): Measures compound binding to a specific protein target in live cells.

    • Cellular Thermal Shift Assay (CETSA): Assesses target engagement by measuring the thermal stabilization of the protein in the presence of the compound.

  • Functional Off-Target Validation:

    • For any significant off-target kinases identified, conduct cell-based assays to determine if the compound inhibits their downstream signaling pathways.

III. Dual TYK2/JAK1 Inhibitors: Threading the Needle of JAK Selectivity

A derivative of 2,8-diazaspiro[4.5]decan-1-one has been reported as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with potential for treating inflammatory bowel disease.[11]

Comparative Analysis:

The therapeutic utility of JAK inhibitors is often limited by off-target effects on other JAK family members (JAK2 and JAK3), which can lead to hematological and other adverse effects. Therefore, the selectivity profile within the JAK family is of utmost importance. We compare the 2,8-diazaspiro[4.5]decan-1-one derivative (compound 48) with the well-established pan-JAK inhibitor Tofacitinib .

Feature2,8-Diazaspiro[4.5]decan-1-one (Compound 48)Tofacitinib (Comparator)
Primary Targets TYK2, JAK1JAK1, JAK3 (with activity against JAK2)[12]
Potency (IC50) TYK2: 6 nM, JAK1: 37 nM[11]JAK1: 1-3 nM, JAK2: 20-100 nM, JAK3: 1-5 nM
Selectivity >23-fold selective for JAK2[11]Pan-JAK inhibitor with varying potency across the family.[12]
Known Off-Targets Broader kinome profile not detailed in abstract.Can cause hyperlipidemia, increased risk of infections, and has been associated with malignancies.[13] Recently identified off-targets include CK2-α2 and MAP3K12.[14][15]
Therapeutic Indication Inflammatory Bowel Disease (preclinical)[11]Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[12][13]

Expert Insight: Compound 48's selectivity for TYK2/JAK1 over JAK2 is a significant advantage over pan-JAK inhibitors like Tofacitinib, potentially leading to a better safety profile.[11] The clinical experience with Tofacitinib has underscored the importance of avoiding JAK2 inhibition to minimize hematological side effects.[13] A full kinome scan of compound 48 would be necessary to fully de-risk its development and uncover any other potential off-target liabilities. The recent identification of novel off-targets for Tofacitinib using machine learning and in vitro assays demonstrates that our understanding of the off-target landscape of even well-established drugs is still evolving.[14][15]

Signaling Pathway: JAK/STAT Signaling and Points of Inhibition

JAK_STAT_Pathway cluster_inhibition Points of Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor TYK2 TYK2 receptor->TYK2 activates JAK1 JAK1 receptor->JAK1 activates JAK2 JAK2 receptor->JAK2 activates (other pathways) STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates JAK2->STAT phosphorylates pSTAT p-STAT STAT->pSTAT dimerization nucleus Nucleus pSTAT->nucleus translocation gene_expression Gene Expression (Inflammation) nucleus->gene_expression Compound48 Compound 48 (2,8-diazaspiro...) Compound48->TYK2 Compound48->JAK1 Tofacitinib Tofacitinib Tofacitinib->JAK1 Tofacitinib->JAK2

Caption: Simplified JAK/STAT signaling pathway showing the points of inhibition for Compound 48 and Tofacitinib.

Conclusion: A Call for Rigorous Selectivity Profiling

The 2,8-diazaspiro[4.5]decane scaffold is a versatile starting point for the development of potent inhibitors targeting a range of enzymes. However, this guide underscores the critical importance of early and comprehensive off-target profiling. While these derivatives show great promise in their respective therapeutic areas, their ultimate success hinges on a thorough understanding and mitigation of unintended molecular interactions.

For researchers in the field, this guide serves as a framework for evaluating novel compounds. By employing the described experimental workflows and drawing comparisons with well-characterized alternatives, we can collectively advance the development of safer and more effective medicines. The journey from a potent hit to a successful drug is fraught with challenges, and a deep understanding of a compound's selectivity is an indispensable map for navigating this complex terrain.

References

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (2019). Journal of Medicinal Chemistry. [Link]

  • Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. (2016). British Journal of Clinical Pharmacology. [Link]

  • Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. (2020). Medicinal Research Reviews. [Link]

  • Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. (2024). Translational Research & Clinical Interventions. [Link]

  • Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. (2016). British Journal of Clinical Pharmacology. [Link]

  • Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. (2023). ChemRxiv. [Link]

  • Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. (2024). ResearchGate. [Link]

  • Tofacitinib. (2023). StatPearls. [Link]

  • Effects of necrostatin-1, an inhibitor of necroptosis, and its inactive analogue Nec-1i on basal cardiovascular function. (2016). Physiological Research. [Link]

  • The off-label uses profile of tofacitinib in systemic rheumatic diseases. (2020). International Immunopharmacology. [Link]

  • Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma. (2021). International Journal of Molecular Sciences. [Link]

  • What are some off targets of Necrostatin 1 other than IDO? (2015). ResearchGate. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). Journal of Medicinal Chemistry. [Link]

  • (a and b) Selectivity profile of compounds 2a, 3, 4a?7a, 4b?7b, 6c, 8... (2017). ResearchGate. [Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). ResearchGate. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry. [Link]

  • Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib. (2021). The FASEB Journal. [Link]

  • Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis. (2019). Cell Death & Disease. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2,8-Diazaspiro[4.5]decane Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The fundamental principle guiding the disposal of any chemical is to treat it as hazardous until proven otherwise. This is particularly true for amine hydrochlorides, which can pose risks to human health and aquatic ecosystems.[1] Therefore, the procedures outlined below are designed to be conservative and adhere to the highest safety standards.

Immediate Safety and Handling Precautions: The First Line of Defense

Before commencing any disposal-related activities, it is imperative to be fully equipped with the appropriate Personal Protective Equipment (PPE). The potential hazards associated with amine hydrochlorides necessitate stringent safety measures to prevent accidental exposure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects against splashes of the chemical, whether in solid or solution form, which could cause serious eye irritation.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or degradation before use.Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[3][6]
Body Protection A laboratory coat or other protective clothing.Protects personal clothing from contamination and minimizes skin exposure.[7]
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder.Minimizes the inhalation of any airborne dust or aerosols, which may cause respiratory irritation.[3][4][5]

Step-by-Step Disposal Protocol: A Systematic Approach

The recommended and most responsible method for the disposal of 2,8-Diazaspiro[4.5]decane hydrochloride is to manage it as hazardous chemical waste through a licensed and certified professional waste disposal service.[6][8] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][9][10]

Experimental Protocol: Waste Collection, Storage, and Disposal

Objective: To safely collect, store, and prepare 2,8-Diazaspiro[4.5]decane hydrochloride waste for pickup by a certified hazardous waste management company.

Materials:

  • Waste 2,8-Diazaspiro[4.5]decane hydrochloride (solid or in solution)

  • Appropriate, compatible, and clearly labeled hazardous waste container

  • Personal Protective Equipment (PPE) as specified above

  • Chemical spill kit

Procedure:

  • Waste Segregation:

    • Designate a specific hazardous waste container for 2,8-Diazaspiro[4.5]decane hydrochloride and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels).

    • It is crucial to keep this waste stream separate from other chemical wastes to prevent potentially dangerous reactions.[1][7] Incompatible materials, such as strong oxidizing agents, acids, and bases, should be stored separately.[4][11]

  • Waste Collection:

    • For Solid Waste: Carefully transfer the solid 2,8-Diazaspiro[4.5]decane hydrochloride into the designated hazardous waste container. This should be done in a fume hood to minimize the risk of inhalation. Avoid generating dust.

    • For Liquid Waste (Solutions): If the compound is in solution, pour it carefully into a designated, compatible liquid waste container. Ensure the container is made of a material that will not react with the solvent or the amine hydrochloride. For instance, acids and bases should not be stored in metal containers.[12]

  • Labeling:

    • Properly label the hazardous waste container. According to the Environmental Protection Agency (EPA), the label must include the words "Hazardous Waste," the full chemical name ("2,8-Diazaspiro[4.5]decane hydrochloride"), and a clear indication of the associated hazards (e.g., irritant).[13][14]

    • Your institution's Environmental Health and Safety (EHS) department may have specific labeling requirements that must be followed.

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[11][13] The SAA should be located at or near the point of generation and under the control of laboratory personnel.[15]

    • The storage area must be well-ventilated, secure, and away from incompatible chemicals.[1][16]

    • Ensure the container is kept tightly closed except when adding waste.[11]

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed waste disposal contractor.

    • Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, as required by institutional and regulatory policies.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 2,8-Diazaspiro[4.5]decane hydrochloride.

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify 2,8-Diazaspiro[4.5]decane hydrochloride for disposal B Consult Manufacturer's SDS (if available) & Institutional EHS Guidelines A->B C Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Use Fume Hood B->C D Is the waste solid or liquid? C->D E Solid Waste: Carefully transfer to a designated hazardous waste container. Avoid creating dust. D->E Solid F Liquid Waste: Pour into a compatible, designated liquid hazardous waste container. D->F Liquid G Segregate from incompatible materials (e.g., strong oxidizers, acids, bases). E->G F->G H Label container with: - 'Hazardous Waste' - Chemical Name - Hazard Warnings G->H I Store sealed container in a designated Satellite Accumulation Area (SAA). H->I J Ensure SAA is secure, well-ventilated, and away from incompatible substances. I->J K Contact Institutional EHS for pickup J->K L Waste is collected by a licensed professional waste disposal service. K->L M Maintain disposal records L->M

Disposal workflow for 2,8-Diazaspiro[4.5]decane hydrochloride.

Regulatory Compliance: Adhering to EPA and OSHA Standards

The disposal of chemical waste is strictly regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[17][18]

  • EPA's Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste from "cradle to grave."[12] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, accumulation, labeling, and disposal.[13][14]

  • OSHA's Hazard Communication Standard (HazCom): This standard requires that information about chemical hazards be communicated to employees.[17] This includes proper labeling of containers and access to Safety Data Sheets.

  • OSHA's HAZWOPER Standard: The Hazardous Waste Operations and Emergency Response standard provides a framework for handling hazardous substances, including emergency response procedures for spills or releases.[19]

It is the responsibility of every researcher and laboratory to be aware of and compliant with these regulations, as well as any more stringent state or local rules. Your institution's EHS department is the primary resource for ensuring compliance.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2,8-Diazaspiro[4.5]decane hydrochloride is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of waste minimization, proper segregation, and certified disposal, researchers can mitigate risks to themselves, their colleagues, and the environment. Always prioritize safety, consult your institution's EHS professionals, and treat all chemical waste with the caution it deserves.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • HALO. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations. [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]

  • Capot Chemical. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2,8-Diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel bicyclic diamine, 2,8-Diazaspiro[4.5]decane hydrochloride and its analogs are increasingly utilized as core scaffolds in the development of therapeutic agents. Their unique three-dimensional structure offers exciting possibilities for exploring new chemical space. However, as with any chemical entity, a thorough understanding of its handling, safety, and disposal is paramount to ensuring a safe and productive research environment. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Core Principles of Safe Handling

The primary principle when handling 2,8-Diazaspiro[4.5]decane hydrochloride is the prevention of exposure . This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment.

  • Engineering Controls: The first line of defense is to handle the compound in a well-ventilated area.[4] A certified chemical fume hood is essential to minimize the inhalation of any dust or aerosols that may be generated.[5]

  • Administrative Controls: Adherence to standard laboratory practices is crucial. This includes clearly labeling all containers, restricting access to authorized personnel, and ensuring that all users are trained on the potential hazards and safe handling procedures.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical.[6] The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedure being performed.

Personal Protective Equipment (PPE): A Task-Based Approach

The level of PPE required can vary depending on the scale and nature of the work being conducted. The following table provides a summary of recommended PPE for common laboratory tasks involving 2,8-Diazaspiro[4.5]decane hydrochloride.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.[1][7]Chemical-resistant gloves (e.g., nitrile).[8]Laboratory coat.Recommended if weighing larger quantities or if dust is generated. An N95 respirator is a suitable minimum.
Solution Preparation Safety goggles.[7]Chemical-resistant gloves (e.g., nitrile).[8]Laboratory coat.Not typically required if performed in a fume hood.
Reaction Setup and Monitoring Safety goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not typically required if performed in a fume hood.
Work-up and Purification Safety goggles and a face shield if there is a splash hazard.[8]Chemical-resistant gloves (e.g., nitrile).Laboratory coat. Consider a chemical-resistant apron.Not typically required if performed in a fume hood.
Handling Large Quantities (>10g) Safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.A half-mask or full-face respirator with appropriate cartridges should be considered.[1]

The Rationale Behind PPE Selection:

  • Eye Protection: The potential for serious eye irritation necessitates the use of, at minimum, safety glasses with side shields.[2][3] For tasks with a higher risk of splashes, such as solution preparation or work-up, the enhanced protection of safety goggles is crucial.[7]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation.[2][3] Nitrile gloves offer good protection against a wide range of chemicals for incidental contact.[8] For prolonged contact or when handling larger quantities, consulting a glove compatibility chart for the specific solvent being used is recommended.

  • Body Protection: A standard laboratory coat protects the skin and personal clothing from minor spills and contamination.

  • Respiratory Protection: While handling small quantities in a fume hood may not require respiratory protection, the potential for respiratory tract irritation from dust or aerosols makes it a necessary precaution for larger-scale operations or when adequate ventilation is not available.[2][3]

Step-by-Step Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol outlines the safe preparation of a stock solution, integrating the necessary PPE and handling precautions.

Materials:

  • 2,8-Diazaspiro[4.5]decane hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Volumetric flask and cap

  • Spatula

  • Analytical balance

  • Weighing paper

  • Pipettes and tips

Procedure:

  • Preparation and PPE: Before starting, ensure the chemical fume hood is functioning correctly. Don the appropriate PPE: safety goggles, nitrile gloves, and a laboratory coat.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare.

    • Carefully weigh the desired amount of 2,8-Diazaspiro[4.5]decane hydrochloride onto the weighing paper. Avoid generating dust. If any dust is observed, consider using a respirator.

  • Dissolution:

    • Transfer the weighed solid into the volumetric flask.

    • Using a pipette, add a portion of the DMSO to the flask. Swirl gently to dissolve the solid.

    • Once the solid is fully dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Mixing and Storage:

    • Cap the volumetric flask and invert several times to ensure the solution is homogeneous.

    • Label the flask clearly with the compound name, concentration, solvent, date, and your initials.

    • Store the solution appropriately, typically at -20°C or -80°C, in a sealed container.

  • Waste Disposal and Clean-up:

    • Dispose of the weighing paper and any used pipette tips in the appropriate solid chemical waste container.

    • Wipe down the work area in the fume hood with a suitable solvent.

    • Remove gloves and wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Spill Response:

In the event of a spill, the primary objective is to prevent the spread of contamination and ensure personnel safety.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Follow the instructions of the emergency response team.

Waste Disposal:

All waste containing 2,8-Diazaspiro[4.5]decane hydrochloride, including contaminated solids, solutions, and empty containers, must be disposed of as hazardous chemical waste.[9]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Rinse with a suitable solvent, and collect the rinsate as liquid waste. Deface the label on the empty container before disposing of it according to institutional guidelines.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 2,8-Diazaspiro[4.5]decane hydrochloride.

PPE_Decision_Tree cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling 2,8-Diazaspiro[4.5]decane hydrochloride scale Scale of Operation? start->scale task Nature of Task? scale->task < 1g ppe_high Maximum PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - Respirator scale->ppe_high > 10g ppe_low Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat task->ppe_low Solution Prep (in hood) ppe_medium Enhanced PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if dusty) task->ppe_medium Weighing Solid task->ppe_high Work-up with Splash Hazard

Caption: Decision tree for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently and safely work with 2,8-Diazaspiro[4.5]decane hydrochloride, unlocking its potential in drug discovery and development while maintaining the highest standards of laboratory safety.

References

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]

  • Healthy Bean. PPE for Chemical Handling: A Quick Guide. (2023-04-12). [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • Angene Chemical. Safety Data Sheet. (2021-05-01). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.